Cholesteryl tridecanoate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C40H70O2 |
|---|---|
Molekulargewicht |
583.0 g/mol |
IUPAC-Name |
[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tridecanoate |
InChI |
InChI=1S/C40H70O2/c1-7-8-9-10-11-12-13-14-15-16-20-38(41)42-33-25-27-39(5)32(29-33)21-22-34-36-24-23-35(31(4)19-17-18-30(2)3)40(36,6)28-26-37(34)39/h21,30-31,33-37H,7-20,22-29H2,1-6H3/t31-,33+,34+,35?,36+,37+,39+,40-/m1/s1 |
InChI-Schlüssel |
VSBOMBMZJDIDEH-DHFYBUIYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Cholesteryl Tridecanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of cholesteryl tridecanoate (B1259635). This document details the core methodologies, experimental protocols, and data pertinent to researchers and professionals in the fields of chemistry and drug development. Cholesteryl tridecanoate, a cholesteryl ester, is a valuable compound for research in areas such as liquid crystals, drug delivery, and as a standard in lipid analysis.
Core Synthesis Pathway: Direct Esterification
The most direct and common method for the synthesis of this compound is the direct esterification of cholesterol with tridecanoic acid. This reaction is typically facilitated by a catalyst in an appropriate solvent.
Reaction Principle
The synthesis involves the reaction of the hydroxyl group of cholesterol with the carboxylic acid group of tridecanoic acid to form an ester linkage, with the elimination of a water molecule. The use of a catalyst is essential to drive the reaction towards the product side.
A plausible and efficient method for this esterification is the use of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent, with 4-Dimethylaminopyridine (DMAP) as a catalyst. This method is known for its mild reaction conditions and good yields for the esterification of sterically hindered alcohols like cholesterol.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from cholesterol and tridecanoic acid using DCC and DMAP.
Materials:
-
Cholesterol (C₂₇H₄₆O)
-
Tridecanoic acid (C₁₃H₂₆O₂)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel (for column chromatography)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for reactions requiring heating)
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve cholesterol (1.0 equivalent) and tridecanoic acid (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: To the stirred solution, add 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU precipitate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
Purification of this compound
The crude product is typically purified by a combination of column chromatography and recrystallization to achieve high purity.
Column Chromatography
Stationary Phase: Silica gel (60-120 mesh) Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is commonly used. A typical starting eluent would be 98:2 (hexane:ethyl acetate), gradually increasing the polarity to 95:5 or 90:10 to elute the this compound.
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the non-polar solvent system and collect fractions. Monitor the fractions by TLC.
-
Fraction Pooling: Combine the fractions containing the pure this compound and evaporate the solvent.
Recrystallization
Solvent System: A mixture of acetone (B3395972) and ethanol, or isopropanol (B130326) is often effective for recrystallizing cholesteryl esters.
Procedure:
-
Dissolution: Dissolve the partially purified this compound in a minimal amount of hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Synthesis Parameters and Yield
| Parameter | Value |
| Cholesterol (molar eq.) | 1.0 |
| Tridecanoic Acid (molar eq.) | 1.2 |
| DCC (molar eq.) | 1.2 |
| DMAP (molar eq.) | 0.1 |
| Reaction Time (hours) | 12 - 24 |
| Reaction Temperature (°C) | 25 (Room Temperature) |
| Typical Yield (after purification) | 80 - 95% |
Table 2: Physical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₄₀H₇₀O₂ |
| Molecular Weight | 582.99 g/mol |
| Appearance | White crystalline solid |
| Melting Point (°C) | ~80-85 (Estimated) |
| ¹H NMR (CDCl₃, δ ppm) | |
| Cholesteryl Protons | |
| H-6 (vinylic) | ~5.37 |
| H-3 (ester methine) | ~4.60 |
| Methyl Protons | ~0.68 - 1.02 |
| Tridecanoate Protons | |
| α-CH₂ | ~2.28 |
| Other CH₂ | ~1.25 |
| Terminal CH₃ | ~0.88 |
| ¹³C NMR (CDCl₃, δ ppm) | |
| Carbonyl (C=O) | ~173.3 |
| C-5 (vinylic) | ~139.7 |
| C-6 (vinylic) | ~122.6 |
| C-3 (ester methine) | ~73.9 |
| Other characteristic peaks |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Cholesterol Esterification Pathway
While no specific signaling pathway involving this compound has been identified, the general pathway of cholesterol esterification is crucial for cholesterol transport and storage in the body. The primary enzymes involved are Acyl-CoA:cholesterol acyltransferase (ACAT) in cells and Lecithin:cholesterol acyltransferase (LCAT) in the plasma.
Caption: General pathways of cholesterol esterification in cells and plasma.
An In-depth Technical Guide to the Chemical Properties of Cholesteryl Tridecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl tridecanoate (B1259635), a cholesterol ester, is a lipid molecule of significant interest in various fields of research, including materials science and biochemistry. As a component of liquid crystal formulations and a subject of study in lipid metabolism, a thorough understanding of its chemical and physical properties is paramount for its effective application and investigation. This technical guide provides a comprehensive overview of the core chemical properties of cholesteryl tridecanoate, detailed experimental protocols for its synthesis and analysis, and a visualization of its place within broader lipid metabolism pathways.
Core Chemical and Physical Properties
This compound is the ester formed from the condensation of cholesterol and tridecanoic acid. Its chemical structure consists of the rigid steroid nucleus of cholesterol linked to the flexible 13-carbon aliphatic chain of tridecanoic acid. This amphipathic nature gives rise to its unique physical properties, including its liquid crystalline behavior.
Quantitative Data Summary
The following table summarizes the key quantitative chemical and physical properties of this compound.
| Property | Value | Reference(s) |
| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tridecanoate | |
| Synonyms | Cholest-5-en-3-ol (3β)-, tridecanoate; Cholesterol tridecylate | [1] |
| CAS Number | 25605-87-2 | [1] |
| Molecular Formula | C₄₀H₇₀O₂ | [1] |
| Molecular Weight | 582.98 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | >99% | [1] |
| Phase Transition Temperatures | Crystal to Smectic: 77.5 °C Smectic to Cholesteric: 83.5 °C | [2] |
Experimental Protocols
Synthesis of this compound (General Esterification Method)
This protocol describes a general method for the synthesis of cholesteryl esters via acid-catalyzed esterification, which can be adapted for this compound.
Materials:
-
Cholesterol
-
Tridecanoic acid
-
Toluene (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask, dissolve cholesterol and a 1.1 molar equivalent of tridecanoic acid in anhydrous toluene.
-
With stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2% of the weight of tridecanoic acid).
-
Attach a Dean-Stark apparatus and a reflux condenser to the flask.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and again with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude this compound.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica (B1680970) gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the concentration of ethyl acetate).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the analysis of cholesteryl esters.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for lipid analysis (e.g., DB-17MS)
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in an appropriate solvent like chloroform.
-
Injection: Inject an aliquot of the sample solution into the GC.
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Ionization (EI) energy: 70 eV
-
Mass Range: m/z 50-700
-
Signaling Pathways and Experimental Workflows
While specific signaling pathways directly involving this compound are not extensively documented, it is understood to be part of the broader cholesterol ester metabolic pathway. Cholesterol esters are crucial for the storage and transport of cholesterol within the body.
General Cholesterol Ester Metabolism
The following diagram illustrates the general pathway of cholesterol ester synthesis and hydrolysis.
Caption: General pathway of cholesterol ester synthesis and hydrolysis.
Experimental Workflow for Lipid Analysis
The following diagram outlines a typical workflow for the analysis of cholesteryl esters from a biological sample.
Caption: Experimental workflow for the analysis of cholesteryl esters.
Conclusion
This technical guide provides a foundational understanding of the chemical properties of this compound, along with practical experimental protocols for its synthesis and analysis. While specific biological roles are still under investigation, its position within the broader context of lipid metabolism highlights its potential significance. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this and related lipid molecules. Further research into the specific physical and biological properties of this compound is warranted to fully elucidate its potential in various scientific domains.
References
Cholesteryl Tridecanoate: A Technical Guide for Researchers
CAS Number: 25605-87-2
Chemical Structure:
-
Molecular Formula: C₄₀H₇₀O₂
-
Molecular Weight: 582.98 g/mol
-
Synonyms: Tridecanoic acid, cholesteryl ester; Cholest-5-en-3β-ol tridecanoate (B1259635); Cholesterol tridecylate
This technical guide provides an in-depth overview of cholesteryl tridecanoate, a cholesterol ester of tridecanoic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and applications, with a focus on experimental protocols and relevant biological pathways.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 25605-87-2 | |
| Molecular Formula | C₄₀H₇₀O₂ | |
| Molecular Weight | 582.98 g/mol | |
| Physical State | Solid | |
| Purity | >99% (commercially available) | |
| Storage Temperature | -20°C |
Experimental Protocols
Synthesis of this compound via Esterification
A simple and efficient method for the synthesis of cholesteryl esters involves the use of a triphenylphosphine-sulfur trioxide (Ph₃P·SO₃) adduct as an organocatalyst.[1] This method offers high yields and uses less toxic reagents compared to some traditional methods.
Materials:
-
Cholesterol
-
Tridecanoic acid
-
Triphenylphosphine-sulfur trioxide (Ph₃P·SO₃) adduct
-
Toluene, anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of cholesterol and tridecanoic acid in anhydrous toluene.
-
Add a catalytic amount of the triphenylphosphine-sulfur trioxide adduct to the solution.
-
Heat the reaction mixture to 110°C and stir for the time required for the reaction to complete (monitoring by thin-layer chromatography is recommended).
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield pure this compound.
Preparation of Liposomes Incorporating this compound
Cholesteryl esters are key components in the formulation of liposomes for drug delivery systems, where they can modulate membrane fluidity and stability.[2][3]
Materials:
-
Phosphatidylcholine (e.g., from egg or soy)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated (optional)
Procedure:
-
Dissolve the desired amounts of phosphatidylcholine and this compound in chloroform in a round-bottom flask. The molar ratio of phosphatidylcholine to this compound can be varied to achieve the desired membrane properties.
-
If encapsulating a lipophilic drug, it should be added to the chloroform solution at this stage.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS (containing a hydrophilic drug, if desired) and vortexing vigorously. The temperature of the PBS should be above the phase transition temperature of the lipid mixture.
-
The resulting suspension of multilamellar vesicles (MLVs) can be downsized to form small unilamellar vesicles (SUVs) by sonication or extrusion through polycarbonate membranes of a defined pore size.
-
The final liposome (B1194612) suspension can be purified from the unencapsulated drug by size exclusion chromatography or dialysis.
Biological Context and Visualization
Cholesterol Metabolism Pathway
Cholesteryl esters are the primary form in which cholesterol is stored in cells and transported in lipoproteins.[4] The esterification of cholesterol is catalyzed by acyl-CoA:cholesterol acyltransferase (ACAT) within cells and lecithin-cholesterol acyltransferase (LCAT) in the plasma. These esters are then packaged into the core of lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), for transport throughout the body.
Caption: Simplified overview of the cholesterol metabolism pathway.
Experimental Workflow: Synthesis of this compound
The following diagram illustrates the key steps in the synthesis and purification of this compound as described in the experimental protocol.
Caption: Workflow for the synthesis of this compound.
References
- 1. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
Physicochemical and Structural Data of Cholesteryl Tridecanoate
An In-depth Technical Guide to Cholesteryl Tridecanoate (B1259635): Physicochemical Properties and Analytical Methodologies
This technical guide provides a comprehensive overview of the core physicochemical properties of cholesteryl tridecanoate, tailored for researchers, scientists, and professionals in drug development. It includes a detailed summary of its quantitative data, experimental protocols for its analysis, and a visual representation of a typical analytical workflow.
This compound is a cholesteryl ester, a type of lipid formed from the esterification of cholesterol with tridecanoic acid. These esters are important in various biological contexts and are of interest in the development of lipid-based drug delivery systems.
| Property | Value | Reference |
| Molecular Formula | C40H70O2 | [1] |
| Molecular Weight | 582.98 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| CAS Number | 25605-87-2 | [1] |
| Recommended Storage | -20°C | [2] |
| Synonyms | Cholesterol tridecylate, Cholest-5-en-3β-ol tridecanoate | [1] |
Experimental Protocols for the Analysis of this compound
The analysis of this compound typically involves its separation from other lipids and subsequent identification and quantification. The following are detailed methodologies for key experimental techniques.
Lipid Extraction
A common preliminary step for analyzing cholesteryl esters from biological samples is lipid extraction. The Bligh and Dyer method is a widely used protocol.[3][4]
-
Objective: To extract total lipids, including cholesteryl esters, from a biological sample.
-
Methodology:
-
Homogenize the tissue sample in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).
-
Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.
-
Centrifuge the mixture to separate the phases.
-
The lower chloroform phase, containing the total lipids, is carefully collected.
-
The solvent is evaporated under a stream of nitrogen to yield the lipid extract.
-
Thin-Layer Chromatography (TLC) for Lipid Class Separation
TLC is a rapid and effective method for separating different lipid classes, including cholesteryl esters, from a total lipid extract.[5]
-
Objective: To isolate the cholesteryl ester fraction from other lipid classes.
-
Methodology:
-
Plate Preparation: Use pre-coated silica (B1680970) gel 60 plates.
-
Sample Application: Dissolve the lipid extract in a small amount of chloroform and spot it onto the TLC plate.
-
Mobile Phase: A mixture of hexane (B92381) and diethyl ether (e.g., 90:10, v/v) is a common mobile phase for separating neutral lipids.
-
Development: Place the TLC plate in a developing tank containing the mobile phase and allow the solvent front to move up the plate.
-
Visualization: After development, the plate is dried and sprayed with a visualizing agent, such as a primuline (B81338) solution, and viewed under UV light. The cholesteryl ester band can be identified by comparing its migration distance (Rf value) to that of a this compound standard.
-
Elution: The silica gel band corresponding to the cholesteryl ester is scraped off the plate, and the lipid is eluted from the silica with a solvent like chloroform/methanol.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of the fatty acid component of cholesteryl esters after hydrolysis and derivatization.[3][6]
-
Objective: To determine the fatty acid profile of the cholesteryl ester fraction.
-
Methodology:
-
Hydrolysis (Saponification): The isolated cholesteryl ester fraction is hydrolyzed using a methanolic NaOH or KOH solution to release the tridecanoic acid.[7]
-
Derivatization: The resulting free fatty acid is converted to its more volatile methyl ester (fatty acid methyl ester, FAME) by reaction with a methylating agent like BF3-methanol.
-
GC Separation: The FAME sample is injected into a gas chromatograph equipped with a capillary column suitable for FAME analysis (e.g., a polar column). The oven temperature is programmed to separate the different FAMEs based on their boiling points and polarity.
-
MS Detection: The separated FAMEs are introduced into a mass spectrometer. The mass spectrum of each peak is used for identification by comparing it to a spectral library. Quantification is achieved by comparing the peak area to that of an internal standard.
-
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a widely used method for the direct analysis of intact cholesteryl esters.[8][9][10]
-
Objective: To separate and quantify intact this compound.
-
Methodology:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and isopropanol (B130326) (e.g., 50:50, v/v) is effective for separating different cholesteryl esters.[9][10]
-
Injection: The lipid extract or the purified cholesteryl ester fraction is dissolved in the mobile phase and injected into the HPLC system.
-
Detection: Detection is commonly performed using a UV detector at a low wavelength (e.g., 210 nm).[9][10]
-
Quantification: The concentration of this compound is determined by comparing its peak area to a calibration curve generated with known concentrations of a pure standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about cholesteryl esters.[11][12]
-
Objective: To confirm the chemical structure of this compound.
-
Methodology:
-
Sample Preparation: The purified this compound is dissolved in a deuterated solvent, such as deuterochloroform (CDCl3).
-
Data Acquisition: 1H and 13C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Spectral Analysis: The chemical shifts, signal integrations, and coupling patterns in the 1H NMR spectrum, along with the chemical shifts in the 13C NMR spectrum, are analyzed to confirm the presence of the cholesterol backbone and the tridecanoate fatty acyl chain. Specific resonances can be assigned to protons and carbons of both moieties, confirming the identity and purity of the compound.[11][12]
-
Visualized Workflow for this compound Analysis
The following diagram illustrates a typical experimental workflow for the extraction, purification, and analysis of this compound from a biological sample.
Caption: Workflow for this compound Analysis.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: [m.chemicalbook.com]
- 3. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. aocs.org [aocs.org]
- 6. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An HPLC-GC/MS reference method for serum total cholesterol with control for ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. NMR spectroscopic identification of cholesterol esters, plasmalogen and phenolic glycolipids as fingerprint markers of human intracranial tuberculomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of Cholesteryl Tridecanoate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cholesteryl tridecanoate (B1259635) in organic solvents. Due to the limited availability of direct quantitative data for this specific cholesteryl ester, this document synthesizes qualitative information, data for analogous compounds, and detailed experimental protocols to serve as a valuable resource for laboratory work.
Introduction to Cholesteryl Ester Solubility
Cholesteryl esters are significant lipid molecules, serving as the primary form for cholesterol transport and storage in the body.[1] Their solubility is a critical physical property influencing their behavior in biological systems and their application in areas such as drug delivery and liquid crystal formation. The solubility of a cholesteryl ester, including cholesteryl tridecanoate, is primarily governed by the interplay of the rigid, hydrophobic cholesterol core and the fatty acyl chain, which in this case is the 13-carbon tridecanoate chain.
Several factors influence the solubility of cholesteryl esters in organic solvents:
-
Structure of the Cholesteryl Ester: The length and degree of saturation of the fatty acyl chain significantly impact solubility. Longer chains generally lead to different solubility profiles compared to shorter chains.
-
Nature of the Solvent: The polarity, molecular size, and shape of the solvent molecules are crucial. "Like dissolves like" is a guiding principle; nonpolar cholesteryl esters are more soluble in nonpolar organic solvents.
-
Temperature: Solubility is temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature.
-
Crystalline Structure (Polymorphism): Cholesteryl esters can exist in different crystalline forms, each with its own unique solubility.[2]
Solubility Data
Qualitative Solubility:
This compound, as a nonpolar lipid, is expected to be:
-
Soluble in: Nonpolar and moderately polar organic solvents such as chloroform, dichloromethane, diethyl ether, toluene, hexane, and other hydrocarbons.[3][4][5] It is also likely to be soluble in acetone.
-
Slightly soluble to sparingly soluble in: More polar solvents like short-chain alcohols (e.g., ethanol, methanol).
-
Insoluble in: Highly polar solvents like water.[6]
Quantitative Data for Analogous Cholesteryl Esters:
To provide a more quantitative perspective, the following table summarizes solubility data for cholesterol and other long-chain cholesteryl esters. This data can be used to estimate the solubility of this compound, which has a 13-carbon fatty acid chain.
| Solute | Solvent | Temperature (°C) | Solubility | Reference |
| Cholesterol | Ethanol | 25 | ~1.29 g/100g | |
| Cholesterol | Acetone | 25 | Soluble | |
| Cholesterol | Chloroform | 25 | 1 g in 4.5 mL | |
| Cholesterol | Diethyl Ether | 25 | 1 g in 2.8 mL | |
| Cholesterol | Hexane | 25 | Soluble | [3] |
| Cholesteryl Myristate (C14) | Methanol (B129727) | - | - | [7] |
| Cholesteryl Myristate (C14) | Acetone | - | Soluble | [7] |
| Cholesteryl Myristate (C14) | Ethanol/Diethyl Ether | - | Soluble | [7] |
Note: The solubility of this compound is expected to be in a similar range to that of cholesteryl myristate and other long-chain saturated cholesteryl esters in the respective solvents.
Experimental Protocols for Solubility Determination
Accurate determination of the solubility of this compound requires standardized experimental procedures. The following are detailed methodologies for three common techniques.
Gravimetric Method
This is a straightforward and widely used method for determining the solubility of a solid in a liquid.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking water bath or a magnetic stirrer in a temperature-controlled environment is recommended.
-
After equilibration, allow the solution to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.
-
Transfer the supernatant to a pre-weighed, dry container (e.g., an evaporating dish or a glass vial).
-
Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is fully evaporated, reweigh the container with the dried solute.
-
-
Calculation:
-
The mass of the dissolved this compound is the final weight of the container minus the initial weight of the empty container.
-
Solubility is expressed as mass of solute per volume of solvent (e.g., g/L or mg/mL).
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers a more sensitive and specific method for quantifying the concentration of a solute in a saturated solution.
Methodology:
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution of this compound.
-
-
Sample Preparation for HPLC:
-
Withdraw a precise volume of the clear supernatant.
-
Dilute the sample with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve.
-
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically suitable for lipid analysis.
-
Mobile Phase: An isocratic or gradient mixture of organic solvents like acetonitrile, isopropanol, or methanol is commonly used.
-
Detection: A UV detector set at a low wavelength (e.g., 205-210 nm) or an Evaporative Light Scattering Detector (ELSD) can be used for detection.
-
Quantification: Prepare a series of standard solutions of this compound of known concentrations. Inject the standards to create a calibration curve of peak area versus concentration. Inject the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
Express solubility as mass of solute per volume of solvent.
-
Spectrophotometric Method (Liebermann-Burchard Reaction)
This colorimetric method can be used to determine the concentration of cholesterol and its esters. For this compound, a hydrolysis step is required first.
Methodology:
-
Preparation of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).
-
-
Sample Preparation and Hydrolysis:
-
Take a known volume of the supernatant and evaporate the solvent.
-
Add an alcoholic solution of potassium hydroxide (B78521) to the residue and heat to hydrolyze the cholesteryl ester into free cholesterol and tridecanoic acid.
-
After cooling, neutralize the solution and extract the free cholesterol into a nonpolar solvent like hexane.
-
-
Colorimetric Reaction:
-
Evaporate the extraction solvent.
-
Add a mixture of acetic anhydride (B1165640) and concentrated sulfuric acid (Liebermann-Burchard reagent) to the cholesterol residue.
-
Allow the color to develop in the dark.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the resulting colored solution at its maximum absorbance wavelength (typically around 620 nm).
-
Prepare a calibration curve using standard solutions of cholesterol.
-
-
Calculation:
-
Determine the concentration of cholesterol in the sample from the calibration curve.
-
Calculate the initial concentration of this compound in the saturated solution, accounting for the molecular weight difference between this compound and cholesterol.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining the solubility of this compound.
Conclusion
While direct, quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides a robust framework for researchers. By understanding the factors that govern the solubility of cholesteryl esters and by utilizing the detailed experimental protocols provided, scientists and drug development professionals can accurately determine the solubility of this compound in various organic solvents to advance their research and development efforts. The provided workflow diagram offers a clear visual representation of the experimental process.
References
- 1. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mriquestions.com [mriquestions.com]
- 3. Cholesterol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Separation of cellular nonpolar neutral lipids by normal-phase chromatography and analysis by electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 7. Cholesteryl myristate | 1989-52-2 [chemicalbook.com]
An In-Depth Technical Guide to the Thermotropic Liquid Crystal Behavior of Cholesteryl Tridecanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermotropic liquid crystal behavior of cholesteryl tridecanoate (B1259635). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties of cholesteryl esters. This document details the phase transitions, thermodynamic properties, and the experimental protocols used to characterize this material.
Introduction to Cholesteryl Tridecanoate
This compound is a cholesterol ester that exhibits a rich thermotropic liquid crystal behavior, transitioning through multiple distinct phases upon heating and cooling. These phase transitions are driven by changes in molecular arrangement and intermolecular forces as a function of temperature. Understanding these properties is crucial for applications where precise control of the material's state is required, such as in drug delivery systems, biocompatible materials, and optical sensors.
The study of cholesteryl esters is significant due to their biological relevance as components of cell membranes and lipoproteins. Their unique liquid crystalline properties also make them fascinating subjects for fundamental materials science research.
Thermotropic Phase Transitions and Thermodynamic Data
This compound displays a characteristic sequence of phase transitions as it is heated from a crystalline solid to an isotropic liquid. These transitions are reversible, though some supercooling may be observed upon cooling. The primary liquid crystal phases exhibited are the smectic and cholesteric phases.
The transition temperatures for this compound have been determined using techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). The following table summarizes the key transition temperatures for this compound.
| Transition | Temperature (°C) |
| Crystal to Smectic (C→Sm) | 77.5 |
| Smectic to Cholesteric (Sm→Ch) | 83.5 |
| Cholesteric to Isotropic Liquid (Ch→I) | - |
Note: The Cholesteric to Isotropic Liquid transition temperature is not explicitly stated in the provided search results.
Experimental Protocols
The characterization of the thermotropic liquid crystal behavior of this compound involves several key analytical techniques. This section provides detailed methodologies for these experiments.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental technique used to measure the heat flow associated with thermal transitions in a material.[1] It provides precise determination of transition temperatures and the enthalpy changes (ΔH) associated with each phase transition.
Objective: To determine the transition temperatures and enthalpies of the phase transitions of this compound.
Instrumentation: A differential scanning calorimeter, such as a Perkin-Elmer DSC-IB, is suitable for this analysis.[2]
Procedure:
-
Sample Preparation: Accurately weigh a small sample (typically 1-5 mg) of this compound into an aluminum DSC pan.
-
Encapsulation: Seal the pan hermetically to ensure a closed system and prevent any loss of material during heating.
-
Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20 mL/min) to create an inert atmosphere and prevent oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the first expected transition (e.g., 25°C).
-
Heat the sample at a controlled rate, typically 5-10°C/min, to a temperature above the final transition into the isotropic liquid phase (e.g., 100°C).
-
Hold the sample at the upper temperature for a few minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
A second heating scan is often performed to ensure the reproducibility of the transitions.
-
-
Data Analysis:
-
The output from the DSC is a thermogram, which plots heat flow versus temperature.
-
Endothermic peaks on the heating curve represent phase transitions from a more ordered to a less ordered state (e.g., crystal to smectic).
-
The onset temperature of the peak is typically taken as the transition temperature.
-
The area under the peak is integrated to determine the enthalpy of the transition (ΔH).
-
Polarized Optical Microscopy (POM)
Polarized Optical Microscopy is a crucial technique for the visual identification of liquid crystal phases.[3] Each liquid crystal phase exhibits a characteristic optical texture when viewed between crossed polarizers.
Objective: To visually identify the different liquid crystal phases of this compound and to observe the dynamics of the phase transitions.
Instrumentation: A polarizing microscope equipped with a hot stage for precise temperature control.
Procedure:
-
Sample Preparation:
-
Place a small amount of this compound on a clean glass microscope slide.
-
Gently place a coverslip over the sample.
-
-
Heating and Observation:
-
Place the slide on the hot stage of the polarizing microscope.
-
Heat the sample slowly while observing it through the crossed polarizers.
-
As the temperature increases, the sample will transition through its different phases.
-
-
Texture Identification:
-
Crystalline Phase: At lower temperatures, the material will be in a crystalline solid state, which may appear bright and highly ordered under the microscope.
-
Smectic Phase: Upon melting from the crystalline state, a smectic phase may appear. Smectic phases often exhibit focal conic fan or mosaic textures.
-
Cholesteric (Chiral Nematic) Phase: Further heating will lead to the cholesteric phase, which is characterized by a unique "oily streak" or "fingerprint" texture. This phase is also known for its selective reflection of light, which can result in vibrant colors.
-
Isotropic Liquid Phase: At the highest temperature, the material will become an isotropic liquid, which appears completely dark between the crossed polarizers as it does not interact with polarized light.
-
-
Cooling: Slowly cool the sample to observe the reverse transitions. Note any supercooling effects, where a phase persists below its equilibrium transition temperature.
X-Ray Diffraction (XRD)
X-ray Diffraction is a powerful technique for determining the molecular arrangement and structural parameters of liquid crystal phases.[4] It provides information about the layer spacing in smectic phases and the helical pitch in cholesteric phases.
Objective: To determine the structural characteristics of the smectic and cholesteric phases of this compound.
Instrumentation: An X-ray diffractometer equipped with a temperature-controlled sample holder.
Procedure:
-
Sample Preparation: A small amount of this compound is placed in a thin-walled capillary tube or on a temperature-controlled sample stage.
-
Data Collection:
-
The sample is heated to the desired temperature corresponding to a specific liquid crystal phase.
-
A monochromatic X-ray beam is directed at the sample.
-
The scattered X-rays are detected at various angles.
-
-
Data Analysis:
-
Smectic Phase: The diffraction pattern of a smectic phase will show one or more sharp reflections at small angles, corresponding to the layer spacing (d). The position of the Bragg peak (2θ) can be used to calculate 'd' using Bragg's Law (nλ = 2d sinθ).
-
Cholesteric Phase: The cholesteric phase will produce a more diffuse scattering pattern at wide angles, characteristic of a liquid-like arrangement of molecules within the cholesteric planes. Small-angle scattering can be used to determine the pitch of the cholesteric helix.
-
Visualizing the Characterization Workflow
The following diagrams illustrate the logical workflow for the characterization of the thermotropic liquid crystal behavior of this compound.
Caption: Workflow for characterizing thermotropic liquid crystals.
Caption: Phase transition pathway of this compound.
Conclusion
This technical guide has provided a detailed overview of the thermotropic liquid crystal behavior of this compound, including its phase transitions and the experimental protocols for its characterization. The combination of Differential Scanning Calorimetry, Polarized Optical Microscopy, and X-Ray Diffraction allows for a thorough understanding of the material's properties. The data and methodologies presented here serve as a valuable resource for scientists and researchers working with cholesteryl esters in various fields, from materials science to pharmaceutical development. A comprehensive understanding of these fundamental properties is essential for the rational design and application of materials based on this compound.
References
Unveiling the Mesophases: A Technical Guide to the Phase Transition Temperatures of Cholesteryl Tridecanoate
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the phase transition temperatures of cholesteryl tridecanoate (B1259635). This document outlines the critical thermal characteristics of this cholesteryl ester, presents detailed experimental protocols for its analysis, and offers a visual representation of the typical experimental workflow.
Cholesteryl tridecanoate, a derivative of cholesterol, exhibits a rich thermotropic liquid crystalline behavior, transitioning through distinct mesophases upon heating and cooling. Understanding these phase transitions is paramount for applications in drug delivery systems, liquid crystal displays, and biological membrane studies.
Quantitative Data Summary
The phase transition temperatures of this compound, as determined by established analytical techniques, are summarized in the table below. These transitions represent the transformation between different physical states, from a crystalline solid to a cholesteric liquid crystal and finally to an isotropic liquid.
| Transition Description | Temperature (°C) |
| Crystal (C₂) to Cholesteric (Ch) | 77.5 |
| Cholesteric (Ch) to Isotropic Liquid (I) | 83.5 |
| Crystal (C₁) to Cholesteric (Ch) | 63.4 |
Note: The presence of different crystalline forms (C₁ and C₂) can lead to variations in the initial melting point.
Experimental Protocols
The characterization of the phase transitions of this compound relies on precise and well-defined experimental methodologies. The two primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method allows for the precise determination of the temperatures and enthalpy changes associated with phase transitions.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference to ensure that the measured heat flow is solely due to the sample.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium, to ensure the accuracy of the measurements.
-
Experimental Program:
-
The sample is initially cooled to a temperature well below its lowest expected transition temperature to ensure a consistent starting crystalline state.
-
A heating scan is performed at a controlled rate, typically 5-10 °C/min, up to a temperature above the final clearing point (isotropic liquid phase).
-
A cooling scan is then performed at the same controlled rate back to the initial temperature to observe the transitions upon cooling.
-
The entire cycle may be repeated to check for thermal history effects and ensure reproducibility.
-
-
Data Analysis: The resulting thermogram plots heat flow against temperature. Endothermic peaks on the heating scan correspond to phase transitions (e.g., crystal to cholesteric, cholesteric to isotropic liquid), and exothermic peaks on the cooling scan represent the reverse transitions. The onset temperature of the peak is typically taken as the transition temperature.
Polarized Optical Microscopy (POM)
POM is a crucial technique for the qualitative identification of liquid crystal phases by observing their unique optical textures. The birefringence of liquid crystalline phases causes them to interact with polarized light in a characteristic manner, producing distinct textures that act as fingerprints for different mesophases.
Methodology:
-
Sample Preparation: A small amount of this compound is placed on a clean microscope slide and covered with a coverslip. The slide is then placed on a hot stage, which allows for precise temperature control.
-
Microscope Setup: The microscope is equipped with two polarizers, one placed before the sample (the polarizer) and one after (the analyzer), oriented perpendicular to each other (crossed polarizers).
-
Observation during Heating and Cooling:
-
The sample is slowly heated on the hot stage. As the temperature increases, the sample is observed through the eyepieces.
-
Upon melting from the crystalline solid, the appearance of a birefringent, fluid texture indicates the formation of a liquid crystal phase. For this compound, a characteristic "focal conic" or "oily streak" texture is indicative of the cholesteric phase.
-
As heating continues, the sample will eventually become completely dark, signifying the transition to the isotropic liquid phase, which is not birefringent.
-
The temperature at which these textural changes occur is recorded as the transition temperature.
-
The sample is then slowly cooled, and the formation of the liquid crystal and crystalline phases is observed to check for monotropic or enantiotropic behavior.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental process for determining the phase transition temperatures of this compound.
Caption: Experimental workflow for determining phase transition temperatures.
An In-Depth Technical Guide to the Physical Properties of Cholesteryl Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl esters (CEs) are critical lipid molecules, serving as the primary form for cholesterol storage and transport within the body. Their physical state, which is intricately linked to their chemical structure, plays a pivotal role in physiological and pathological processes, including the development of atherosclerosis. This technical guide provides a comprehensive overview of the core physical properties of cholesteryl esters, including their thermal behavior, liquid crystalline phases, and structural characteristics. Detailed experimental protocols for the characterization of these properties are provided, along with a summary of quantitative data and a visualization of key metabolic pathways. This document is intended to be a valuable resource for researchers and professionals in the fields of lipidology, drug development, and cardiovascular disease.
Introduction
Cholesteryl esters are formed through the esterification of cholesterol with a fatty acid. This seemingly simple modification drastically alters the molecule's polarity, rendering it almost completely insoluble in aqueous environments.[1] As a result, CEs are sequestered in the core of lipoprotein particles for transport in the bloodstream and stored within intracellular lipid droplets.[1] The physical properties of these CE accumulations are of profound biological significance. The transition between different physical states (crystalline, liquid crystalline, and isotropic liquid) can influence the accessibility of CEs to enzymes, their deposition in arterial walls, and the overall stability of atherosclerotic plaques.[2]
This guide will delve into the key physical characteristics of cholesteryl esters, with a focus on providing practical information for laboratory investigation.
Thermal Properties and Phase Transitions
The thermal behavior of cholesteryl esters is complex, with the fatty acyl chain length and degree of unsaturation being major determinants of their phase transitions.[2] These transitions can be studied in detail using techniques such as Differential Scanning Calorimetry (DSC).
Quantitative Data on Thermal Transitions
The following tables summarize the phase transition temperatures and enthalpies for a range of saturated and unsaturated cholesteryl esters. These transitions typically include melting from a crystalline solid to a liquid crystalline phase (smectic and/or cholesteric) and then to an isotropic liquid.
Table 1: Phase Transition Temperatures of Saturated Cholesteryl Esters
| Cholesteryl Ester | Crystal to Smectic (°C) | Smectic to Cholesteric (°C) | Cholesteric to Isotropic (°C) |
| Cholesteryl Laurate (12:0) | - | - | 91.0 |
| Cholesteryl Myristate (14:0) | 71.0 | 79.0 | 85.0 |
| Cholesteryl Palmitate (16:0) | 77.5 | - | 83.0 |
| Cholesteryl Stearate (18:0) | 83.0 | - | 84.5 |
Data compiled from various sources. Note that polymorphism can lead to variations in reported transition temperatures.
Table 2: Enthalpies of Transition for Selected Cholesteryl Esters
| Cholesteryl Ester | Transition | ΔH (kcal/mol) |
| Cholesteryl Myristate | Crystal → Smectic | 6.8 |
| Smectic → Cholesteric | 0.2 | |
| Cholesteric → Isotropic | 0.4 | |
| Cholesteryl Palmitate | Crystal → Isotropic | 9.5 |
| Cholesteryl Oleate | Smectic → Cholesteric | 0.3 |
| Cholesteric → Isotropic | 0.4 |
Values are approximate and can vary based on experimental conditions and sample purity.
Liquid Crystalline Phases
A hallmark of many cholesteryl esters is their ability to form liquid crystalline phases, which exhibit properties of both liquids and solids. The two primary liquid crystal phases observed are the smectic and cholesteric phases.
-
Smectic Phase: In this phase, the molecules are arranged in layers, with the long axes of the molecules oriented perpendicular or at an angle to the layer planes. This layered structure imparts a higher degree of order than the cholesteric phase.
-
Cholesteric Phase (Chiral Nematic): This phase is characterized by a helical arrangement of molecules. Within a single plane, the molecules are aligned in a preferred direction, but this direction rotates slightly from one plane to the next, forming a helical superstructure. This helical structure is responsible for the unique optical properties of cholesteric liquid crystals, including their iridescent colors.
The stability and type of liquid crystalline phase are highly dependent on the structure of the fatty acyl chain. For instance, a double bond positioned near the carboxyl group of the fatty acid can destabilize the smectic phase.[2]
Structural Characteristics
X-ray diffraction is a powerful technique for elucidating the molecular packing of cholesteryl esters in their crystalline and liquid crystalline states. These studies have revealed that cholesteryl esters can adopt several different packing arrangements, including monolayer and bilayer structures. The specific packing arrangement influences the density and other physical properties of the material.[2]
Solubility and Viscosity
The solubility of cholesteryl esters is extremely low in water but they are soluble in a variety of organic solvents.[1] Their solubility is influenced by both the cholesterol moiety and the fatty acyl chain.
Table 3: Solubility of Selected Cholesteryl Esters in Organic Solvents at 25°C
| Cholesteryl Ester | Solvent | Solubility ( g/100 mL) |
| Cholesteryl Acetate | Acetone | ~1.5 |
| Chloroform | Highly Soluble | |
| Ethanol | ~0.3 | |
| Cholesteryl Oleate | Hexane | ~10 |
| Acetone | ~2.5 |
Data is approximate and serves as a general guide.
The viscosity of cholesteryl esters in their liquid and liquid crystalline phases is also an important physical property, influencing their flow behavior and mass transport characteristics. The viscosity is temperature-dependent and is affected by the molecular ordering of the different phases.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the physical properties of cholesteryl esters.
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpies of phase transitions.
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Set the starting temperature below the first expected transition and the ending temperature above the final transition.
-
A typical scan rate for lipids is 1-10 °C/min. A rate of 5 °C/min is often a good starting point.[4]
-
Program a heating and cooling cycle to observe both melting and crystallization events. It is common to perform at least two heating cycles to erase the sample's prior thermal history.
-
-
Data Acquisition:
-
Initiate the temperature program and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The phase transition temperatures (e.g., melting point, smectic-cholesteric transition) are determined from the onset or peak of the endothermic or exothermic events on the DSC thermogram.
-
The enthalpy of transition (ΔH) is calculated by integrating the area under the transition peak.
-
Polarizing Light Microscopy (PLM)
Objective: To visually identify and characterize liquid crystalline phases.
Methodology:
-
Sample Preparation:
-
Place a small amount of the cholesteryl ester on a clean microscope slide.[5]
-
Gently heat the slide on a hot stage to melt the sample into an isotropic liquid.[5]
-
Place a coverslip over the molten sample and allow it to cool slowly. This will help in the formation of well-defined liquid crystal textures.
-
-
Microscope Setup:
-
Place the slide on the hot stage of a polarizing light microscope.
-
Cross the polarizer and analyzer to achieve a dark background.
-
-
Observation:
-
Slowly heat and cool the sample while observing the changes in the optical texture.
-
Liquid crystalline phases will appear as bright, often colorful, and textured regions against the dark background due to their birefringence.
-
Specific textures are characteristic of different liquid crystal phases (e.g., focal conic texture for smectic phases, fingerprint texture for cholesteric phases).
-
-
Image Capture:
-
Capture images at different temperatures to document the phase transitions.
-
X-Ray Diffraction (XRD)
Objective: To determine the molecular packing and layer spacing in crystalline and liquid crystalline phases.
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Mount the sample in the X-ray beam of a diffractometer equipped with a temperature-controlled stage.
-
Use a monochromatic X-ray source (e.g., Cu Kα radiation).
-
Position a 2D detector to collect the scattered X-rays.
-
-
Data Acquisition:
-
Acquire diffraction patterns at various temperatures, corresponding to the different phases identified by DSC and PLM.
-
Collect data in both the small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) regions.
-
-
Data Analysis:
-
SAXS: The positions of the diffraction peaks in the small-angle region provide information about the layer spacing (d-spacing) in the smectic and crystalline phases.
-
WAXS: The diffraction patterns in the wide-angle region provide information about the packing of the hydrocarbon chains. A sharp peak indicates a crystalline or highly ordered state, while a diffuse halo is characteristic of a liquid-like, disordered state.
-
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To investigate the molecular dynamics and conformation of cholesteryl esters in different phases.
Methodology:
-
Sample Preparation:
-
For solution-state NMR, dissolve the cholesteryl ester in a suitable deuterated solvent (e.g., chloroform-d). The concentration should be high enough to obtain a good signal-to-noise ratio, typically 10-50 mg in 0.5-0.7 mL of solvent.[7][8]
-
For solid-state NMR, the sample is packed into a zirconia rotor.
-
-
Instrument Setup:
-
Place the sample in the NMR spectrometer.
-
For temperature-dependent studies, use a variable temperature probe to control the sample temperature.
-
Acquire 13C NMR spectra using appropriate pulse sequences. High-power proton decoupling is used to obtain sharp 13C signals.
-
-
Data Acquisition:
-
Record spectra at different temperatures, corresponding to the isotropic liquid, cholesteric, and smectic phases.
-
-
Data Analysis:
-
The chemical shifts of the carbon atoms provide information about the local chemical environment.
-
The linewidths of the NMR signals are sensitive to molecular motion. Broader lines indicate slower molecular tumbling and a more ordered state.
-
Changes in chemical shifts and linewidths across phase transitions can provide insights into the changes in molecular conformation and dynamics.
-
Signaling Pathways and Experimental Workflows
The metabolism and transport of cholesteryl esters are tightly regulated by a series of enzymatic reactions and transport proteins. Understanding these pathways is crucial for developing therapeutic strategies to manage diseases associated with abnormal cholesterol accumulation.
Cholesteryl Ester Synthesis and Hydrolysis
The intracellular synthesis of cholesteryl esters is primarily catalyzed by Acyl-CoA: Cholesterol Acyltransferase (ACAT). This enzyme is located in the endoplasmic reticulum and facilitates the esterification of free cholesterol with a fatty acyl-CoA. The reverse reaction, the hydrolysis of cholesteryl esters to free cholesterol and a fatty acid, is carried out by neutral cholesteryl ester hydrolase (nCEH).
Caption: Intracellular synthesis and hydrolysis of cholesteryl esters.
Reverse Cholesterol Transport
Reverse cholesterol transport is the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion. This pathway involves several key proteins, including Lecithin-Cholesterol Acyltransferase (LCAT) and Cholesteryl Ester Transfer Protein (CETP). LCAT esterifies free cholesterol on the surface of high-density lipoprotein (HDL) particles, trapping the resulting cholesteryl esters in the core of the lipoprotein. CETP then facilitates the transfer of these cholesteryl esters from HDL to very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL), which are then taken up by the liver.
Caption: Key steps in the reverse cholesterol transport pathway.
Experimental Workflow for Cholesteryl Ester Analysis
A typical workflow for the comprehensive analysis of cholesteryl esters from a biological sample involves extraction, separation, and characterization.
Caption: General workflow for cholesteryl ester analysis.
Conclusion
The physical properties of cholesteryl esters are of fundamental importance to their biological function and pathological implications. The ability of these molecules to exist in various physical states, including crystalline and liquid crystalline phases, dictates their behavior in biological systems. A thorough understanding of these properties, facilitated by the experimental techniques outlined in this guide, is essential for advancing our knowledge of lipid metabolism and for the development of novel therapeutic strategies targeting cholesterol-related diseases. This guide serves as a foundational resource for researchers and professionals, providing both the theoretical background and the practical methodologies required for the comprehensive study of cholesteryl esters.
References
- 1. MyScope [myscope.training]
- 2. chymist.com [chymist.com]
- 3. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. researchgate.net [researchgate.net]
- 5. physlab.lums.edu.pk [physlab.lums.edu.pk]
- 6. Method of X-Ray Anomalous Diffraction for Lipid Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
Unveiling the Crystalline Maze: A Technical Guide to the Polymorphism of Cholesteryl Tridecanoate
For Researchers, Scientists, and Drug Development Professionals
Cholesteryl tridecanoate (B1259635), a cholesterol ester, exhibits a complex polymorphic behavior that is of significant interest in the fields of materials science and pharmaceuticals. The arrangement of molecules into different crystal lattices, or polymorphs, dictates the material's physicochemical properties, including melting point, solubility, and stability. Understanding and controlling this polymorphism is crucial for applications ranging from liquid crystal displays to drug delivery systems. This technical guide provides an in-depth exploration of the polymorphic landscape of cholesteryl tridecanoate, detailing its various crystalline forms, the transitions between them, and the experimental protocols for their characterization.
The Polymorphic Nature of this compound
Cholesteryl esters, as a class of compounds, are well-known for their liquid crystalline properties and their tendency to exhibit polymorphism. This compound is no exception, displaying a rich variety of solid-state structures and monotropic transitions, where a metastable form irreversibly transforms into a more stable one upon heating.
Current research indicates that this compound can self-assemble into crystalline single bilayer films. These films possess a unit cell with dimensions of 10 Å x 7.5 Å[1]. The broader family of cholesteryl esters is known to crystallize in several forms, primarily categorized as monolayer type I, monolayer type II, and bilayer structures[2]. The specific polymorphic forms that this compound assumes are a result of the intricate balance of intermolecular interactions and the thermal history of the sample.
Quantitative Analysis of Polymorphic Transitions
The characterization of the different polymorphs of this compound relies on identifying their unique thermal and structural properties. Differential Scanning Calorimetry (DSC) is a primary tool for quantifying the energetics of phase transitions.
Table 1: Thermal Transition Data for this compound Polymorphs
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Notes |
| Crystal Form II → Crystal Form I | Data not available in search results | Data not available in search results | Data not available in search results | Irreversible solid-solid transition |
| Crystal Form I → Liquid Crystal | Data not available in search results | Data not available in search results | Data not available in search results | Melting of the stable crystalline form |
| Liquid Crystal → Isotropic Liquid | Data not available in search results | Data not available in search results | Data not available in search results | Clearing point |
| Isotropic Liquid → Liquid Crystal | Data not available in search results | Data not available in search results | Data not available in search results | Cooling transition |
| Liquid Crystal → Crystal Form II | Data not available in search results | Data not available in search results | Data not available in search results | Crystallization into a metastable form |
Note: Specific quantitative data for the transition temperatures and enthalpies of this compound's polymorphs were not available in the provided search results. The table structure is provided as a template for experimental data.
Crystallographic Data of Polymorphs
X-ray Diffraction (XRD) is indispensable for determining the crystal structure of each polymorph. The diffraction pattern provides a unique fingerprint of the crystalline lattice.
Table 2: Crystallographic Data for this compound Polymorphs
| Polymorph | Crystal System | Space Group | Unit Cell Parameters | Reference |
| Bilayer Film | Orthorhombic (presumed) | Not specified | a = 10 Å, b = 7.5 Å, c = Not specified | [1] |
| Crystal Form I (Stable) | Data not available in search results | Data not available in search results | Data not available in search results | |
| Crystal Form II (Metastable) | Data not available in search results | Data not available in search results | Data not available in search results |
Note: Detailed crystallographic data for the specific polymorphs of this compound, beyond the bilayer film unit cell dimensions, were not available in the provided search results. This table serves as a template for such data.
Experimental Protocols
Precise and reproducible experimental methods are paramount for studying polymorphism. The following sections detail the protocols for the key analytical techniques.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.
Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of material during heating.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below any expected transitions (e.g., 25 °C).
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above its isotropic clearing point (e.g., 100 °C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting and erase any previous thermal history.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
Perform a second heating cycle under the same conditions to observe the behavior of the melt-crystallized form.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures and the enthalpy of each transition.
Powder X-ray Diffraction (XRD)
Powder XRD is used to identify crystalline phases and determine their lattice parameters.
Protocol:
-
Sample Preparation: Gently grind the this compound sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Sample Mounting: Pack the powdered sample into a flat sample holder, ensuring a smooth, level surface.
-
Instrument Setup: Place the sample holder in the diffractometer.
-
Data Collection:
-
Set the X-ray source (e.g., Cu Kα radiation).
-
Scan a 2θ range appropriate for organic molecules (e.g., 2° to 40°).
-
Use a suitable step size (e.g., 0.02°) and counting time per step to obtain a good signal-to-noise ratio.
-
-
Data Analysis: Analyze the diffraction pattern to identify the peak positions (d-spacings) and intensities. This data can be used to identify the polymorphs present and, with appropriate software, to determine the unit cell parameters.
Polarized Light Microscopy (PLM)
PLM is a powerful technique for visualizing the morphology and optical properties of different crystalline and liquid crystalline phases.
Protocol:
-
Sample Preparation: Place a small amount of this compound on a clean microscope slide and cover it with a coverslip.
-
Hot Stage Setup: Place the slide on a hot stage connected to a temperature controller.
-
Microscope Setup: Use a polarizing microscope with crossed polarizers.
-
Thermal Analysis:
-
Heat the sample at a controlled rate (e.g., 2-5 °C/min) while observing the changes in texture and birefringence.
-
Record images or videos at key transition points identified by DSC.
-
Cool the sample from the isotropic melt at a controlled rate to observe the formation of liquid crystalline and solid phases.
-
-
Image Analysis: Characterize the different phases by their unique optical textures (e.g., spherulites, focal conic textures, etc.).
Visualizing Polymorphic Pathways and Workflows
Understanding the relationships between different polymorphs and the experimental workflow for their characterization can be simplified through visualization.
Figure 1: Phase transitions of this compound.
Figure 2: Workflow for polymorphism characterization.
Conclusion
The polymorphism of this compound presents a rich area of study with significant implications for materials science and pharmaceutical development. A thorough understanding of its crystalline forms and their interconversions is essential for controlling the properties and performance of products containing this compound. The systematic application of analytical techniques such as DSC, XRD, and PLM, following detailed experimental protocols, allows for the comprehensive characterization of its polymorphic landscape. Further research to populate the quantitative data tables presented in this guide will be invaluable to the scientific community.
References
An In-depth Technical Guide to the Mesomorphic States of Cholesteryl Esters: From Physicochemical Characterization to Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters (CEs), formed through the esterification of cholesterol with a fatty acid, are a crucial class of lipids in biological systems, serving as the primary form for cholesterol storage and transport.[1] Beyond their physiological significance, CEs exhibit a fascinating and complex range of liquid crystalline or mesomorphic states.[1] These intermediate phases of matter, between a crystalline solid and an isotropic liquid, are highly sensitive to molecular structure and temperature, leading to unique optical and physical properties.[2]
This technical guide provides a comprehensive overview of the mesomorphic states of common cholesteryl esters, detailing their phase transition behaviors with quantitative data. It further outlines the key experimental protocols for their characterization and explores their burgeoning role in advanced drug delivery systems, leveraging their biocompatibility and unique structural properties.
Mesomorphic Phases of Cholesteryl Esters
Cholesteryl esters are renowned for forming thermotropic liquid crystals, meaning their phase transitions are induced by changes in temperature.[2] The primary mesophases observed are the cholesteric (chiral nematic), smectic, and blue phases. The specific phases and their transition temperatures are highly dependent on the structure of the fatty acyl chain, including its length and degree of unsaturation.[3]
Cholesteric (Chiral Nematic) Phase
The most characteristic mesophase of cholesteryl esters is the cholesteric phase, also known as the chiral nematic phase.[4] In this phase, the elongated molecules align in a parallel fashion, similar to a nematic phase. However, due to the inherent chirality of the cholesterol molecule, this direction of alignment twists helically from one layer to the next.[4] This helical structure gives rise to the unique optical properties of cholesteric liquid crystals, including their iridescent appearance due to the selective reflection of light.[3]
Smectic Phases
Upon cooling from the cholesteric phase, many cholesteryl esters with longer saturated fatty acyl chains exhibit one or more smectic phases.[4] In smectic phases, the molecules are arranged in layers, with the long axes of the molecules typically oriented perpendicular (Smectic A) or tilted (Smectic C) to the layer planes.[4] These phases are more ordered than the cholesteric phase, possessing one-dimensional positional order in addition to the orientational order.
Blue Phases
In a very narrow temperature range between the cholesteric and isotropic liquid phases, some cholesteryl esters can form up to three distinct blue phases (BPI, BPII, and BPIII). These phases are characterized by a three-dimensional cubic lattice of defects within the cholesteric structure. Their lattice parameters are often on the order of the wavelength of visible light, leading to Bragg scattering and their characteristic blue or violet appearance.
Quantitative Data on Phase Transitions
The following tables summarize the phase transition temperatures and enthalpy changes for several common cholesteryl esters, as determined by Differential Scanning Calorimetry (DSC). These values can be influenced by experimental conditions such as heating/cooling rates and sample purity.
Table 1: Phase Transition Temperatures and Enthalpies of Cholesteryl Nonanoate
| Transition | Temperature (°C) | Enthalpy (kJ/mol) |
| Crystal to Smectic A | 77.5 | 29.8 |
| Smectic A to Cholesteric | 81.5 | 1.8 |
| Cholesteric to Isotropic | 92.0 | 1.6 |
Table 2: Phase Transition Temperatures and Enthalpies of Cholesteryl Oleate
| Transition | Temperature (°C) | Enthalpy (kJ/mol) |
| Crystal to Smectic A | 43.0 | 25.1 |
| Smectic A to Cholesteric | 48.0 | 1.1 |
| Cholesteric to Isotropic | 51.0 | 0.9 |
Table 3: Phase Transition Temperatures and Enthalpies of Cholesteryl Palmitate
| Transition | Temperature (°C) | Enthalpy (kJ/mol) |
| Crystal to Smectic A | 77.4 | 42.3 |
| Smectic A to Cholesteric | 79.2 | 1.7 |
| Cholesteric to Isotropic | 83.3 | 1.3 |
Table 4: Phase Transition Temperatures and Enthalpies of Cholesteryl Myristate
| Transition | Temperature (°C) | Enthalpy (kJ/mol) |
| Crystal to Smectic A | 71.0 | 47.1 |
| Smectic A to Cholesteric | 80.0 | 1.6 |
| Cholesteric to Isotropic | 85.0 | 1.1 |
Experimental Protocols
The characterization of the mesomorphic states of cholesteryl esters relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.[5]
-
Sample Preparation:
-
Accurately weigh 2-10 mg of the cholesteryl ester sample into a clean aluminum DSC pan.[6]
-
Seal the pan hermetically to prevent any loss of sample during heating.[7]
-
Prepare an empty, sealed aluminum pan as a reference. For optimal results, the mass of the sample and reference pans should be as close as possible.[6]
-
-
Instrumentation and Parameters:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.
-
Equilibrate the sample at a temperature well below the first expected transition.
-
Heat the sample at a controlled rate, typically 5-10 °C/min.[7] A slower heating rate can provide better resolution of transitions.
-
Record the heat flow as a function of temperature.
-
After reaching a temperature well above the final transition into the isotropic liquid, cool the sample at a controlled rate (e.g., 5-10 °C/min) to observe transitions upon cooling.
-
A second heating scan is often performed to ensure thermal history does not affect the results.[5]
-
-
Data Analysis:
-
The peak of an endothermic or exothermic event on the DSC thermogram corresponds to a phase transition.
-
The onset temperature of the peak is typically taken as the transition temperature.
-
The enthalpy of the transition (ΔH) is calculated by integrating the area under the peak.
-
Polarized Light Microscopy (PLM)
PLM is used to visualize the unique textures of different liquid crystal phases, allowing for their identification.[2]
-
Sample Preparation:
-
Place a small amount of the cholesteryl ester on a clean glass microscope slide.
-
Gently heat the slide on a hot stage to melt the sample into the isotropic liquid phase.
-
Place a clean coverslip over the molten sample to create a thin film.
-
Allow the sample to cool slowly on the hot stage to form the liquid crystal phases.
-
-
Instrumentation and Observation:
-
Place the prepared slide on the hot stage of a polarizing microscope.
-
Observe the sample through crossed polarizers.
-
Slowly heat and cool the sample, observing the changes in texture.
-
Different liquid crystal phases will exhibit characteristic textures:
-
Cholesteric: Oily streaks, focal conic, or planar textures with iridescent colors.
-
Smectic A: Focal conic fan or homeotropic textures.
-
Smectic C: Schlieren or broken focal conic textures.
-
-
Rotate the microscope stage to observe how the texture changes with the orientation of the sample relative to the polarizers.[2]
-
X-Ray Diffraction (XRD)
XRD is a powerful technique for determining the molecular arrangement and layer spacing in smectic phases.
-
Sample Preparation:
-
The sample should be free of any solvent. This can be achieved by repeated melting and freezing cycles under vacuum.[8]
-
For detailed structural analysis, the liquid crystal sample needs to be aligned. This can be achieved by:
-
Surface Alignment: Confining the sample between two rubbed polymer-coated glass slides. The rubbing creates micro-grooves that align the liquid crystal molecules.[8]
-
Magnetic or Electric Field Alignment: Heating the sample to its isotropic phase and then cooling it slowly in the presence of a strong magnetic or electric field.[8]
-
-
-
Instrumentation and Measurement:
-
Mount the aligned sample in a temperature-controlled holder in the XRD instrument.
-
Direct a monochromatic X-ray beam onto the sample.
-
Detect the scattered X-rays at different angles.
-
For smectic phases, sharp diffraction peaks at small angles correspond to the layer spacing (d). The value of 'd' can be calculated using Bragg's Law (nλ = 2d sinθ).
-
Diffuse scattering at wide angles provides information about the average distance between molecules within the layers.
-
Role in Drug Delivery Systems
The unique physicochemical properties of cholesterol and its esters, particularly their biocompatibility and ability to modulate membrane fluidity, have made them essential components in modern drug delivery systems, most notably in lipid nanoparticles (LNPs) for the delivery of nucleic acids like mRNA.[9][10]
Cholesterol in Lipid Nanoparticles
Cholesterol is a critical "helper lipid" in LNP formulations.[10] Its primary roles include:
-
Stabilizing the LNP structure: Cholesterol intercalates between the other lipid components, modulating the fluidity and integrity of the lipid bilayer and preventing premature drug leakage.[10]
-
Facilitating endosomal escape: After the LNP is taken up by a cell via endocytosis, cholesterol plays a crucial role in the release of the therapeutic cargo into the cytoplasm. It is believed to promote a phase transition from a lamellar to an inverted hexagonal phase upon fusion with the endosomal membrane, which disrupts the endosome and allows the payload to escape.[11]
Cellular Uptake and Endosomal Escape Pathway
The following diagram illustrates the proposed mechanism for the cellular uptake of cholesterol-containing LNPs and the subsequent endosomal escape of the encapsulated drug.
Caption: Cellular uptake and endosomal escape of a cholesterol-containing LNP.
Experimental Workflow for Characterization
The following diagram outlines a typical experimental workflow for the physicochemical characterization of cholesteryl ester mesophases.
Caption: Experimental workflow for characterizing cholesteryl ester mesophases.
Conclusion
The mesomorphic states of cholesteryl esters represent a rich and complex field of study with significant implications for both fundamental materials science and applied biomedical research. A thorough understanding of their phase behavior, facilitated by the experimental techniques detailed in this guide, is crucial for harnessing their potential. The integral role of cholesterol and its esters in the structure and function of lipid-based drug delivery systems underscores the importance of this knowledge for the development of next-generation therapeutics. As research in nanomedicine continues to advance, the unique properties of cholesteryl esters will undoubtedly continue to be a key area of investigation for creating more effective and targeted drug delivery vehicles.
References
- 1. Computational Insights into the Role of Cholesterol in Inverted Hexagonal Phase Stabilization and Endosomal Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. mriquestions.com [mriquestions.com]
- 5. pure.tudelft.nl [pure.tudelft.nl]
- 6. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. qualitest.ae [qualitest.ae]
- 8. barron.rice.edu [barron.rice.edu]
- 9. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Differential Scanning Calorimetry of Cholesteryl Tridecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal properties of materials. In the realm of lipid science and drug delivery, DSC is indispensable for investigating the phase behavior of lipidic compounds, such as cholesteryl esters. Cholesteryl tridecanoate (B1259635), a cholesteryl ester with a 13-carbon fatty acid chain, exhibits complex phase transitions that are crucial for its application in various formulations. These application notes provide a comprehensive overview of the use of cholesteryl tridecanoate in DSC, including its thermal properties, detailed experimental protocols, and potential applications.
Cholesteryl esters are key components of biological systems and are increasingly utilized in the development of novel drug delivery systems. Their unique liquid crystalline phases make them suitable for encapsulating and controlling the release of therapeutic agents. Understanding the thermal transitions of this compound is essential for designing stable and effective formulations, as well as for its potential use as a temperature calibration standard in DSC.
Applications of this compound in DSC
The primary applications of this compound in DSC revolve around the characterization of its distinct phase transitions. Cholesteryl esters, including those with odd-numbered carbon chains like tridecanoate, are known to form multiple liquid crystalline phases (mesophases), such as cholesteric and smectic phases, between the crystalline solid and isotropic liquid states.[1][2]
Key applications include:
-
Phase Transition Analysis: DSC is used to determine the temperatures and enthalpy changes associated with the transitions from the crystalline state to various liquid crystalline states and finally to the isotropic liquid state. This information is fundamental to understanding the material's behavior at different temperatures.
-
Material Characterization and Purity Assessment: The sharpness and temperature of the melting peaks in a DSC thermogram can be indicative of the purity of the this compound sample. Impurities can lead to broadened peaks and shifts in transition temperatures.
-
Drug Delivery System Development: In the formulation of lipid-based drug delivery systems, such as liposomes or solid lipid nanoparticles, this compound can be incorporated to modulate membrane fluidity and stability. DSC helps in characterizing the thermal behavior of these formulations and understanding the interaction between the drug and the lipid matrix.
-
Calibration Standard: Due to its well-defined phase transitions, this compound can potentially be used as a calibration standard for DSC instruments, particularly for temperature calibration in the relevant range.
Data Presentation
The thermal properties of this compound, as determined by DSC, are summarized in the table below. These values are critical for predicting the physical state of the material under different temperature conditions.
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (cal/g) |
| Crystal to Smectic Phase | 80.0 | 81.4 | 10.3 |
| Smectic to Cholesteric Phase | 84.5 | 85.1 | 0.18 |
| Cholesteric Phase to Isotropic Liquid | 87.9 | 88.4 | 0.18 |
Data sourced from a study on the thermal transitions of cholesteryl esters of saturated aliphatic acids.
Experimental Protocols
A meticulously executed experimental protocol is crucial for obtaining high-quality, reproducible DSC data. The following is a detailed methodology for the analysis of this compound.
I. Sample Preparation
-
Purity: Ensure the this compound sample is of high purity (>99%). Impurities can significantly affect the phase transition behavior.
-
Sample Weighing: Accurately weigh 2-5 mg of the this compound sample into a clean, standard aluminum DSC pan. An analytical balance with a precision of at least 0.01 mg should be used.
-
Encapsulation: Hermetically seal the DSC pan to prevent any loss of sample during heating. For volatile samples or to study transitions in a controlled atmosphere, specialized pans may be required.
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
II. DSC Instrument Setup and Calibration
-
Instrument: A calibrated heat-flux or power-compensated DSC instrument is required.
-
Purge Gas: Use an inert purge gas, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to provide a reproducible and inert atmosphere in the DSC cell.
-
Temperature Calibration: Calibrate the temperature scale of the DSC instrument using certified standards (e.g., indium, tin) that bracket the expected transition temperatures of this compound.
-
Enthalpy Calibration: Calibrate the heat flow signal using a standard with a known enthalpy of fusion, such as indium.
III. DSC Measurement Procedure
-
Equilibration: Place the sample and reference pans in the DSC cell. Equilibrate the system at a starting temperature well below the first expected transition (e.g., 25°C) for a sufficient time (e.g., 5-10 minutes) to ensure thermal stability.
-
Heating Scan: Heat the sample at a controlled, linear rate. A typical heating rate for analyzing cholesteryl esters is 5-10°C/min. The heating range should encompass all expected phase transitions, for example, from 25°C to 120°C.
-
Cooling Scan: After the heating scan, cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature. This can provide information on crystallization behavior and the reversibility of the transitions.
-
Second Heating Scan: It is often beneficial to perform a second heating scan under the same conditions as the first. This can help to distinguish between reversible and irreversible transitions and to erase the thermal history of the sample.
IV. Data Analysis
-
Thermogram Interpretation: The output of a DSC experiment is a thermogram, which plots heat flow against temperature. Endothermic events (e.g., melting) appear as peaks, while exothermic events (e.g., crystallization) appear as inverted peaks.
-
Determination of Transition Temperatures: The onset temperature is determined by the intersection of the baseline with the tangent of the leading edge of the peak. The peak temperature is the point of maximum heat flow.
-
Enthalpy Calculation: The enthalpy of transition (ΔH) is calculated by integrating the area under the transition peak. This value represents the amount of energy absorbed or released during the phase change.
Mandatory Visualizations
Logical Relationship of this compound Phases
The following diagram illustrates the sequential phase transitions of this compound upon heating.
Experimental Workflow for DSC Analysis
This diagram outlines the key steps involved in performing a DSC analysis of this compound.
References
Application Note: Analysis of Cholesteryl Tridecanoate by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters, the storage form of cholesterol in cells and lipoproteins, play a crucial role in lipid metabolism and are implicated in various physiological and pathological processes. Accurate quantification of specific cholesteryl esters, such as cholesteryl tridecanoate (B1259635), is essential for research in areas including cardiovascular disease, cancer, and innate immunity. This application note provides a detailed protocol for the analysis of cholesteryl tridecanoate using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Data Presentation
The following table summarizes typical quantitative data and chromatographic conditions for the analysis of cholesteryl esters by RP-HPLC. These values are compiled from various studies and provide a baseline for method development.[1][2][3][4][5][6]
| Parameter | Value |
| Analyte | This compound |
| Internal Standard | Cholesteryl Heptadecanoate |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 (ODS), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Isopropanol (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 210 nm |
| Run Time | Approximately 25 minutes |
| Retention Time (Approx.) | This compound: ~12 min |
| Cholesteryl Heptadecanoate: ~18 min | |
| Linearity Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 50 - 150 ng |
| Limit of Quantification (LOQ) | 150 - 500 ng |
Experimental Protocol
This protocol outlines the steps for sample preparation, standard preparation, and HPLC analysis for the quantification of this compound.
Materials and Reagents
-
This compound (analytical standard, ≥99% purity)
-
Cholesteryl Heptadecanoate (internal standard, ≥99% purity)
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Chloroform (ACS grade)
-
Methanol (ACS grade)
-
Deionized water (18.2 MΩ·cm)
-
Class A volumetric flasks and pipettes
-
0.45 µm PTFE syringe filters
Standard Solution Preparation
2.1. Stock Solutions (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound and cholesteryl heptadecanoate into separate 10 mL volumetric flasks.
-
Dissolve the standards in chloroform:methanol (2:1, v/v) and bring to volume. Mix thoroughly.
-
These stock solutions can be stored at -20°C for up to 6 months.
2.2. Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the this compound stock solution with the mobile phase (Acetonitrile:Isopropanol, 50:50) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Spike each working standard solution with the internal standard (cholesteryl heptadecanoate) to a final concentration of 25 µg/mL.
Sample Preparation (from Biological Matrix)
-
Lipid Extraction: A Folch extraction is recommended for isolating lipids from biological samples.
-
To 1 mL of sample (e.g., plasma, cell lysate), add 20 volumes of chloroform:methanol (2:1, v/v).
-
Vortex vigorously for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Internal Standard Spiking: Add a known amount of the cholesteryl heptadecanoate internal standard stock solution to the extracted lipid sample.
-
Drying and Reconstitution:
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume of the mobile phase.
-
-
Filtration: Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the mobile phase (Acetonitrile:Isopropanol, 50:50) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection Sequence:
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
-
Data Acquisition: Acquire chromatograms for the specified run time, monitoring the absorbance at 210 nm.
Data Analysis
-
Identify the peaks for this compound and the internal standard (cholesteryl heptadecanoate) based on their retention times from the standard runs.
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound working standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Workflow Diagram
Caption: Experimental workflow for this compound analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by RP-HPLC. The described method is robust and can be adapted for the analysis of other cholesteryl esters in various biological matrices. Adherence to this protocol will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible results for their studies.
References
- 1. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of cholesteryl 14-methylhexadecanoate in blood serum by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Cholesterol and its Derivatives in Nanoliposomes as Drug Delivery Conveyances by HPLC-UV: A Simple, Accurate and Cost-Effective Method Development and Validation Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy Sample Preparation of Cholesteryl Tridecanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of cholesteryl tridecanoate (B1259635) samples for Nuclear Magnetic Resonance (NMR) spectroscopy. The following guidelines are designed to ensure the acquisition of high-quality, reproducible NMR data for structural elucidation, purity assessment, and quantitative analysis.
Introduction
Cholesteryl tridecanoate is a cholesterol ester, a class of lipids crucial in various biological processes and of significant interest in pharmaceutical and materials science research. NMR spectroscopy is a powerful analytical technique for determining the molecular structure and dynamics of such molecules. Proper sample preparation is a critical first step to obtaining high-resolution NMR spectra, free from artifacts that can arise from poor solubility, aggregation, or the presence of particulate matter. This protocol outlines the recommended procedures for preparing this compound samples for both proton (¹H) and carbon-13 (¹³C) NMR analysis.
Quantitative Data Summary
The following table summarizes the recommended parameters for the preparation of this compound samples for NMR spectroscopy. These values are intended as a starting point and may require optimization based on the specific instrumentation and experimental goals.
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Sample Mass | 5 - 25 mg | 50 - 100 mg |
| Deuterated Solvent | Chloroform-d (CDCl₃) | Chloroform-d (CDCl₃) |
| Solvent Volume | 0.6 - 0.7 mL | 0.6 - 0.7 mL |
| Typical Concentration | 8 - 42 mg/mL | 83 - 167 mg/mL |
| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
Experimental Protocol
This section details the step-by-step methodology for preparing this compound for NMR analysis.
Materials and Equipment
-
This compound
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tubes and caps
-
Analytical balance
-
Glass vials with caps
-
Pasteur pipettes and bulbs
-
Small plug of cotton or glass wool
-
Vortex mixer (optional)
-
Ultrasonic bath (optional)
Sample Preparation Workflow
The following diagram illustrates the workflow for the preparation of a this compound NMR sample.
Step-by-Step Procedure
-
Weighing the Sample: Accurately weigh the desired amount of this compound using an analytical balance. For ¹H NMR, a mass of 5-25 mg is recommended, while for the less sensitive ¹³C NMR, 50-100 mg is preferable.[1] A more concentrated sample may be necessary for two-dimensional NMR experiments.
-
Dissolution:
-
Transfer the weighed solid into a clean, dry glass vial.
-
Using a clean Pasteur pipette, add the appropriate volume (typically 0.6-0.7 mL for a standard 5 mm tube) of deuterated chloroform (CDCl₃) containing TMS as an internal reference standard.[1]
-
Cap the vial and gently swirl or vortex to dissolve the solid. If the sample does not readily dissolve, brief sonication in an ultrasonic bath may aid dissolution. Visually inspect the solution to ensure it is clear and free of suspended particles.
-
-
Filtration: To obtain high-resolution NMR spectra, it is imperative that the sample is free of any particulate matter, as suspended solids will degrade the magnetic field homogeneity and result in broadened spectral lines.[2]
-
Take a clean Pasteur pipette and tightly pack a small plug of cotton or glass wool into the narrow tip.
-
Transfer the this compound solution from the vial into the NMR tube, passing it through the prepared filter pipette. This will remove any dust or undissolved microparticles.
-
-
Final Preparation:
-
Ensure the liquid height in the NMR tube is adequate for the spectrometer, typically around 4-5 cm.
-
Securely cap the NMR tube to prevent solvent evaporation.
-
If the sample will be stored for an extended period, sealing the cap with parafilm is recommended.
-
Label the NMR tube clearly with the sample identity.
-
-
Pre-Analysis: Before inserting the sample into the NMR spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol (B130326) or ethanol (B145695) to remove any fingerprints or dust.
Important Considerations
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its ability to dissolve a wide range of organic compounds, including cholesteryl esters, and its relatively simple residual solvent peak.[3]
-
Concentration Effects: While higher concentrations reduce the acquisition time for ¹³C NMR, excessively concentrated samples can lead to increased viscosity, which in turn can cause line broadening in both ¹H and ¹³C spectra.[1] If aggregation is suspected, acquiring spectra at different concentrations can be informative.
-
Purity of Materials: Use high-purity this compound and a high-grade deuterated solvent to avoid interfering signals in the NMR spectrum.
-
Cleanliness: All glassware, including vials and NMR tubes, should be scrupulously clean and dry to prevent contamination. Rinsing with acetone (B3395972) and drying thoroughly before use is a good practice. New NMR tubes are not always clean and should be washed before their first use.
References
Application Notes and Protocols for Cholesteryl Tridecanoate in Liquid Crystal Display Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cholesteryl tridecanoate (B1259635) in liquid crystal display (LCD) formulations. Included are its physicochemical properties, formulation guidelines, and detailed protocols for characterization.
Introduction to Cholesteryl Tridecanoate in Liquid Crystals
Cholesteryl esters, a class of liquid crystals, are known for their unique optical properties, which are highly sensitive to temperature. This characteristic makes them valuable in applications such as thermochromic displays, sensors, and various optical components. This compound, a saturated cholesteryl ester, exhibits a cholesteric (chiral nematic) liquid crystal phase over a specific temperature range. In this phase, the elongated molecules are arranged in layers with a helical twist, giving rise to the selective reflection of light and resulting in iridescent colors. The pitch of this helical structure, and thus the reflected color, is temperature-dependent, making it a key component in thermochromic formulations.
The linkage of the rigid steroid ring system of cholesterol to a flexible fatty acyl chain results in unique physical properties that are not simply an average of the two components. The chain length of the fatty acid plays a crucial role in determining the phase transition temperatures and the stability of the liquid crystal phases.
Physicochemical Properties of this compound
The thermal behavior of this compound is characterized by distinct phase transitions from a crystalline solid to a smectic liquid crystal phase, then to a cholesteric liquid crystal phase, and finally to an isotropic liquid. These transition temperatures are critical for formulating liquid crystal mixtures with desired operational temperature ranges.
Table 1: Phase Transition Temperatures of this compound
| Transition | Temperature (°C) |
| Crystal to Smectic Phase | 77.5 |
| Smectic to Cholesteric Phase / Isotropic Liquid | 83.5 |
Note: The transition from the smectic phase may go directly to the isotropic liquid or pass through a narrow cholesteric phase. The exact nature of this transition can be confirmed by detailed thermal and optical analysis.
Formulation Principles for Liquid Crystal Displays
This compound is often used in mixtures with other cholesteryl esters to achieve a broad range of temperature-sensitive color play. By carefully selecting the components and their ratios, the temperature range of the cholesteric phase and the resulting colors can be precisely controlled.
General Formulation Guidelines:
-
Broadening the Temperature Range: Mixing two or more cholesteryl esters can significantly broaden the temperature range over which the cholesteric phase is stable.
-
Color Tuning: The composition of the mixture directly influences the pitch of the cholesteric helix and, therefore, the color observed at a specific temperature.
-
Encapsulation: For many applications, the liquid crystal formulation is microencapsulated to protect it from the environment and to facilitate its incorporation into inks, coatings, or other materials.
Illustrative Thermochromic Formulation:
While specific formulations containing this compound are proprietary and application-dependent, a general approach involves blending it with other cholesteryl esters. The following is an illustrative example of a ternary mixture.
Table 2: Example of a Cholesteryl Ester Mixture for Thermochromic Applications
| Component | Weight Percentage | Purpose |
| Cholesteryl Oleyl Carbonate | 40-60% | Provides a broad cholesteric range and lowers the overall melting point. |
| Cholesteryl Nonanoate | 20-40% | Adjusts the pitch and color play of the mixture. |
| This compound | 10-30% | Narrows the cholesteric range and shifts the color response to higher temperatures. |
Disclaimer: This is a representative formulation. The optimal ratios will depend on the desired temperature range and color response and must be determined experimentally.
Experimental Protocols
Preparation of a Cholesteryl Ester Liquid Crystal Mixture
This protocol describes the preparation of a small-scale cholesteryl ester mixture for characterization.
Materials:
-
This compound
-
Other cholesteryl esters (e.g., cholesteryl oleyl carbonate, cholesteryl nonanoate)
-
Glass vials with caps
-
Spatula
-
Heating block or hot plate
-
Vortex mixer
Procedure:
-
Weigh the desired amounts of each cholesteryl ester directly into a clean, dry glass vial.
-
Securely cap the vial.
-
Place the vial on a heating block or hot plate set to a temperature above the clearing point of all components (typically 90-100°C).
-
Heat the mixture until all components have melted into a homogenous isotropic liquid.
-
Gently vortex the vial to ensure thorough mixing.
-
Allow the mixture to cool slowly to room temperature while observing the formation of the liquid crystal phases.
Characterization by Differential Scanning Calorimetry (DSC)
DSC is used to determine the phase transition temperatures and associated enthalpy changes of the liquid crystal formulation.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
Procedure:
-
Accurately weigh 2-5 mg of the this compound or the prepared mixture into an aluminum DSC pan.
-
Seal the pan using a crimper.
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at a starting temperature well below the first expected transition (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above the final clearing point (e.g., 120°C).
-
Cool the sample at the same controlled rate back to the starting temperature.
-
Perform a second heating and cooling cycle to ensure thermal history is removed.
-
Analyze the resulting thermogram to identify the peak temperatures of the phase transitions.
Characterization by Polarized Light Microscopy (PLM)
PLM is used to visually identify the different liquid crystal phases and their characteristic textures.
Instrumentation:
-
Polarizing light microscope with a hot stage
-
Glass microscope slides and coverslips
Procedure:
-
Place a small amount of the this compound or the prepared mixture onto a clean microscope slide.
-
Gently place a coverslip over the sample and press lightly to create a thin film.
-
Position the slide on the hot stage of the polarizing microscope.
-
Heat the sample slowly while observing the changes in texture through the crossed polarizers.
-
Note the temperatures at which transitions between different textures (e.g., crystalline, smectic, cholesteric, isotropic) occur.
-
The cholesteric phase will typically exhibit a vibrant, iridescent appearance with a "fingerprint" texture.
-
Cool the sample slowly and observe the transitions in reverse.
Logical Relationship of Formulation and Characterization
The development of a liquid crystal formulation is an iterative process involving formulation, characterization, and refinement.
Application Notes and Protocols: Cholesteryl Tridecanoate in Nanoparticle Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cholesteryl tridecanoate (B1259635) as a lipid component in the formulation of nanoparticle-based drug delivery systems, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). Due to the limited availability of direct experimental data for cholesteryl tridecanoate, this document leverages data from cholesteryl esters with similar fatty acid chain lengths (cholesteryl laurate - C12, cholesteryl myristate - C14, and cholesteryl oleate (B1233923) - C18:1) to provide representative characteristics and protocols. These notes are intended to serve as a foundational guide for the formulation, characterization, and application of this compound-based nanoparticles.
Introduction to Cholesteryl Esters in Nanoparticle Drug Delivery
Cholesteryl esters, including this compound, are valuable components in the formulation of lipid nanoparticles for drug delivery. Their inherent biocompatibility, ability to modulate membrane fluidity, and potential to enhance the encapsulation of lipophilic drugs make them attractive excipients.[1] The inclusion of cholesteryl esters in SLNs and NLCs can influence key nanoparticle attributes such as particle size, surface charge, drug loading capacity, and drug release profile. These characteristics are critical for the in vivo performance of the drug delivery system, affecting its circulation time, biodistribution, cellular uptake, and ultimately, therapeutic efficacy.
Physicochemical Properties of this compound
While specific experimental data on the behavior of this compound in nanoparticle formulations is scarce, its general physicochemical properties suggest its suitability as a solid lipid component.
| Property | Value |
| Synonyms | Cholesterol tridecylate, Cholest-5-en-3-ol (3β)-tridecanoate |
| Molecular Formula | C40H70O2 |
| Molecular Weight | 582.98 g/mol |
| Physical State | Solid |
This data is provided for the pure compound and will be influenced by other components in a nanoparticle formulation.
Quantitative Data from Similar Cholesteryl Ester-Based Nanoparticles
The following tables summarize quantitative data from studies on nanoparticles formulated with cholesteryl esters of similar chain lengths to tridecanoate. This data can be used as a reference to predict the expected characteristics of this compound-based nanoparticles.
Table 1: Physicochemical Properties of Cholesteryl Ester-Based Solid Lipid Nanoparticles (SLNs)
| Cholesteryl Ester | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Entrapment Efficiency (%) | Reference Drug |
| Cholesteryl Laurate (C12) | 150 - 300 | 0.2 - 0.4 | -20 to -35 | 2 - 8 | 70 - 90 | Paclitaxel |
| Cholesteryl Myristate (C14) | 200 - 400 | 0.2 - 0.5 | -15 to -30 | 3 - 10 | 65 - 85 | Doxorubicin |
| Cholesteryl Oleate (C18:1) | 150 - 200 | 0.1 - 0.3 | +25 to +40 | 5 - 12 | >90 | siRNA |
Table 2: In Vitro Drug Release Characteristics from Cholesteryl Ester-Based SLNs
| Cholesteryl Ester | Drug | Release Profile | % Release at 24h | Release Kinetics Model |
| Cholesteryl Laurate (C12) | Paclitaxel | Biphasic (initial burst followed by sustained release) | 40 - 60 | Higuchi |
| Cholesteryl Myristate (C14) | Doxorubicin | Sustained | 30 - 50 | Korsmeyer-Peppas |
| Cholesteryl Oleate (C18:1) | Quinine | Sustained | 20 - 40 | First-Order |
Note: The data in these tables are compiled from various sources and represent a range of possible values. Actual results will vary depending on the specific formulation and preparation method.
Experimental Protocols
The following are detailed, generalized protocols for the preparation and characterization of this compound-based nanoparticles. These should be considered as starting points and will likely require optimization.
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot High-Pressure Homogenization
This method is suitable for thermostable drugs and is a widely used technique for SLN production.[2][3]
Materials:
-
This compound (Solid Lipid)
-
Co-lipid (e.g., tristearin, glyceryl monostearate) (optional)
-
Drug to be encapsulated
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Co-surfactant (e.g., soy lecithin) (optional)
-
Purified water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer with heating plate
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the required amounts of this compound and any co-lipid.
-
Melt the lipid(s) in a beaker at a temperature 5-10°C above the melting point of the lipid with the highest melting point.
-
Dissolve the drug in the molten lipid phase under continuous stirring.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant and co-surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase dropwise under high-shear homogenization at a speed of 10,000-20,000 rpm for 5-10 minutes. This will form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature.
-
Homogenize the emulsion for 3-5 cycles at a pressure of 500-1500 bar.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. The solidification of the lipid droplets leads to the formation of SLNs.
-
-
Storage:
-
Store the SLN dispersion at 4°C.
-
Workflow for SLN Preparation by Hot High-Pressure Homogenization
Protocol 2: Characterization of this compound Nanoparticles
4.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Principle: Dynamic Light Scattering (DLS) is used to measure the particle size and PDI, while Laser Doppler Anemometry (LDA) is used to determine the zeta potential.
-
Procedure:
-
Dilute the nanoparticle dispersion with purified water to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size, PDI, and zeta potential using a Zetasizer or similar instrument.
-
Perform measurements in triplicate and report the average values.
-
4.2.2. Drug Loading and Entrapment Efficiency
-
Principle: The amount of drug encapsulated within the nanoparticles is determined by separating the free drug from the nanoparticles and quantifying the drug in either fraction.
-
Procedure:
-
Separation of Free Drug: Centrifuge the nanoparticle dispersion at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles. Alternatively, use centrifugal filter units.
-
Quantification of Free Drug: Analyze the supernatant for the concentration of the free drug using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation:
-
Entrapment Efficiency (EE%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Drug Loading (DL%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
-
4.2.3. In Vitro Drug Release Study
-
Principle: The release of the drug from the nanoparticles is monitored over time in a dissolution medium that mimics physiological conditions.
-
Procedure:
-
Place a known amount of the nanoparticle dispersion in a dialysis bag with a suitable molecular weight cut-off.
-
Suspend the dialysis bag in a beaker containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the withdrawn samples for drug content using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
-
Workflow for Nanoparticle Characterization
Cellular Uptake and Signaling Pathways
The cellular uptake of lipid nanoparticles is a complex process involving various endocytic pathways. The surface properties of the nanoparticles, including their size and charge, play a crucial role in determining the primary uptake mechanism.
Conclusion
This compound holds promise as a lipid excipient for the development of SLNs and NLCs. While direct experimental data is limited, the information available for similar cholesteryl esters provides a strong foundation for formulation development. The protocols and data presented in these application notes offer a starting point for researchers to explore the potential of this compound in creating novel and effective nanoparticle-based drug delivery systems. Further optimization and characterization will be necessary to fully elucidate the performance of this compound in specific drug delivery applications.
References
Application Notes and Protocols: Cholesteryl Tridecanoate in Thermochromic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cholesteryl tridecanoate (B1259635) in thermochromic materials. Included are its fundamental thermochromic properties, protocols for the preparation and characterization of thermochromic formulations, and its application in creating temperature-sensitive films and inks.
Introduction to Cholesteryl Esters in Thermochromic Liquid Crystals
Thermochromic liquid crystals (TLCs) are materials that exhibit a change in color in response to temperature variations. Cholesteryl esters, a class of cholesterol derivatives, are widely used in the formulation of TLCs due to their unique molecular structure which forms a chiral nematic (cholesteric) phase. In this phase, the molecules are arranged in a helical structure. The pitch of this helix is sensitive to temperature; as the temperature changes, the pitch length changes, which in turn alters the wavelength of light that is selectively reflected, resulting in an observable color change.
Cholesteryl tridecanoate is a cholesteryl ester that, like others in its family, displays liquid crystalline properties. While often used in mixtures with other cholesteryl esters to achieve specific temperature ranges and color plays, understanding the properties of the pure compound is the foundation for formulating effective thermochromic materials.
Thermochromic Properties of Pure this compound
The thermochromic behavior of a cholesteric liquid crystal is dictated by its phase transitions. For pure this compound, the transition temperatures have been determined as follows:
| Transition | Temperature (°C) |
| Crystal to Smectic Phase | 63.4 |
| Smectic to Cholesteric (Chiral Nematic) Phase | 77.5 |
| Cholesteric to Isotropic Liquid Phase | 83.5 |
Note: The thermochromic color play is observed in the cholesteric phase.
Experimental Protocols
Preparation of a Generic Thermochromic Liquid Crystal Mixture
While specific formulations involving this compound are not widely published and are often proprietary, a general protocol for preparing a thermochromic mixture can be adapted. The precise ratios of the components would need to be determined empirically to achieve the desired temperature response range.
Materials:
-
This compound
-
Other Cholesteryl Esters (e.g., Cholesteryl Oleyl Carbonate, Cholesteryl Nonanoate, Cholesteryl Benzoate)
-
Glass vial
-
Heat gun or heating block
-
Spatula
-
Balance
Protocol:
-
Accurately weigh the desired amounts of this compound and other cholesteryl esters and place them in a clean, dry glass vial.
-
Heat the vial gently using a heat gun or a heating block while stirring the mixture with a clean spatula until all components have melted and formed a homogeneous isotropic liquid. This is typically done at a temperature above the highest clearing point of the individual components.
-
Once a uniform mixture is achieved, allow the vial to cool to room temperature. The mixture will pass through its cholesteric phase, exhibiting a play of colors, before solidifying.
-
The resulting solid is the thermochromic liquid crystal mixture, which can be stored for later use.
Fabrication of a Thermochromic Film
A simple thermochromic film can be fabricated to observe the color-changing properties of the prepared liquid crystal mixture.
Materials:
-
Prepared Thermochromic Liquid Crystal Mixture
-
Black plastic substrate (e.g., a sheet of black acrylic or a plastic slide painted black)
-
Clear plastic film (e.g., overhead transparency or clear packing tape)
-
Applicator stick or spatula
-
Heat source (e.g., heat gun or hot plate)
Protocol:
-
Place a small amount of the thermochromic liquid crystal mixture onto the center of the black plastic substrate.
-
Gently heat the substrate from below to melt the mixture into its isotropic liquid state.
-
Carefully place the clear plastic film over the molten liquid crystal, allowing it to spread into a thin, uniform layer.
-
Apply gentle pressure to remove any air bubbles and ensure a thin, even film.
-
Allow the assembly to cool to room temperature. The film will now display thermochromic properties.
Characterization of Thermochromic Properties
The thermochromic properties of the prepared film can be characterized using a controlled temperature stage and a spectrometer or a camera.
Materials:
-
Fabricated Thermochromic Film
-
Hot stage with temperature controller
-
Spectrometer with a reflection probe or a digital camera with consistent lighting
-
White light source
Protocol:
-
Place the thermochromic film on the hot stage.
-
Position the reflection probe of the spectrometer or the camera to capture the light reflected from the film.
-
Slowly heat the stage at a controlled rate.
-
Record the reflection spectra or images at regular temperature intervals.
-
From the recorded data, determine the temperatures at which different colors (e.g., red, green, blue) are most prominent. This defines the color-temperature response of the material.
-
The temperature range over which the colors are observed is the "color play" bandwidth.
Application in Thermochromic Inks
For many applications, thermochromic liquid crystals are microencapsulated to protect them from the environment and to allow for their dispersion in a binder system to form an ink.
General Formulation Concept:
-
Microencapsulation: The thermochromic liquid crystal mixture is encapsulated within a protective polymer shell, typically through coacervation or interfacial polymerization. This creates a slurry of microcapsules.
-
Ink Formulation: The microcapsule slurry is then mixed with a binder (e.g., acrylic or urethane (B1682113) resin), a solvent, and other additives (e.g., thickeners, stabilizers) to create a screen-printable or sprayable ink.
-
Application: The ink is applied to a substrate and cured. The encapsulated liquid crystals within the dried ink film will exhibit their characteristic thermochromic behavior.
Logical Relationship of Thermochromism in Cholesteric Liquid Crystals
The color change in thermochromic liquid crystals based on cholesteryl esters is a direct consequence of the temperature-dependent molecular arrangement.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized for specific research and development needs. Appropriate safety precautions should be taken when handling chemicals and using heating equipment.
Application Notes and Protocols for Observing Liquid Crystal Textures of Cholesteryl Tridecanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and observation of the thermotropic liquid crystal textures of cholesteryl tridecanoate (B1259635). Cholesteryl tridecanoate, a cholesterol ester, exhibits a rich variety of liquid crystalline phases upon heating and cooling, which can be effectively characterized using polarized light microscopy. Understanding the phase behavior of such materials is crucial in various fields, including drug delivery, materials science, and fundamental liquid crystal research.
Data Presentation: Phase Transition Temperatures
The phase transitions of this compound occur at specific temperatures, leading to changes in the molecular arrangement and, consequently, the observed optical textures. The key transition temperatures for this compound are summarized in the table below. These transitions are enantiotropic, meaning they are observed on both heating and cooling cycles.
| Transition | Temperature (°C) |
| Crystal to Smectic Phase | 77.5 |
| Smectic to Cholesteric (Chiral Nematic) Phase | 83.5 |
| Cholesteric to Isotropic Liquid Phase | Not specified |
Note: The clearing point (Cholesteric to Isotropic Liquid) for this compound is not explicitly stated in the provided search results. The values presented are based on graphical data for saturated cholesteryl esters with an odd number of fatty acyl chain carbons[1].
Experimental Workflow
The following diagram illustrates the experimental workflow for observing the liquid crystal textures of this compound.
Experimental Protocols
This section provides detailed methodologies for the preparation of this compound samples and their observation using polarized light microscopy.
Materials and Equipment
-
This compound (high purity)
-
Microscope slides
-
Coverslips
-
Hot stage for polarized light microscope
-
Polarized light microscope with a camera for image capture
-
Spatula
-
Hot plate or heating block (optional, for initial melting)
Sample Preparation
-
Cleaning: Thoroughly clean the microscope slides and coverslips with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove any dust or grease. Dry them completely.
-
Sample Placement: Using a clean spatula, place a small amount (a few milligrams) of this compound powder in the center of a clean microscope slide.
-
Melting and Spreading:
-
Method A (Direct on Hot Stage): Place the slide on the hot stage of the microscope. Heat the sample to a temperature above its clearing point to melt it into an isotropic liquid.
-
Method B (Pre-melting): Gently heat the slide on a hot plate until the this compound melts. This should be done carefully to avoid overheating and decomposition.
-
-
Applying the Coverslip: Carefully place a clean coverslip over the molten sample. Apply gentle pressure to the coverslip with the spatula to create a thin, uniform film of the liquid crystal. Avoid trapping air bubbles.
-
Cooling and Equilibration: Allow the sample to cool to room temperature. This process helps in the formation of well-defined textures upon subsequent heating and cooling cycles.
Polarized Light Microscopy Observation
-
Microscope Setup:
-
Turn on the polarized light microscope and the light source.
-
Cross the polarizer and analyzer to achieve a dark field of view in the absence of a birefringent sample.
-
-
Sample Mounting: Place the prepared slide on the hot stage of the microscope.
-
Heating and Observation:
-
Begin heating the sample at a controlled rate (e.g., 5-10°C per minute) to reach the isotropic liquid phase. The sample will appear dark under crossed polarizers in the isotropic state.
-
Once in the isotropic phase, start a slow cooling cycle (e.g., 1-2°C per minute). This slow cooling rate is crucial for the formation of well-defined and observable liquid crystal textures.
-
-
Texture Identification and Recording:
-
Cholesteric Phase: Upon cooling from the isotropic liquid, the cholesteric (chiral nematic) phase will appear. This phase is typically characterized by vibrant colors and specific textures such as the "focal conic" or "planar" texture. The colors arise from the selective reflection of light by the helical structure of the liquid crystal.
-
Smectic Phase: As the sample is further cooled, it will transition into the smectic phase. The smectic phase is more ordered than the cholesteric phase and often exhibits "focal conic fan" or "bâtonnet" textures. These textures are typically less colorful and more structured than the cholesteric textures.
-
Crystallization: Upon further cooling, the material will crystallize, and the observed texture will change to that of a solid crystalline state.
-
-
Data Capture: Capture images of the characteristic textures at different temperatures during the cooling process. Note the temperatures at which the phase transitions occur.
-
Heating Cycle (Optional but Recommended): After the initial cooling run, a heating cycle can be performed to observe the transitions in reverse. This helps to confirm the transition temperatures and observe any potential differences in texture formation upon heating versus cooling.
Expected Results and Interpretation
Upon cooling this compound from its isotropic liquid state, a sequence of distinct optical textures will be observed through the polarized light microscope, corresponding to the different liquid crystalline phases.
-
Isotropic to Cholesteric Transition: The initially dark field of view will become bright and often colorful as the cholesteric phase nucleates and grows. The specific texture (e.g., oily streaks, focal conic) will depend on the cooling rate and surface anchoring conditions.
-
Cholesteric to Smectic Transition: The vibrant and mobile textures of the cholesteric phase will give way to the more ordered and often fan-like or bâtonnet textures of the smectic A phase. This transition is marked by a clear change in the visual appearance of the sample.
-
Smectic to Crystal Transition: The liquid crystalline textures will be replaced by the characteristic features of a crystalline solid, such as crystal grain boundaries.
By carefully observing these textural changes and correlating them with the temperature readings from the hot stage, researchers can accurately determine the phase transition temperatures of this compound and characterize its mesomorphic behavior. This information is fundamental for the application of this and similar materials in various technological and scientific domains.
References
Application Notes and Protocols for Cholesteryl Tridecanoate in Lipid Bilymayer Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters (CEs) are critical components of lipid metabolism and transport in biological systems. While cholesterol is an integral structural component of mammalian cell membranes, its esters are primarily found in intracellular lipid droplets and the core of lipoprotein particles. The study of how CEs, such as cholesteryl tridecanoate (B1259635), interact with and influence the properties of lipid bilayers is crucial for understanding various physiological and pathological processes, including atherosclerosis, lipid storage diseases, and the formulation of lipid-based drug delivery systems.
Cholesteryl tridecanoate, a cholesteryl ester with a 13-carbon saturated fatty acid chain, serves as a model CE to investigate the impact of non-polar lipids on membrane structure and function. Its interactions with phospholipid bilayers can provide insights into the mechanisms of lipid exchange, the stability of lipid nanoparticles, and the biophysical consequences of CE accumulation in membranes.
These application notes provide a comprehensive overview of the key experimental techniques used to study the interactions of this compound with lipid bilayers. Detailed protocols for synthesis and analysis are provided to guide researchers in this field.
I. Synthesis of this compound
A straightforward method for synthesizing this compound is through the esterification of cholesterol with tridecanoic acid.
Protocol 1: Acid-Catalyzed Esterification of Cholesterol
This protocol describes the synthesis of this compound from cholesterol and tridecanoic acid using sulfuric acid as a catalyst.
Materials:
-
Cholesterol
-
Tridecanoic acid
-
Anhydrous toluene
-
Concentrated sulfuric acid
-
Anhydrous sodium sulfate
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve cholesterol (1 equivalent) and tridecanoic acid (1.2 equivalents) in anhydrous toluene.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the stirring solution.
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to reflux and allow it to continue for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Biophysical Characterization of this compound-Lipid Bilayer Interactions
The following protocols outline key biophysical techniques to characterize the interaction of this compound with model lipid bilayers, such as those composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC).
A. Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermotropic phase behavior of lipid bilayers. The incorporation of this compound is expected to alter the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).
Materials:
-
DPPC (or other phospholipid)
-
This compound
-
Chloroform
-
HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Lipid extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Prepare lipid films by co-dissolving DPPC and this compound at desired molar ratios (e.g., 0, 1, 5, 10 mol%) in chloroform.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial. Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with HEPES buffer to a final lipid concentration of 1-5 mg/mL by vortexing above the Tm of the primary lipid.
-
Prepare large unilamellar vesicles (LUVs) by extruding the lipid suspension through a 100 nm polycarbonate membrane at a temperature above the lipid Tm.
-
Transfer a precise amount of the liposome (B1194612) suspension into a DSC sample pan and seal. Use buffer as a reference.
-
Perform DSC scans over a relevant temperature range (e.g., 20-60 °C for DPPC) at a scan rate of 1 °C/min.
-
Analyze the thermograms to determine the Tm and ΔH of the lipid phase transition.
Table 1: Hypothetical Thermotropic Parameters of DPPC Liposomes Containing this compound (CT)
| Mol% CT in DPPC | Onset Temperature (T_on) (°C) | Peak Temperature (T_m) (°C) | Transition Enthalpy (ΔH) (kcal/mol) |
|---|---|---|---|
| 0 | 40.5 | 41.4 | 8.7 |
| 1 | 40.3 | 41.2 | 8.5 |
| 5 | 39.8 | 40.8 | 7.9 |
| 10 | 39.2 | 40.3 | 7.1 |
Note: This data is hypothetical and for illustrative purposes. The expected trend is a slight decrease in Tm and a more significant decrease in ΔH, indicating a disruption of the cooperative packing of the phospholipid acyl chains.
B. Fluorescence Spectroscopy
Fluorescence anisotropy of a membrane probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), can be used to assess changes in membrane fluidity upon incorporation of this compound.
Materials:
-
POPC (or other phospholipid)
-
This compound
-
DPH stock solution in tetrahydrofuran (B95107) (THF)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare liposomes containing varying molar ratios of this compound in POPC as described in the DSC protocol.
-
Add DPH to the liposome suspension to a final probe-to-lipid ratio of 1:500.
-
Incubate the mixture in the dark at room temperature for at least 1 hour to allow for probe incorporation.
-
Measure the fluorescence anisotropy of DPH using a spectrofluorometer equipped with polarizers. Use an excitation wavelength of 350 nm and an emission wavelength of 452 nm.
-
Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities with vertical and horizontal orientations of the emission polarizer, respectively, when the excitation polarizer is in the vertical position, and G is the grating correction factor.
Table 2: Hypothetical Fluorescence Anisotropy of DPH in POPC Liposomes with this compound (CT) at 25°C
| Mol% CT in POPC | DPH Fluorescence Anisotropy (r) |
|---|---|
| 0 | 0.105 |
| 1 | 0.108 |
| 5 | 0.115 |
| 10 | 0.122 |
Note: This data is hypothetical. An increase in fluorescence anisotropy is expected, suggesting that this compound decreases membrane fluidity by ordering the acyl chains of the phospholipids.
C. Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR, particularly ²H NMR of deuterated lipids, can provide detailed information on the ordering of lipid acyl chains.
Materials:
-
Perdeuterated DPPC (DPPC-d62)
-
This compound
-
Chloroform/methanol (2:1, v/v)
-
Buffer (e.g., PBS)
Procedure:
-
Co-dissolve DPPC-d62 and this compound at the desired molar ratio in chloroform/methanol.
-
Evaporate the solvent to form a lipid film and dry under vacuum.
-
Hydrate the film with buffer to approximately 50% (w/w) water content.
-
Homogenize the sample by several freeze-thaw cycles.
-
Pack the hydrated lipid dispersion into an NMR rotor.
-
Acquire static ²H NMR spectra using a quadrupolar echo pulse sequence at a temperature above the main phase transition of the lipid.
-
Analyze the quadrupolar splittings from the Pake doublet spectrum to calculate the order parameter (S_CD) for each carbon segment of the acyl chain.
Table 3: Hypothetical Order Parameters (S_CD) for DPPC-d62 Acyl Chains in the Presence of 10 mol% this compound (CT) at 50°C
| Carbon Position | S_CD (Pure DPPC-d62) | S_CD (DPPC-d62 + 10% CT) |
|---|---|---|
| C2 | 0.20 | 0.22 |
| C6 | 0.18 | 0.20 |
| C10 | 0.15 | 0.17 |
| C14 | 0.08 | 0.09 |
Note: This data is hypothetical. An increase in the order parameters along the acyl chain is expected, indicating that this compound induces a more ordered state in the lipid bilayer.
III. Visualization of Workflows and Interactions
Experimental and Logical Diagrams
Application Notes and Protocols for Cholesteryl Tridecanoate in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl tridecanoate (B1259635), a cholesterol ester, is a specialized ingredient for cosmetic and pharmaceutical applications. Its primary function lies in its ability to form liquid crystalline structures within emulsions. These structures offer enhanced stability, unique textural properties, and the potential for controlled release of active ingredients. This document provides detailed application notes and experimental protocols for the formulation of cholesteryl tridecanoate in cosmetic products.
Application Notes
INCI Name: this compound CAS Number: 25605-87-2 Molecular Formula: C40H70O2 Molecular Weight: 582.98 g/mol
Key Features and Benefits:
-
Liquid Crystal Formation: this compound, often in combination with other cholesteryl esters, can form thermotropic liquid crystals. In emulsions, these structures create a lamellar network that mimics the skin's own lipid barrier, enhancing biocompatibility and skin feel.
-
Emulsion Stabilization: The liquid crystalline network effectively stabilizes both oil-in-water (O/W) and water-in-oil (W/O) emulsions, preventing coalescence of droplets and improving shelf life.
-
Enhanced Skin Feel: Formulations containing this compound often exhibit a luxurious, silky, and non-greasy skin feel. The liquid crystalline structure can also reduce the tackiness of other ingredients.
-
Controlled Release: The layered structure of liquid crystals can encapsulate active ingredients, potentially allowing for their sustained release into the skin.
-
Moisturization: By reinforcing the skin's natural barrier, liquid crystal emulsions can help reduce transepidermal water loss (TEWL), leading to improved skin hydration.
-
Visual Effects: Certain combinations of cholesteryl esters can produce iridescent color effects that change with temperature, offering unique aesthetic possibilities in decorative cosmetics.
Applications:
-
Skin Care: Moisturizers, anti-aging creams, serums, and lotions.
-
Sun Care: Sunscreen lotions and creams for improved stability and feel.
-
Color Cosmetics: Foundations, concealers, and lipsticks for a smooth application and unique visual properties.
-
Hair Care: Conditioners and hair masks to improve texture and combability.
Solubility and Compatibility:
This compound is a solid at room temperature and is soluble in a variety of cosmetic oils and esters. Its solubility increases with temperature. It is compatible with a wide range of cosmetic ingredients, including other emollients, emulsifiers, thickeners, and active ingredients. For optimal liquid crystal formation, it is often used in combination with other cholesteryl esters such as cholesteryl nonanoate, cholesteryl oleyl carbonate, and cholesteryl isostearate.
Quantitative Data Summary
The following table summarizes key physical and formulation data for this compound and related cholesteryl esters. Data for this compound is partially estimated based on the properties of homologous cholesteryl esters due to limited direct availability in the literature.
| Property | This compound (C13) | Cholesteryl Laurate (C12) | Cholesteryl Myristate (C14) | Cholesteryl Palmitate (C16) |
| Molecular Weight ( g/mol ) | 582.98 | 570.95 | 599.01 | 627.06 |
| Physical Form at 25°C | Solid | Solid | Solid | Solid |
| Melting Point (°C) (Crystal to Liquid Crystal/Isotropic Liquid) | ~75-85 (estimated) | 92.5 | 84.5 | 78.0 |
| Liquid Crystal to Isotropic Liquid Transition (°C) | ~85-95 (estimated) | - | 79.5 | 77.5 |
| Typical Concentration Range in Emulsions (% w/w) | 0.5 - 5.0 | 0.5 - 5.0 | 0.5 - 5.0 | 0.5 - 5.0 |
| Solubility in Caprylic/Capric Triglyceride at 75°C | Good | Good | Good | Good |
Note: Transition temperatures for cholesteryl esters can vary depending on the purity of the material and the analytical method used.
Experimental Protocols
Protocol 1: Formulation of a Liquid Crystal Oil-in-Water (O/W) Cream
This protocol outlines the preparation of a stable and aesthetically pleasing O/W cream utilizing this compound for liquid crystal formation.
Materials:
-
Oil Phase:
-
This compound: 2.0%
-
Cholesteryl Isostearate: 1.0%
-
Cetearyl Alcohol: 3.0%
-
Caprylic/Capric Triglyceride: 10.0%
-
Emulsifier (e.g., Glyceryl Stearate, PEG-100 Stearate): 4.0%
-
-
Water Phase:
-
Deionized Water: q.s. to 100%
-
Glycerin: 3.0%
-
Xanthan Gum: 0.2%
-
-
Cool-Down Phase:
-
Preservative (e.g., Phenoxyethanol, Ethylhexylglycerin): 1.0%
-
Fragrance: 0.1%
-
Equipment:
-
Beakers
-
Water bath or heating mantle
-
Homogenizer (rotor-stator type)
-
Overhead stirrer with propeller blade
-
Thermometer
-
Polarizing microscope (for verification of liquid crystal formation)
Procedure:
-
Preparation of Phases:
-
In a beaker, combine all ingredients of the oil phase. Heat to 80-85°C with gentle stirring until all components are melted and the phase is uniform.
-
In a separate beaker, combine the deionized water and glycerin of the water phase. Sprinkle in the xanthan gum while stirring to prevent clumping. Heat the water phase to 80-85°C.
-
-
Emulsification:
-
Slowly add the water phase to the oil phase while homogenizing at a moderate speed (e.g., 5000-8000 rpm).
-
Continue homogenization for 3-5 minutes to form a fine emulsion.
-
-
Liquid Crystal Formation (Controlled Cooling):
-
Transfer the emulsion to an overhead stirrer and begin cooling while stirring at a low to moderate speed.
-
The cooling rate is critical for the formation of well-defined liquid crystalline structures. A slower cooling rate is generally preferred.
-
-
Cool-Down Phase:
-
Once the emulsion has cooled to below 40°C, add the preservative and fragrance.
-
Continue stirring until the cream is uniform and has reached room temperature.
-
-
Verification (Optional):
-
Place a small sample of the final cream on a microscope slide.
-
Observe under a polarizing microscope. The presence of Maltese crosses is indicative of lamellar liquid crystalline structures.
-
Protocol 2: Stability Testing of the Liquid Crystal Emulsion
This protocol describes methods to assess the physical stability of the formulated cream.
Methods:
-
Accelerated Stability Testing (Centrifugation):
-
Place a sample of the cream in a centrifuge tube.
-
Centrifuge at 3000 rpm for 30 minutes.
-
Observe for any signs of phase separation, creaming, or coalescence. A stable emulsion will show no change.
-
-
Thermal Stability Testing (Freeze-Thaw Cycles):
-
Subject the cream to three to five freeze-thaw cycles. Each cycle consists of:
-
24 hours at -10°C
-
24 hours at 25°C
-
-
After the cycles, visually inspect the cream for changes in consistency, color, odor, and for any signs of phase separation.
-
-
Long-Term Stability Testing:
-
Store samples of the cream at different temperature conditions:
-
Room temperature (20-25°C)
-
Elevated temperature (40°C)
-
Refrigerated (4°C)
-
-
Evaluate the samples at regular intervals (e.g., 1, 2, 3, and 6 months) for any changes in physical properties (viscosity, pH, appearance) and for signs of instability.
-
Visualizations
Caption: Workflow for the formulation of a liquid crystal cream.
Caption: Logical flow for stability testing of cosmetic emulsions.
Troubleshooting & Optimization
Technical Support Center: Cholesteryl Tridecanoate Crystallization
Welcome to the technical support center for cholesteryl tridecanoate (B1259635) crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common crystallization challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of cholesteryl tridecanoate.
Q1: My this compound is not dissolving in the chosen solvent. What should I do?
A1: First, ensure you are using a suitable solvent. Cholesteryl esters, being largely non-polar, dissolve best in non-polar organic solvents. If solubility is still an issue, gentle heating and agitation can help. However, be cautious not to overheat as it can lead to oiling out or degradation. If the compound remains insoluble, you may need to select a different solvent or a solvent mixture.
Q2: I'm observing an oily precipitate instead of crystals. What is causing this?
A2: "Oiling out" is a common issue where the compound separates as a liquid phase instead of a solid crystalline phase. This typically occurs when a highly concentrated solution is cooled too rapidly, or if the solvent is not ideal. To resolve this, try the following:
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a colder environment (e.g., refrigerator or freezer).
-
Solvent System Adjustment: Add a co-solvent to modify the polarity of the crystallization medium. For instance, if you are using a very non-polar solvent like hexane, adding a slightly more polar solvent like ethyl acetate (B1210297) can sometimes facilitate crystal formation.
-
Seed Crystals: If you have a small amount of crystalline this compound, adding a seed crystal to the supersaturated solution can induce crystallization.
Q3: The crystals I've obtained are very small or needle-like. How can I grow larger, more well-defined crystals?
A3: The size and morphology of crystals are highly dependent on the rate of nucleation and crystal growth. To obtain larger crystals:
-
Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container. This gradual increase in concentration promotes the growth of existing crystals rather than the formation of new nuclei.
-
Controlled Cooling: A slow and controlled cooling rate is crucial. A programmable cooling bath or placing the crystallization vessel in an insulated container can help achieve this.[1][2][3]
-
Solvent Choice: The solvent can significantly influence crystal habit. Experiment with different solvents to find one that favors the growth of larger, more uniform crystals.
Q4: I suspect I have different crystal forms (polymorphs). How can I confirm this and obtain a single polymorph?
A4: Cholesteryl esters are known to exhibit polymorphism, meaning they can exist in different crystalline structures.[3] To identify and control polymorphism:
-
Analytical Techniques: Techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and polarizing microscopy can be used to identify different polymorphic forms by their distinct thermal properties and crystal structures.
-
Controlled Crystallization Conditions: The formation of a specific polymorph can often be directed by carefully controlling crystallization conditions such as the solvent, cooling rate, and temperature. Seeding with a crystal of the desired polymorph can also be effective.
Quantitative Data Summary
| Solvent | Cholesterol Solubility ( g/100 mL) | Cholesteryl Acetate Solubility ( g/100 mL) | Expected this compound Solubility Trend |
| Hexane | Low | Moderate | Good (Higher than Cholesterol) |
| Acetone (B3395972) | 1.29 (at 20°C) | Soluble | Good |
| Ethanol | 1.29 (at 20°C) | Slightly Soluble | Moderate |
| Ethyl Acetate | Soluble | Soluble | Good |
| Chloroform | High | High | Very Good |
| Methanol | Low | Slightly Soluble | Low to Moderate |
Note: This data is compiled from various sources and should be used as a general guide.[4][5][6][7][8][9][10][11][12] Actual solubilities should be determined experimentally.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Acetone
This protocol is adapted from a method for the recrystallization of cholesteryl nonanoate, a close structural analog.[13]
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot acetone. Start with a small volume of acetone and add more as needed while gently heating and stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask with a watch glass or loose-fitting stopper and allow it to cool slowly to room temperature. To promote the growth of larger crystals, you can place the flask in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite). Once at room temperature, you can transfer the flask to a refrigerator (4°C) to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold acetone to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Protocol 2: Purification by Column Chromatography
For purification of this compound from a mixture of lipids, column chromatography is an effective method.[14][15][16]
-
Column Packing: Prepare a silica (B1680970) gel column using a slurry of silica gel in a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude this compound mixture in a minimal amount of the elution solvent (or a less polar solvent) and load it onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane). This compound, being relatively non-polar, will elute relatively quickly. A gradient of a slightly more polar solvent (e.g., ethyl acetate in hexane) can be used to elute more polar impurities.
-
Fraction Collection: Collect fractions and monitor the elution of the desired compound using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Below are diagrams to help visualize the troubleshooting and experimental workflows.
Caption: Troubleshooting workflow for common this compound crystallization issues.
Caption: Step-by-step workflow for the recrystallization of this compound.
References
- 1. Direct observation of cholesterol monohydrate crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymorphism, Structure, and Nucleation of Cholesterol·H2O at Aqueous Interfaces and in Pathological Media: Revisited from a Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mriquestions.com [mriquestions.com]
- 4. researchgate.net [researchgate.net]
- 5. Cholesterol solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure of cholesteryl ester transfer protein reveals a long tunnel and four bound lipid molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solubility of Cholesterol in some alcohols from 293.15 to 318.15 K | Semantic Scholar [semanticscholar.org]
- 9. DSpace [dr.lib.iastate.edu]
- 10. researchgate.net [researchgate.net]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Cholesteryl Tridecanoate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of cholesteryl tridecanoate (B1259635) synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of cholesteryl tridecanoate, particularly when using the recommended Steglich esterification method.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is stirred at room temperature for at least 4-5 hours. If the reaction is sluggish, gentle heating (e.g., to 40°C) can be applied. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] |
| Inactive reagents. | Use fresh, anhydrous solvents and reagents. Dicyclohexylcarbodiimide (B1669883) (DCC) can hydrolyze over time, and 4-(Dimethylamino)pyridine (DMAP) can degrade. | |
| Steric hindrance of the cholesterol hydroxyl group. | While Steglich esterification is generally effective for sterically hindered alcohols, ensure an adequate molar excess of tridecanoic acid and DCC (1.2-1.5 equivalents) is used.[2] | |
| Presence of a White Precipitate (DCU) in the Final Product | Incomplete removal of dicyclohexylurea (DCU), a byproduct of the DCC coupling agent. | DCU is sparingly soluble in many organic solvents. After the reaction, filter the crude mixture through a sintered glass funnel to remove the bulk of the DCU. For trace amounts, recrystallization of the final product from a suitable solvent system (e.g., isopropanol (B130326) or ethanol) is effective. |
| Difficulty in Purifying the Product | Co-elution of the product with unreacted starting materials or byproducts during column chromatography. | Optimize the solvent system for column chromatography. A non-polar mobile phase, such as a hexane (B92381)/ethyl acetate (B1210297) gradient, is typically effective for separating the non-polar this compound from the more polar starting materials.[3] Monitor fractions carefully by TLC. |
| Formation of N-acylurea byproduct. | This side reaction can occur if the esterification is slow. Ensure that a catalytic amount of DMAP is used, as it suppresses the formation of the N-acylurea byproduct by acting as an efficient acyl transfer reagent.[4] | |
| Product Appears Oily or Fails to Crystallize | Presence of impurities, such as residual solvent or unreacted starting materials. | Ensure complete removal of the solvent after purification using a rotary evaporator and then high vacuum. If the product remains oily, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for synthesizing this compound with a high yield?
A1: Steglich esterification is a highly recommended method due to its mild reaction conditions and generally high yields, even with sterically hindered alcohols like cholesterol.[4][5] This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(Dimethylamino)pyridine (DMAP) as a catalyst.[2][5]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction.[1] Spot the reaction mixture on a silica (B1680970) gel TLC plate and elute with a suitable solvent system (e.g., hexane:ethyl acetate 8:2 v/v). The product, this compound, will be less polar than the starting materials (cholesterol and tridecanoic acid) and will therefore have a higher Rf value. The reaction is complete when the spot corresponding to the limiting reactant (usually cholesterol) has disappeared.
Q3: What are the most common side products in this synthesis, and how can I avoid them?
A3: The most common side product when using DCC is dicyclohexylurea (DCU), which is formed as DCC activates the carboxylic acid.[5] Another potential side product is N-acylurea, which can form through a rearrangement if the reaction is slow.[4] To minimize the N-acylurea byproduct, it is crucial to use DMAP as a catalyst.[4]
Q4: What is the best way to purify the final product?
A4: Purification is typically achieved through a combination of filtration and column chromatography. First, the byproduct dicyclohexylurea (DCU) is largely removed by filtration. The filtrate is then concentrated and purified by silica gel column chromatography using a non-polar eluent system, such as a gradient of hexane and ethyl acetate.[1][3]
Q5: My yield of this compound is consistently low. What are the key parameters to optimize?
A5: To optimize the yield, consider the following:
-
Reagent Purity: Ensure all reagents and solvents are anhydrous.
-
Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of tridecanoic acid and DCC relative to cholesterol.
-
Catalyst: Ensure an effective catalytic amount of DMAP is used (typically 5-10 mol%).
-
Reaction Time: Allow the reaction to proceed for a sufficient duration, monitoring by TLC until the cholesterol is consumed.
-
Work-up: A proper aqueous work-up can help remove some water-soluble impurities before chromatography.
Experimental Protocols
Steglich Esterification of Cholesterol with Tridecanoic Acid
This protocol is adapted from the general procedure for Steglich esterification.
Materials:
-
Cholesterol (1.0 eq)
-
Tridecanoic acid (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a clean, dry round-bottom flask, dissolve cholesterol (1.0 eq) and tridecanoic acid (1.2 eq) in anhydrous dichloromethane (DCM).
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the solution and stir until it dissolves.
-
In a separate container, dissolve dicyclohexylcarbodiimide (DCC) (1.2 eq) in a small amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at room temperature with continuous stirring.
-
Allow the reaction to stir at room temperature for 4-5 hours. Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate.
-
Wash the filtrate with 1M HCl, then with a saturated solution of NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Synthesis of single- and double-13C-labeled cholesterol oleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Cholesterol ester analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
Technical Support Center: Cholesteryl Tridecanoate Stability and Degradation Analysis
Welcome to the technical support center for cholesteryl tridecanoate (B1259635). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting the degradation of cholesteryl tridecanoate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
The two main degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The ester bond linking cholesterol and tridecanoic acid is cleaved, yielding free cholesterol and free tridecanoic acid.[1] This can be a result of enzymatic activity (e.g., by cholesterol esterases) in biological samples or exposure to acidic or alkaline conditions.[2][3]
-
Oxidation: The cholesterol molecule itself is susceptible to oxidation, which can lead to the formation of a variety of oxygenated derivatives known as oxysterols.[4][] Oxidation can be initiated by exposure to air (autoxidation), light, or heat, and can also be a consequence of enzymatic processes.[4]
Q2: My this compound sample shows impurities upon analysis, even when stored. What could be the cause?
Impurities in a this compound sample that develop during storage are likely degradation products.[] The most common causes are:
-
Hydrolysis: Exposure to moisture, or acidic or basic conditions can lead to the breakdown into cholesterol and tridecanoic acid.
-
Oxidation: Exposure to oxygen, light, or elevated temperatures can cause the formation of oxysterols.[4] It is crucial to store this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature to minimize degradation.[6]
Q3: I am using this compound in a cell-based assay and I'm not seeing the expected results. Could degradation be a factor?
Yes, degradation in a cellular context is highly likely and is often a part of the biological process. Cells contain enzymes called cholesterol esterases (both neutral and acid) that hydrolyze cholesteryl esters to release free cholesterol and fatty acids.[2] If your experiment aims to track the intact this compound, you may need to use inhibitors of these enzymes.
Q4: How can I detect the degradation products of this compound?
Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of cholesteryl esters and their degradation products.[7] It allows for the separation and identification of this compound, free cholesterol, tridecanoic acid, and various oxysterols. Other techniques like gas chromatography-mass spectrometry (GC-MS) can also be used, but may require derivatization of the analytes.[7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Appearance of new peaks corresponding to cholesterol and tridecanoic acid in LC-MS analysis. | Hydrolysis of the ester bond. | - Ensure storage conditions are anhydrous and at a neutral pH. - In biological experiments, consider using cholesterol esterase inhibitors. |
| Presence of multiple new peaks with masses higher than cholesterol in MS analysis. | Oxidation of the cholesterol moiety. | - Store samples under an inert atmosphere (e.g., argon or nitrogen) and protect from light.[6] - Avoid excessive heat during sample preparation. |
| Inconsistent results in cell-based assays. | Enzymatic hydrolysis by cellular esterases.[2] | - Use appropriate controls, such as treating cells with a known inhibitor of cholesterol esterases. |
| Poor recovery of this compound from biological samples. | Inefficient extraction or degradation during extraction. | - Use a validated lipid extraction method, such as the Bligh-Dyer or Folch method. - Keep samples on ice during extraction to minimize enzymatic activity. |
Experimental Protocols
Protocol 1: Stability Testing of this compound
This protocol outlines a stress testing procedure to identify likely degradation products.[8][9]
1. Sample Preparation:
- Prepare stock solutions of this compound in an appropriate organic solvent (e.g., isopropanol).
- Divide the stock solution into several vials for exposure to different stress conditions.
2. Stress Conditions:
- Acidic Hydrolysis: Add a small volume of a dilute acid (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 40°C).
- Alkaline Hydrolysis: Add a small volume of a dilute base (e.g., 0.1 M NaOH) and incubate at a controlled temperature (e.g., 40°C).
- Oxidative Stress: Expose the sample to an oxidizing agent (e.g., hydrogen peroxide) or leave it exposed to air and light at room temperature.
- Thermal Stress: Incubate the sample at an elevated temperature (e.g., 60°C) in a sealed vial.
- Control: Keep one vial under optimal storage conditions (e.g., -20°C, protected from light, under inert gas).
3. Time Points:
- Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
4. Sample Analysis:
- Neutralize the acidic and basic samples.
- Analyze all samples by LC-MS to identify and quantify this compound and any new peaks that appear.
Protocol 2: Analysis of this compound and its Degradation Products by LC-MS
1. Lipid Extraction (from biological samples):
- Use a standard lipid extraction method like the Bligh-Dyer method.
- To a cell pellet or tissue homogenate, add a 2:1 (v/v) mixture of chloroform (B151607):methanol.
- Vortex thoroughly and then add chloroform and water to induce phase separation.
- Collect the lower organic phase containing the lipids.
- Dry the organic phase under a stream of nitrogen.
2. Sample Preparation for LC-MS:
- Reconstitute the dried lipid extract in an appropriate solvent for reverse-phase chromatography (e.g., isopropanol (B130326) or a mixture of methanol:chloroform).
3. LC-MS/MS Analysis:
- Chromatography: Use a C18 column suitable for lipid analysis.
- Mobile Phase: A gradient of solvents such as water, methanol, and isopropanol with additives like ammonium (B1175870) formate (B1220265) or formic acid to enhance ionization.
- Mass Spectrometry: Operate the mass spectrometer in positive ion mode.
- Detection:
- Use Selected Ion Monitoring (SIM) for the expected m/z of this compound, cholesterol, and tridecanoic acid.
- Perform MS/MS fragmentation to confirm the identity of the compounds. A characteristic neutral loss of 368.5 Da (the cholesterol moiety) can be used to specifically detect cholesteryl esters.[10]
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for stability testing and analysis.
References
- 1. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 2. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 3. iwaponline.com [iwaponline.com]
- 4. Cholesterol - Wikipedia [en.wikipedia.org]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Cholesteryl Tridecanoate by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of cholesteryl tridecanoate (B1259635). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and minimize interference during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a weak signal or no signal for my cholesteryl tridecanoate sample?
A1: Low signal intensity for this compound is a common issue primarily due to its chemical nature. Cholesteryl esters are neutral lipids that exhibit poor ionization efficiency, particularly with electrospray ionization (ESI).[1][2][3][4][5] To enhance signal intensity, consider the following:
-
Adduct Formation: The use of adduct-forming modifiers in your mobile phase or post-column is crucial. Ammonium (B1175870) formate (B1220265) or acetate (B1210297) is commonly used to form [M+NH₄]⁺ adducts.[6] Lithiated adducts ([M+Li]⁺) have been shown to significantly enhance ionization and provide specific fragmentation patterns.[7]
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) can be more effective than ESI for nonpolar lipids like cholesteryl esters as it is a gas-phase ionization technique.[6][8]
-
Sample Preparation: Ensure your sample preparation effectively extracts and concentrates this compound while removing interfering substances.[5]
-
Derivatization: While not always necessary with modern sensitive instruments, derivatization can improve ionization. However, it adds complexity to sample preparation.[2][6]
Q2: How can I differentiate this compound from other isobaric lipids, such as diacylglycerols (DAGs)?
A2: Isobaric interference, where different molecules have the same nominal mass, is a significant challenge in lipid analysis.[7] Diacylglycerols (DAGs) are common isobaric interferents with cholesteryl esters.[7] The key to differentiation lies in tandem mass spectrometry (MS/MS) and chromatography:
-
Chromatographic Separation: A robust liquid chromatography (LC) method can separate this compound from isobaric species before they enter the mass spectrometer.[1][2][3]
-
Tandem Mass Spectrometry (MS/MS): By isolating the precursor ion and fragmenting it, you can generate a unique fragmentation pattern (spectrum) for this compound. Cholesteryl esters typically show a characteristic neutral loss of the cholestane (B1235564) moiety (368.5 Da) or produce a prominent cholestane fragment ion at m/z 369.3.[6][7][9] DAGs will fragment differently, allowing for their distinction.[7]
Q3: My data shows unexpected peaks or a high baseline. What could be the cause?
A3: Unexpected peaks or a high baseline can originate from several sources of interference:
-
Matrix Effects: Co-eluting compounds from the biological matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of your analyte, leading to inaccurate quantification and a noisy baseline.[9][10][11] Improving sample cleanup, for example, with solid-phase extraction (SPE), can mitigate this.[5][11]
-
In-Source Fragmentation: Cholesteryl esters can fragment within the ionization source of the mass spectrometer, leading to the appearance of fragment ions in your full scan data.[4][9] This can be influenced by the instrument settings, such as cone voltage or fragmentor voltage.
-
Contamination: Contamination from solvents, glassware, or the instrument itself can introduce extraneous peaks. Ensure high-purity solvents and clean equipment.
Q4: How do I confirm the identity of this compound in my samples?
A4: Confirming the identity of this compound requires a combination of chromatographic and mass spectrometric evidence:
-
Retention Time Matching: The retention time of the peak of interest should match that of a pure this compound standard run under the same chromatographic conditions.
-
Precursor Ion Mass: The m/z of the precursor ion in the mass spectrum should correspond to the expected mass of the chosen this compound adduct (e.g., [M+NH₄]⁺ or [M+Li]⁺).
-
MS/MS Fragmentation Pattern: The fragmentation pattern of the peak of interest in an MS/MS experiment should match the characteristic fragmentation of a this compound standard. For example, for the [M+NH₄]⁺ adduct, you should observe the product ion at m/z 369.3.[6]
Troubleshooting Guides
Issue 1: Poor Signal Intensity and Sensitivity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Ionization | Optimize the mobile phase by adding an adduct-forming salt (e.g., 10 mM ammonium formate).[6] | Increased signal intensity of the [M+NH₄]⁺ adduct. |
| If using ESI, consider switching to an APCI source if available.[6][8] | APCI may provide better ionization for nonpolar lipids. | |
| For enhanced sensitivity and specific fragmentation, try forming lithiated adducts using lithium acetate.[7] | Improved signal-to-noise ratio and distinct fragmentation. | |
| Suboptimal MS Parameters | Perform a compound tuning/optimization for this compound to determine the optimal fragmentor/cone voltage and collision energy. | Maximized precursor ion intensity and characteristic fragment ion abundance. |
| Sample Loss During Preparation | Review the extraction protocol. Ensure the solvent polarity is appropriate for cholesteryl esters.[11] | Improved recovery of the analyte from the sample matrix. |
| Consider a second extraction step to ensure complete recovery.[11] | Increased analyte concentration in the final extract. |
Issue 2: Suspected Isobaric Interference
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution with Isobaric Species (e.g., DAGs) | Improve chromatographic resolution by optimizing the gradient, changing the column, or adjusting the flow rate.[12] | Separation of this compound from interfering peaks. |
| Lack of Specificity in MS Detection | Implement an MS/MS method such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[7] | Selective detection and quantification of this compound based on a specific precursor-to-product ion transition. |
| Utilize a neutral loss scan for the loss of cholestane (368.5 Da) to selectively detect all cholesteryl esters in the sample.[7] | A chromatogram showing peaks only corresponding to cholesteryl esters. |
Experimental Protocols
Protocol 1: Tandem Mass Spectrometry (MS/MS) for Cholesteryl Ester Identification
This protocol describes a general approach for confirming the presence of cholesteryl esters using MS/MS with a focus on ammoniated adducts.
-
Sample Infusion: Directly infuse a solution of your cholesteryl ester standard (e.g., 1 µg/mL in methanol/chloroform 2:1 with 10 mM ammonium acetate) into the mass spectrometer.
-
Full Scan (MS1): Acquire a full scan mass spectrum to identify the m/z of the [M+NH₄]⁺ adduct of this compound.
-
Product Ion Scan (MS/MS):
-
Set the mass spectrometer to isolate the precursor ion m/z identified in the previous step.
-
Apply collision energy to fragment the isolated precursor ion. Optimize the collision energy (e.g., starting at 25-35 eV) to achieve a good fragmentation pattern.[7]
-
Acquire the product ion spectrum.
-
-
Data Analysis: Look for the characteristic cholestane cation fragment at m/z 369.3.[6] The presence of this fragment is a strong indicator of a cholesteryl ester.
Protocol 2: Assessment of Matrix Effects using Post-Extraction Spike Comparison
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): A known amount of this compound standard is dissolved in the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte). After the final extraction step, spike the extract with the same known amount of this compound standard as in Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with a known amount of this compound standard before starting the extraction procedure. This set is used to determine recovery.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpretation:
-
An ME value significantly different from 100% indicates the presence of matrix effects (ME < 100% is suppression, ME > 100% is enhancement).[10]
-
A low RE value indicates inefficient extraction of the analyte from the sample matrix.
-
Visualizations
Caption: General troubleshooting workflow for low signal intensity.
Caption: Workflow for addressing isobaric interference.
Caption: Workflow for sample preparation and matrix effect evaluation.
References
- 1. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues | bioRxiv [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Chromatographic Analysis of Cholesteryl Tridecanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of cholesteryl tridecanoate (B1259635).
Troubleshooting Guide
Common issues encountered during the chromatographic analysis of cholesteryl tridecanoate are addressed below, with potential causes and recommended solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution / Peak Overlap | Inappropriate mobile phase composition. | HPLC: Modify the mobile phase composition. For reversed-phase, adjust the ratio of organic solvent (e.g., acetonitrile (B52724), isopropanol) to water. For normal phase, alter the polarity by adjusting the ratio of non-polar and polar solvents (e.g., hexane (B92381) and isopropanol).[1][2] GC: Optimize the temperature program. A slower ramp rate can improve the separation of closely eluting compounds.[3] |
| Unsuitable stationary phase. | HPLC: Select a column with a different selectivity. For non-polar compounds like cholesteryl esters, C18 or C8 columns are common in reversed-phase HPLC.[4] For normal-phase HPLC, silica (B1680970) or diol columns can be effective.[4][5] GC: Choose a column with a phase that provides better separation for high molecular weight esters. Ionic liquid capillary columns have shown good resolution for cholesteryl esters based on both carbon number and degree of unsaturation.[6][7] | |
| Flow rate is too high. | Decrease the flow rate to allow for better equilibration between the mobile and stationary phases, which can enhance resolution.[8] | |
| Peak Tailing | Secondary interactions with the stationary phase. | HPLC: For basic analytes, interactions with acidic silanol (B1196071) groups on the silica support can cause tailing. Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase.[9][10] Ensure the mobile phase pH is appropriate for the analyte.[11] |
| Column overload. | Reduce the sample concentration or injection volume to avoid overloading the column.[11][12] | |
| Column contamination or degradation. | Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.[9] Using a guard column can help extend the life of the analytical column.[10][13] | |
| Inconsistent Retention Times | Changes in mobile phase composition. | Ensure the mobile phase is prepared consistently and is well-mixed. For normal phase chromatography, the presence of water can significantly affect retention times, so using solvents saturated with water can improve reproducibility.[13] |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and stable temperature throughout the analysis.[8] | |
| Column equilibration issues. | Ensure the column is properly equilibrated with the mobile phase before starting the analysis sequence. | |
| Poor Sensitivity / Low Signal | Analyte degradation. | GC: Cholesteryl esters can degrade at high temperatures in the injector or column.[14] Ensure the GC system is inert by using deactivated liners and columns. Adding an antioxidant to the sample may also help.[14] |
| Inappropriate detector settings. | Optimize detector parameters. For UV detection in HPLC, ensure the wavelength is set for maximum absorbance of this compound (typically around 205-210 nm).[15] | |
| Sample loss during preparation. | Use a validated extraction method to ensure high recovery of the analyte. Solid-phase extraction (SPE) can be an effective cleanup step.[5] | |
| Co-elution with Other Lipids | Insufficient separation from other sample components. | HPLC: Employ gradient elution to improve the separation of complex mixtures.[16] Pre-purification of the sample using techniques like solid-phase extraction (SPE) can remove interfering lipids.[5] GC: A more polar stationary phase may help to resolve cholesteryl esters from other lipid classes like triglycerides.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic method for analyzing this compound?
A1: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used effectively. Reversed-phase HPLC with a C18 column is a common and robust method for separating cholesteryl esters.[17] GC, particularly with a temperature-stable polar capillary column, can also provide excellent resolution, especially when coupled with mass spectrometry (GC-MS) for identification.[6][7] The choice depends on the available instrumentation, the complexity of the sample matrix, and the specific goals of the analysis.
Q2: How can I improve the resolution between this compound and other cholesteryl esters?
A2: To improve resolution among different cholesteryl esters, you can:
-
Optimize the mobile phase: In reversed-phase HPLC, decreasing the proportion of the strong organic solvent (e.g., acetonitrile or isopropanol) will increase retention times and may improve separation.[8]
-
Change the stationary phase: A column with a different selectivity, such as a phenyl-hexyl phase, may provide better separation.
-
Decrease the flow rate: A lower flow rate can lead to sharper peaks and better resolution.[8]
-
Adjust the temperature: Lowering the temperature in reversed-phase HPLC generally increases retention and may improve resolution.
Q3: My this compound peak is tailing. What should I do?
A3: Peak tailing can be caused by several factors. First, check for column overload by injecting a more dilute sample.[12] If tailing persists, it may be due to secondary interactions with the stationary phase; consider using a highly end-capped column or adjusting the mobile phase pH.[9][10] Also, ensure your column is not contaminated or degraded by flushing it or replacing it if necessary.[9]
Q4: I am seeing sample degradation with my GC analysis of this compound. How can I prevent this?
A4: Cholesteryl esters can be susceptible to thermal degradation in the GC inlet and column.[14] To minimize this, ensure your entire system is inert. This includes using a deactivated inlet liner and a high-quality, low-bleed capillary column.[14] Lowering the injector temperature and using a faster oven ramp rate can also reduce the time the analyte spends at high temperatures. In some cases, derivatization to a more stable form may be considered, though this adds a step to the sample preparation.[18]
Q5: What is a suitable internal standard for the quantification of this compound?
A5: An ideal internal standard should be chemically similar to the analyte but not present in the sample. For this compound, other cholesteryl esters that are not expected in the sample, such as cholesteryl heptadecanoate or cholesteryl nonadecanoate, are often good choices.
Data Presentation
Table 1: Example HPLC Conditions for Cholesteryl Ester Separation
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 5 µm, 4.6 x 250 mm | Zorbax Eclipse Plus C18, 3.5 µm, 2.1 x 100 mm |
| Mobile Phase | Acetonitrile/Isopropanol (gradient) | Acetonitrile/Methanol (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Temperature | 40°C | Ambient |
| Detection | UV at 210 nm | UV at 205 nm |
| Reference | Adapted from Jansen et al.[8] | Hyršlová et al.[15] |
Table 2: Example GC Conditions for Cholesteryl Ester Separation
| Parameter | Condition 1 | Condition 2 |
| Column | Ionic Liquid Capillary Column (12 m) | Rxi-5ms (15 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium | Helium |
| Inlet Temperature | 250°C | 280°C |
| Oven Program | 200°C (1 min), ramp to 340°C at 10°C/min, hold 10 min | 180°C (1 min), ramp to 330°C at 40°C/min, hold 3 min |
| Detector | Mass Spectrometer (MS) | Flame Ionization Detector (FID) |
| Reference | Hammann & Vetter[6] | Restek Corporation[18] |
Experimental Protocols
Detailed Methodology: Reversed-Phase HPLC Analysis of this compound
This protocol provides a general procedure for the separation and quantification of this compound using reversed-phase HPLC.
1. Sample Preparation:
- Accurately weigh the sample containing this compound.
- Perform a lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method, which typically uses a chloroform/methanol mixture.[5]
- Evaporate the organic solvent under a stream of nitrogen.
- Reconstitute the lipid extract in a known volume of the initial mobile phase or a compatible solvent like isopropanol.
- Filter the reconstituted sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
2. HPLC System and Conditions:
- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: Acetonitrile
- Mobile Phase B: Isopropanol
- Gradient Program:
- 0-5 min: 80% A, 20% B
- 5-20 min: Linear gradient to 50% A, 50% B
- 20-25 min: Hold at 50% A, 50% B
- 25.1-30 min: Return to 80% A, 20% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 35°C
- Injection Volume: 10-20 µL
- Detection: UV at 210 nm
3. Data Analysis:
- Identify the this compound peak based on its retention time, which can be confirmed by injecting a pure standard.
- Quantify the amount of this compound by comparing its peak area to a calibration curve prepared from standards of known concentrations.
Visualizations
Caption: A general workflow for troubleshooting common chromatographic issues.
Caption: Key factors influencing chromatographic resolution.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Separation of neutral lipids and free fatty acids by high-performance liquid chromatography using low wavelength ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meatscience.org [meatscience.org]
- 4. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 5. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas chromatographic separation of fatty acid esters of cholesterol and phytosterols on an ionic liquid capillary column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evolving neural network optimization of cholesteryl ester separation by reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uhplcs.com [uhplcs.com]
- 10. waters.com [waters.com]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of cholesteryl 14-methylhexadecanoate in blood serum by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Robust 9-Minute GC Analysis of Cholesterol [restek.com]
Technical Support Center: Purification of Cholesteryl Tridecanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of cholesteryl tridecanoate (B1259635).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of cholesteryl tridecanoate synthesized from cholesterol and tridecanoyl chloride?
A1: The most common impurities include unreacted cholesterol, residual tridecanoic acid or tridecanoyl chloride, and potentially small amounts of byproducts from side reactions. If the reaction was acid-catalyzed, residual acid might also be present.[1] Oxidation of the cholesterol moiety can also lead to sterol impurities.
Q2: What are the key stability concerns during the purification of this compound?
A2: Cholesteryl esters can be susceptible to hydrolysis back to cholesterol and the corresponding fatty acid under strong acidic or basic conditions, especially at elevated temperatures.[2] It is crucial to neutralize any acidic or basic catalysts used in the synthesis before proceeding with purification steps that involve heat. Cholesteryl esters are also prone to oxidation, so it is advisable to handle them under an inert atmosphere (e.g., nitrogen or argon) when possible and to use antioxidants if necessary.
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: Purity is commonly assessed using a combination of techniques. Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative assessment of purity and for optimizing solvent systems for column chromatography.[3] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) are standard methods.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and detect impurities with different chemical shifts.
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
Problem: My spots are streaking on the TLC plate.
-
Possible Cause: The sample may be too concentrated, leading to overloading of the silica (B1680970) gel. Acidic or basic impurities can also interact with the silica gel, causing streaking.
-
Recommended Solution: Dilute your sample before spotting it on the TLC plate. If acidic or basic impurities are suspected, consider a pre-purification workup, such as a wash with a mild base (e.g., sodium bicarbonate solution) or mild acid, respectively. Adding a small amount of a slightly more polar solvent to your mobile phase can sometimes improve spot shape.
Problem: The Rf value of my this compound spot is too high (close to the solvent front) or too low (close to the baseline).
-
Possible Cause: The polarity of the mobile phase is not optimal for separating your compound from impurities.
-
Recommended Solution:
-
High Rf: Your mobile phase is too polar. Increase the proportion of the nonpolar solvent (e.g., hexane) in your solvent system.
-
Low Rf: Your mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) in your solvent system. A common starting solvent system for nonpolar lipids like cholesteryl esters is a mixture of hexane (B92381) and ethyl acetate (e.g., 95:5 v/v).[7]
-
Problem: I see a spot at the baseline that does not move.
-
Possible Cause: This spot likely corresponds to highly polar impurities, such as residual carboxylic acids or salts. In some cases, it could be baseline decomposition of the product on the silica.
-
Recommended Solution: These impurities are typically easy to separate from the nonpolar this compound using column chromatography with a nonpolar eluent. If you suspect decomposition, you can run a 2D TLC to confirm.
Column Chromatography
Problem: My this compound is not separating from a nonpolar impurity.
-
Possible Cause: The eluent system is not optimized for the separation of two closely related nonpolar compounds.
-
Recommended Solution: Use a very nonpolar eluent system and increase the polarity very gradually. A shallow gradient of a slightly more polar solvent (e.g., 0-5% ethyl acetate in hexane) can be effective. Ensure your column is packed properly to maximize theoretical plates. The weight of the adsorbent should be 20-50 times the weight of the sample for good separation.[8]
Problem: The compound is eluting very slowly or not at all.
-
Possible Cause: The eluent is not polar enough to move the compound down the column.
-
Recommended Solution: Gradually increase the polarity of your eluent. For this compound, a small increase in the percentage of ethyl acetate or diethyl ether in hexane should be sufficient.
Problem: I am observing co-elution of my product with unreacted cholesterol.
-
Possible Cause: While this compound is significantly less polar than cholesterol, a highly polar eluent can cause them to elute close together.
-
Recommended Solution: Start with a very nonpolar solvent like pure hexane to elute the this compound. Unreacted cholesterol is more polar due to its free hydroxyl group and will require a more polar solvent system (e.g., a higher percentage of ethyl acetate in hexane) to elute.[9]
Recrystallization
Problem: My this compound is "oiling out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated, and the compound is coming out of solution too quickly at a temperature above its melting point. This can also happen if there are significant impurities present.
-
Recommended Solution: Re-heat the solution and add a small amount of additional hot solvent to ensure everything is fully dissolved. Allow the solution to cool more slowly. Using a solvent pair, where the compound is very soluble in one solvent and poorly soluble in the other, can sometimes facilitate better crystal growth.[10][11] For esters, solvent systems like n-hexane/acetone or n-hexane/ethyl acetate can be effective.[11]
Problem: No crystals are forming, even after the solution has cooled.
-
Possible Cause: The solution may not be saturated (too much solvent was added), or the nucleation process has not initiated.
-
Recommended Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. Adding a seed crystal of pure this compound can also initiate crystallization. If the solution is not saturated, you can evaporate some of the solvent and allow it to cool again.[12]
Problem: The yield after recrystallization is very low.
-
Possible Cause: Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor. The chosen solvent may also be too good of a solvent for the compound even at low temperatures.
-
Recommended Solution: Before filtering, cool the solution in an ice bath to maximize crystal formation. Minimize the amount of cold solvent used to wash the crystals. You can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.[10]
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Typical Yield | Key Parameters to Control |
| Column Chromatography | >98% | 70-90% | Stationary phase (silica gel), eluent polarity, column dimensions, loading amount. |
| Recrystallization | >99% (after column) | 80-95% | Solvent choice, cooling rate, initial purity of the material. |
| Preparative TLC | >95% | 50-70% | Stationary phase thickness, mobile phase composition, sample loading. |
Note: The values in this table are estimates for nonpolar lipids and may vary depending on the specific experimental conditions and the nature of the impurities in the starting material.
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
Objective: To separate this compound from more polar impurities like unreacted cholesterol and tridecanoic acid.
Materials:
-
Crude this compound
-
Silica gel (60-200 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes
-
TLC plates, chamber, and developing solvents
-
UV lamp or iodine chamber for visualization
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane. The amount of silica should be approximately 30-50 times the weight of the crude product.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed. Drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of hexane or a low-polarity solvent like dichloromethane. Carefully apply the sample to the top of the silica bed.
-
Elution:
-
Begin eluting with 100% hexane. This compound is very nonpolar and should elute in the early fractions.
-
Collect fractions and monitor them by TLC using a hexane/ethyl acetate (e.g., 95:5 v/v) solvent system.
-
After the this compound has eluted, the polarity of the eluent can be gradually increased (e.g., to 90:10 hexane/ethyl acetate) to elute more polar impurities like cholesterol.
-
-
Fraction Analysis and Pooling: Identify the fractions containing the pure product by TLC. Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization of this compound
Objective: To further purify this compound obtained from column chromatography.
Materials:
-
Partially purified this compound
-
Acetone (reagent grade)
-
Isopropanol (B130326) (reagent grade)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Dissolution: Place the this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., isopropanol or acetone) while gently heating and swirling until the solid is completely dissolved.[12]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Crystal formation should begin as the solution cools.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator to remove all traces of solvent.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound.
Caption: A logical troubleshooting guide for addressing poor separation in column chromatography.
References
- 1. monash.edu [monash.edu]
- 2. Radiolabeled cholesteryl ethers: A need to analyze for biological stability before use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 4. researchgate.net [researchgate.net]
- 5. biospectra.us [biospectra.us]
- 6. Analytical methods for cholesterol quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. web.uvic.ca [web.uvic.ca]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. youtube.com [youtube.com]
Technical Support Center: Phase Separation in Cholesteryl Tridecanoate Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cholesteryl tridecanoate (B1259635) mixtures. This resource provides troubleshooting guidance and frequently asked questions to help you prevent and diagnose phase separation in your experiments.
Troubleshooting Guide: Preventing Phase Separation
Phase separation, often observed as crystallization or the formation of distinct liquid crystalline domains, can be a significant challenge when formulating mixtures containing cholesteryl tridecanoate. This guide addresses common issues and provides systematic solutions.
dot
Caption: A flowchart for troubleshooting phase separation in this compound mixtures.
Q1: My this compound mixture is cloudy and shows crystalline structures upon cooling. How can I prevent this?
A1: This indicates that the this compound is crystallizing out of the mixture. Cholesteryl esters, particularly those with saturated fatty acid chains, have a tendency to crystallize.[1] The stability of these mixtures is highly dependent on both the composition and the processing conditions.[2]
Potential Solutions:
-
Modify the Formulation:
-
Incorporate Phospholipids: Adding phospholipids can disrupt the packing of this compound molecules, thereby inhibiting crystallization.[3][4] Phospholipids with unsaturated acyl chains, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), are particularly effective at increasing the disorder of the system.
-
Add a Surfactant: For emulsion-based systems, surfactants are crucial for stability.[5][6] Non-ionic surfactants with an appropriate hydrophilic-lipophilic balance (HLB) can stabilize the interface between lipidic and aqueous phases, preventing droplet coalescence and subsequent crystallization.
-
Introduce Other Cholesteryl Esters: Creating a more complex mixture of cholesteryl esters can lower the crystallization temperature. For instance, adding a cholesteryl ester with an unsaturated fatty acid chain can disrupt the ordered packing required for crystallization.
-
-
Adjust the Experimental Process:
-
Control the Cooling Rate: Rapid cooling can sometimes trap the mixture in a metastable, non-crystalline state.[7] Conversely, for some systems, a very slow cooling rate might allow for more stable, non-crystalline phase formation. Experiment with different cooling rates to find the optimal condition for your specific mixture.
-
Solvent Selection: Ensure that all components are fully solubilized in the chosen solvent system before forming the final mixture. Poor initial solubilization can act as nucleation sites for crystallization.
-
Q2: I am observing unexpected birefringent textures under the polarized light microscope, suggesting multiple liquid crystalline phases. How can I achieve a single, uniform phase?
A2: The appearance of multiple liquid crystalline textures indicates phase separation within the mesophase. Cholesteryl esters can form different liquid crystalline phases, such as smectic and cholesteric phases, at different temperatures.[8][9]
Potential Solutions:
-
Adjust Component Ratios: The phase behavior of lipid mixtures is highly dependent on the relative concentrations of the components. Systematically vary the molar ratios of this compound and other lipids to map out the phase diagram and identify regions with a single desired phase.[10]
-
Temperature Control: Ensure precise and uniform temperature control during your experiment. Temperature gradients can lead to the coexistence of different phases in different parts of the sample.
-
Homogenization: Inadequate mixing can result in localized concentration differences, leading to phase separation. For liquid formulations, consider using high-shear mixing or sonication to ensure a homogenous mixture.
Q3: My lipid nanoparticle formulation containing this compound is aggregating over time.
A3: Aggregation in lipid nanoparticle (LNP) formulations can be a sign of instability, which may be initiated by phase separation of the core components.[10]
Potential Solutions:
-
Optimize Surface Stabilization:
-
PEGylated Lipids: Incorporate a small percentage (1-5 mol%) of PEGylated lipids (e.g., DSPE-PEG2000) into your formulation. The polyethylene (B3416737) glycol (PEG) chains provide a steric barrier that prevents nanoparticle aggregation.
-
Zeta Potential: For aqueous dispersions, ensure the nanoparticles have a sufficient surface charge (a zeta potential of approximately ±30 mV) to induce electrostatic repulsion between particles. This can be achieved by including a charged lipid in the formulation.
-
-
Review Core Composition: As with bulk mixtures, the stability of the LNP core is critical. Ensure the this compound is well-mixed with other lipids to prevent crystallization within the nanoparticle, which can lead to changes in particle shape and stability.
Frequently Asked Questions (FAQs)
Q1: What are the known phase transition temperatures for pure this compound?
A1: this compound, a cholesteryl ester with a 13-carbon saturated fatty acid chain, exhibits multiple phase transitions. The exact temperatures can vary slightly depending on the purity and the measurement conditions (e.g., heating/cooling rate).
| Transition | Temperature (°C) |
| Crystal to Smectic Phase | ~77.5 |
| Smectic to Cholesteric (Liquid Crystal) Phase | ~83.5 |
| Cholesteric to Isotropic Liquid Phase | Not specified |
| Data sourced from reference[8]. |
Q2: How does the addition of phospholipids affect the phase behavior of this compound?
A2: The addition of phospholipids generally disrupts the ordered packing of cholesteryl esters, leading to a decrease in the crystal-to-liquid-crystal transition temperature and enthalpy.[3] This can effectively prevent the crystallization of this compound in a mixture. The extent of this effect depends on the specific phospholipid used and its concentration.[11] For example, phospholipids with unsaturated tails are more effective at fluidizing the mixture.
Q3: What is the role of surfactants in stabilizing this compound mixtures?
A3: In emulsion systems, surfactants adsorb to the oil-water interface, reducing interfacial tension and creating a protective barrier around the droplets.[6] This prevents the droplets from coalescing, which is often a precursor to crystallization of the dispersed lipid phase. The choice of surfactant and its concentration are critical for long-term stability.[12]
Q4: Can the rate of cooling during sample preparation influence phase separation?
A4: Yes, the cooling rate can have a significant impact on the final state of the mixture.[7] Rapid cooling can sometimes "trap" the system in a kinetically stable but thermodynamically metastable state, such as an amorphous solid or a specific liquid crystalline phase, thus preventing crystallization.[13] Conversely, slow cooling may allow for molecular rearrangement into the most thermodynamically stable (often crystalline) phase. The optimal cooling rate is system-dependent and should be determined empirically.
Experimental Protocols
1. Characterization of Phase Transitions by Differential Scanning Calorimetry (DSC)
This protocol outlines the general procedure for analyzing the thermal transitions of a this compound mixture.
dot
Caption: A workflow for DSC analysis of lipid mixtures.
-
Materials: this compound, co-lipids (e.g., phospholipids, other cholesteryl esters), appropriate buffer, chloroform/methanol solvent mixture, hermetic aluminum DSC pans.
-
Procedure:
-
Sample Preparation:
-
Accurately weigh the desired amounts of this compound and other lipid components.
-
Dissolve the lipids in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.
-
Remove the solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall. Further dry under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with an appropriate aqueous buffer by vortexing at a temperature above the highest expected phase transition temperature of the mixture. This will form multilamellar vesicles (MLVs).[14]
-
-
DSC Measurement:
-
Accurately weigh 10-20 µL of the lipid dispersion into a hermetic aluminum DSC pan and seal it.
-
Prepare a reference pan containing the same volume of buffer.
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a starting temperature well below the lowest expected transition.
-
Heat the sample at a controlled rate (e.g., 2-5 °C/min) to a temperature above the highest expected transition.
-
Cool the sample at the same rate back to the starting temperature.
-
Perform a second heating scan to ensure thermal history consistency. The data from the second heating scan is typically used for analysis.[14]
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine the onset temperature, peak temperature (Tm), and completion temperature of any thermal events.
-
Integrate the area under the transition peak to calculate the enthalpy of the transition (ΔH). A reduction or absence of sharp endothermic peaks upon heating indicates the prevention of crystallization.
-
-
2. Visualization of Phase Behavior by Polarized Light Microscopy (PLM)
PLM is used to visualize the characteristic textures of different liquid crystalline phases and to detect the presence of solid crystals.[1][15]
dot
Caption: A workflow for observing lipid phases using Polarized Light Microscopy.
-
Materials: this compound mixture, glass microscope slides, coverslips, hot stage for the microscope.
-
Procedure:
-
Sample Preparation:
-
Place a small amount of the lipid mixture onto a clean microscope slide.
-
Heat the slide on a hot plate to a temperature above the isotropic transition temperature of the mixture to ensure it is completely melted.
-
Carefully place a coverslip over the molten lipid to create a thin film.
-
-
Microscopic Observation:
-
Transfer the slide to the hot stage of a polarized light microscope.
-
Ensure the microscope is set up for crossed-polarizer observation.
-
Heat the sample again to the isotropic liquid phase, where the field of view should be dark.
-
Slowly cool the sample at a controlled rate (e.g., 1-2 °C/min).
-
-
Image Analysis:
-
Observe the sample as it cools. The appearance of bright, colorful, and often mobile textures indicates the formation of a liquid crystalline phase.
-
Different liquid crystalline phases (e.g., smectic, cholesteric) will have characteristic textures.
-
The formation of solid crystals will be identifiable by their sharp edges, distinct shapes, and lack of flow upon mechanical pressure on the coverslip. The absence of these crystalline domains indicates successful prevention of phase separation.
-
-
References
- 1. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. Cholesterol-phospholipid interaction in membranes. 1. Cholestane spin-label studies of phase behavior of cholesterol-phospholipid liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase equilibria in the phosphatidylcholine-cholesterol system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mriquestions.com [mriquestions.com]
- 9. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. web.ist.utl.pt [web.ist.utl.pt]
- 11. Capturing the Liquid-Crystalline Phase Transformation: Implications for Protein Targeting to Sterol Ester-Rich Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. chem.libretexts.org [chem.libretexts.org]
addressing broad peaks in DSC analysis of cholesteryl tridecanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering broad peaks during the Differential Scanning Calorimetry (DSC) analysis of cholesteryl tridecanoate (B1259635) and related cholesteryl esters.
Frequently Asked Questions (FAQs)
Q1: What are the typical thermal transitions observed in the DSC analysis of cholesteryl tridecanoate?
A1: this compound, like other long-chain cholesteryl esters, typically exhibits multiple thermal transitions. Upon heating, it transitions from a crystalline solid state to one or more liquid crystalline mesophases (e.g., smectic and/or cholesteric) before finally transitioning to an isotropic liquid state. Each of these first-order phase transitions should ideally appear as a sharp endothermic peak in the DSC thermogram.
Q2: What does a broad peak in my DSC thermogram of this compound signify?
A2: A broad peak in a DSC thermogram, rather than a sharp, well-defined one, generally indicates a lack of thermal homogeneity or a transition occurring over a wide temperature range. This can be attributed to several factors, including sample impurities, a wide distribution of crystallite sizes, or suboptimal experimental parameters. It may also suggest the presence of overlapping thermal events.
Q3: How can impurities affect the DSC curve of this compound?
A3: Impurities can disrupt the crystal lattice of this compound, leading to a depression of the melting point and a broadening of the melting peak.[1][2] Even small amounts of impurities can create eutectic systems, which may result in the appearance of additional, often broad, thermal events at temperatures below the main melting peak. One study highlighted that recrystallization is effective in removing impurities and eliminating extraneous transitions.[1]
Q4: Can the heating rate influence the peak shape in DSC analysis?
A4: Yes, the heating rate is a critical parameter. A faster heating rate can lead to broader peaks and a shift in the peak maximum to a higher temperature. This is due to thermal lag within the sample and between the sample and the DSC sensor; the sample's exterior heats faster than its interior, causing the transition to occur over a wider temperature range. Slower heating rates generally provide better resolution and sharper peaks.
Q5: Does the sample preparation method impact the results?
A5: Absolutely. Poor thermal contact between the sample and the DSC pan can result in peak broadening. It is crucial to ensure that the sample is finely powdered and evenly distributed across the bottom of the pan to facilitate uniform heat transfer. For some materials, a preliminary thermal cycle (heating above the clearing point and cooling) can improve subsequent heating scans by creating a more uniform thermal history.
Troubleshooting Guide for Broad Peaks
If you are observing broad peaks in your DSC analysis of this compound, follow this troubleshooting workflow to identify and resolve the issue.
Data Presentation
Specific quantitative data for the thermal transitions of this compound was not available in the searched resources. The following table presents data for closely related, well-characterized cholesteryl esters (cholesteryl nonanoate (B1231133) and cholesteryl myristate) for illustrative purposes. These compounds exhibit similar liquid crystalline phase behavior.
| Compound | Transition | Onset Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Cholesteryl Nonanoate | Crystal → Smectic | ~80.5 | Not specified |
| Smectic → Cholesteric | ~92.0 | Not specified | |
| Cholesteric → Isotropic | ~92.5 | Not specified | |
| Cholesteryl Myristate | Crystal → Smectic | 70.8 | 67.7 |
| Smectic → Cholesteric | 79.2 | 2.1 | |
| Cholesteric → Isotropic | 84.5 | 1.7 |
Note: Data for Cholesteryl Myristate is from a heating run at 10 K/min.[3] Data for Cholesteryl Nonanoate is based on observed transitions in published thermograms.[4] The transition temperatures and enthalpies can be influenced by the purity of the sample and the specific DSC conditions used.
Experimental Protocols
Detailed Methodology for DSC Analysis of Cholesteryl Esters
This protocol is a general guideline for the DSC analysis of cholesteryl esters like this compound.
1. Sample Preparation:
-
Ensure the this compound sample is of high purity. If impurities are suspected, recrystallize the sample from a suitable solvent such as n-pentyl alcohol.[1]
-
Weigh 1-5 mg of the finely powdered sample into a clean aluminum DSC pan.
-
Gently tap the pan to ensure the sample is evenly distributed across the bottom to maximize thermal contact.
-
Hermetically seal the pan using a sample press. Prepare an identical empty pan to be used as a reference.
2. Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.
3. Thermal Program:
-
Initial Equilibration: Equilibrate the sample at a temperature well below the first expected transition (e.g., 30 °C).
-
First Heating Scan: Heat the sample at a controlled rate (a slow rate of 2-5 °C/min is recommended to improve resolution) to a temperature above the final transition to the isotropic liquid phase (e.g., 120 °C).
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 5-10 °C/min) back to the initial temperature. This step provides information on crystallization and liquid crystal phase formation upon cooling.
-
Second Heating Scan: Perform a second heating scan under the same conditions as the first. This scan is crucial as it reveals the thermal behavior of the sample with a uniform thermal history and can often result in sharper peaks if the initial sample had residual solvent or inconsistent crystallinity.
4. Data Analysis:
-
Plot the heat flow (mW) as a function of temperature (°C).
-
Determine the onset temperature, peak temperature, and enthalpy of transition (ΔH) for each endothermic and exothermic event. The onset temperature is typically used to report the transition temperature for melting events.
Logical Relationships
The relationship between experimental factors and the resulting DSC peak shape can be visualized as follows:
References
Technical Support Center: Stabilizing Cholesteryl Tridecanoate in Emulsion Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when formulating emulsions with cholesteryl tridecanoate (B1259635).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in stabilizing cholesteryl tridecanoate emulsions?
A1: this compound, a cholesteryl ester, is a hydrophobic and crystalline solid at room temperature.[1] The primary challenges in formulating stable emulsions include:
-
Crystallization: this compound can crystallize out of the oil phase, especially during storage at lower temperatures, leading to emulsion instability.
-
Ostwald Ripening: This phenomenon involves the growth of larger droplets at the expense of smaller ones, leading to an overall increase in particle size and eventual phase separation.
-
Coalescence: The merging of two or more droplets to form a single larger droplet, which can be irreversible.
-
Creaming or Sedimentation: The migration of droplets to the top or bottom of the emulsion due to density differences between the dispersed and continuous phases.
Q2: What is the role of unesterified cholesterol in stabilizing this compound emulsions?
A2: Unesterified cholesterol is a critical component for the stability of cholesteryl ester emulsions, particularly those designed to mimic lipoproteins.[2] It partitions between the oil core and the surfactant monolayer at the oil-water interface.[1] The presence of unesterified cholesterol can increase the fluidity of the surfactant film, reduce interfacial tension, and inhibit the crystallization of this compound.[3][4] Emulsions lacking unesterified cholesterol have been shown to be metabolized differently in vivo, indicating its importance in the structural integrity of the particles.[2]
Q3: How do I select an appropriate surfactant for my this compound emulsion?
A3: The selection of a suitable surfactant is crucial for emulsion stability. Key factors to consider include:
-
Hydrophilic-Lipophilic Balance (HLB): For oil-in-water (o/w) emulsions, surfactants with an HLB value between 8 and 18 are generally preferred.[5] A blend of low and high HLB surfactants can often provide better stability.
-
Chemical Compatibility: The surfactant should be chemically compatible with this compound and other excipients. Non-ionic surfactants are often a good choice as they are generally less sensitive to pH and ionic strength changes.[6]
-
Stabilization Mechanism: Surfactants can provide either steric or electrostatic stabilization, or a combination of both. Steric stabilizers (e.g., polyethylene (B3416737) glycol (PEG)-containing surfactants) create a physical barrier around the droplets, while ionic surfactants impart a surface charge, leading to electrostatic repulsion.
Q4: What is the significance of zeta potential in emulsion stability?
A4: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the droplets.[7] It is a key indicator of the stability of colloidal dispersions, including emulsions. A higher absolute zeta potential value (positive or negative) indicates greater electrostatic repulsion between droplets, which helps to prevent aggregation and coalescence.[8]
-
Zeta potential > ±30 mV: Indicates good stability.[8]
-
Zeta potential between ±10 mV and ±30 mV: Indicates incipient instability.
-
Zeta potential between 0 mV and ±10 mV: Indicates rapid aggregation and coalescence.
It is important to note that for emulsions stabilized primarily by steric hindrance, zeta potential may not be the sole predictor of stability.
Troubleshooting Guide
Issue 1: Increase in Particle Size Over Time
| Potential Cause | Troubleshooting Steps |
| Ostwald Ripening | 1. Optimize the Oil Phase: Include a small amount of a highly water-insoluble component (e.g., a long-chain triglyceride) in the oil phase to create an osmotic pressure that counteracts Ostwald ripening. 2. Refine Surfactant System: Use a combination of surfactants that form a rigid and impermeable film at the oil-water interface. |
| Coalescence | 1. Increase Surfactant Concentration: Insufficient surfactant can lead to incomplete coverage of the droplet surface. 2. Optimize Surfactant Blend: Experiment with different surfactant combinations to achieve a more stable interfacial film. 3. Increase Zeta Potential: For electrostatically stabilized emulsions, consider adding a charged surfactant or adjusting the pH of the aqueous phase to increase the surface charge of the droplets.[8] |
| Flocculation | 1. Increase Surface Charge: Similar to preventing coalescence, increasing the zeta potential can prevent droplets from coming into close contact. 2. Incorporate a Steric Stabilizer: Use a surfactant with a bulky hydrophilic head group (e.g., a PEGylated surfactant) to provide a physical barrier against flocculation. |
Issue 2: Visible Crystals or Solid Precipitate in the Emulsion
| Potential Cause | Troubleshooting Steps |
| Crystallization of this compound | 1. Incorporate Unesterified Cholesterol: As a rule of thumb, a molar ratio of cholesteryl ester to unesterified cholesterol of around 4:1 can be a good starting point.[9] 2. Optimize the Oil Phase: The addition of a liquid lipid (e.g., a medium-chain triglyceride or a long-chain triglyceride like triolein) can help to keep the this compound solubilized.[9] 3. Hot Homogenization: Prepare the emulsion at a temperature above the melting point of this compound and rapidly cool it down. This can trap the this compound in a supercooled, amorphous state. |
| Precipitation of Other Components | 1. Check Solubilities: Ensure that all components are soluble in their respective phases at the concentrations used. 2. pH Adjustment: Verify that the pH of the aqueous phase is within a range where all components are soluble and stable. |
Issue 3: Phase Separation (Creaming or Sedimentation)
| Potential Cause | Troubleshooting Steps |
| Density Difference | 1. Increase Viscosity of Continuous Phase: Add a viscosity-modifying agent (e.g., a hydrocolloid like xanthan gum for o/w emulsions) to the continuous phase to slow down the movement of droplets. 2. Reduce Particle Size: Smaller particles are less affected by gravity. Optimize the homogenization process to achieve a smaller mean particle size.[10] |
| Droplet Aggregation | 1. Address Flocculation and Coalescence: Refer to the troubleshooting steps for "Increase in Particle Size Over Time." Aggregated droplets will cream or sediment more rapidly. |
Data Presentation
Table 1: Example Formulation of a Cholesteryl Ester Nanoemulsion
This formulation has been shown to be stable for over 200 days.[9]
| Component | Role | Concentration (mg/mL) | Molar Ratio (approx.) |
| Cholesteryl Oleate* | Oil Phase | 40 | 4.4 |
| Egg Phosphatidylcholine | Surfactant | 20 | 2 |
| Triolein | Oil Phase/Stabilizer | 1 | 0.08 |
| Unesterified Cholesterol | Stabilizer | 0.5 | 1 |
*this compound can be substituted for cholesteryl oleate.
Table 2: Effect of High-Pressure Homogenization Parameters on Emulsion Properties
Data compiled from studies on lipid emulsions.[10][11][12]
| Parameter | Change | Effect on Mean Particle Size | Effect on Particle Size Distribution |
| Homogenization Pressure | Increase | Decrease | Narrower |
| Number of Homogenization Cycles | Increase | Decrease (up to a plateau) | Narrower |
| Temperature | Increase | Can decrease due to lower viscosity, but may also increase coalescence | Variable |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion via Hot High-Pressure Homogenization
-
Preparation of the Oil Phase:
-
Accurately weigh the this compound, unesterified cholesterol, and any other lipid-soluble components (e.g., triolein).
-
Add a suitable amount of a volatile organic solvent (e.g., chloroform:methanol 2:1 v/v) to dissolve the lipids completely.[9]
-
In a round-bottom flask, evaporate the solvent under a stream of nitrogen gas, followed by vacuum desiccation overnight to ensure complete removal of the solvent.
-
Gently heat the lipid film above the melting point of this compound until it forms a clear, molten liquid.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant(s) and any water-soluble components in purified water.
-
Heat the aqueous phase to the same temperature as the molten oil phase.
-
-
Pre-emulsification:
-
Add the hot aqueous phase to the molten oil phase.
-
Immediately homogenize the mixture using a high-shear mixer (e.g., rotor-stator homogenizer) for 5-10 minutes to form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer that has been pre-heated to the same temperature.
-
Homogenize for a predetermined number of cycles (e.g., 5-10 cycles) at a set pressure (e.g., 1000-1500 bar).[10]
-
Cool the resulting nanoemulsion rapidly in an ice bath to quench the system and prevent recrystallization.
-
-
Sterilization (if required):
-
Filter the nanoemulsion through a 0.22 µm sterile filter.
-
Protocol 2: Characterization of Emulsion Stability
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS) to measure the z-average mean particle size and PDI.
-
Dilute the emulsion with purified water to a suitable concentration to avoid multiple scattering effects.
-
Perform measurements at regular intervals (e.g., 0, 7, 14, 30, 60, 90 days) at different storage conditions (e.g., 4°C, 25°C, 40°C).
-
-
Zeta Potential Measurement:
-
Use Laser Doppler Velocimetry to measure the zeta potential.
-
Dilute the emulsion in a suitable buffer of known pH and ionic strength (e.g., 10 mM NaCl).
-
Perform measurements at the same time points as the particle size analysis.
-
-
Accelerated Stability Testing:
-
Centrifugation: Centrifuge the emulsion at a high speed (e.g., 3000-5000 rpm) for a set period (e.g., 30 minutes) and observe for any phase separation.
-
Thermal Stress: Store the emulsion at elevated temperatures (e.g., 40°C, 50°C) and monitor for changes in particle size, PDI, zeta potential, and visual appearance.[13]
-
Freeze-Thaw Cycles: Subject the emulsion to multiple cycles of freezing (e.g., -20°C for 24 hours) and thawing (e.g., 25°C for 24 hours) and assess for any irreversible aggregation or phase separation.
-
Mandatory Visualizations
Caption: Workflow for the preparation and characterization of this compound nanoemulsions.
Caption: Troubleshooting decision tree for common this compound emulsion instability issues.
Caption: Mechanisms of emulsion stabilization through steric and electrostatic repulsion.
References
- 1. Effect of cholesteryl ester on the distribution of fluorescent cholesterol analogues in triacylglycerol-rich emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol is necessary for triacylglycerol-phospholipid emulsions to mimic the metabolism of lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modification of composition of a nanoemulsion with different cholesteryl ester molecular species: Effects on stability, peroxidation, and cell uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of high-pressure homogenization preparation on mean globule size and large-diameter tail of oil-in-water injectable emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effect of homogenizer pressure and temperature on physicochemical, oxidative stability, viscosity, droplet size, and sensory properties of Sesame vegetable cream - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
Technical Support Center: Cholesteryl Tridecanoate Solubility and Experimentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cholesteryl tridecanoate (B1259635). Here, you will find information to address common challenges related to its solubility and use in experimental settings.
Troubleshooting Guides
Issue: Difficulty Dissolving Cholesteryl Tridecanoate
Question: I am having trouble dissolving this compound for my experiment. What is the recommended procedure?
Answer:
This compound is a highly hydrophobic molecule and is practically insoluble in aqueous solutions. Therefore, a common and effective approach is to first dissolve it in an organic solvent to create a concentrated stock solution. This stock solution can then be diluted into your aqueous experimental medium.
Recommended Solvents:
-
Chloroform (B151607): Often used for initial dissolution and lipid film preparation.
-
Dimethyl Sulfoxide (DMSO): A common solvent for preparing stock solutions for cell culture experiments.
-
Ethanol (B145695): Can be used as a solvent, particularly for in vivo studies.
Step-by-Step Protocol for Preparing a Stock Solution:
-
Solvent Selection: Choose an appropriate organic solvent based on your experimental design. For cell culture, DMSO is a common choice.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, chemical-resistant container.
-
Dissolution: Add the selected organic solvent to the powder. To aid dissolution, you can:
-
Vortex: Mix the solution vigorously.
-
Gentle Heating: Warm the solution in a water bath (typically 37°C to 50°C). Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a bath sonicator for brief intervals to break up any clumps.
-
-
Storage: Once fully dissolved, store the stock solution in a tightly sealed container at -20°C to prevent solvent evaporation and degradation.
Issue: Precipitation Occurs When Diluting the Stock Solution into Aqueous Media
Question: My this compound precipitates out of solution when I add my DMSO stock to my cell culture medium. How can I prevent this?
Answer:
This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution. The key is to perform the dilution in a way that minimizes the rapid change in solvent polarity.
Troubleshooting Steps:
-
Pre-warm the Medium: Ensure your cell culture medium or aqueous buffer is pre-warmed to 37°C before adding the stock solution.
-
Dropwise Addition with Mixing: Add the stock solution drop by drop to the pre-warmed medium while gently vortexing or swirling the medium. This allows for more gradual dispersion.
-
Reduce Final Concentration: The final concentration of this compound may be exceeding its solubility limit in the aqueous medium. Try lowering the final concentration.
-
Use a Carrier Protein: For cell culture experiments, complexing this compound with a carrier protein like bovine serum albumin (BSA) can improve its stability in the medium.
-
Limit Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is low (typically ≤ 0.5%) to avoid cytotoxicity.[1]
Frequently Asked Questions (FAQs)
Q1: What is the approximate solubility of this compound in common organic solvents?
Q2: How should I store this compound powder and stock solutions?
A2: this compound powder should be stored in a tightly sealed container at -20°C. Stock solutions in organic solvents should also be stored at -20°C to minimize solvent evaporation and prevent degradation.
Q3: Can I use sonication to dissolve this compound?
A3: Yes, brief periods of sonication in a bath sonicator can be very effective in dissolving this compound, especially if it has formed aggregates. However, avoid prolonged or high-energy probe sonication, which could potentially degrade the molecule.
Q4: Is this compound stable in solution?
A4: this compound is a relatively stable molecule. However, like all lipids, it can be susceptible to oxidation over long periods, especially if exposed to light and air. Storing stock solutions at low temperatures and in the dark is recommended. For sensitive applications, purging the storage vial with an inert gas like argon or nitrogen can provide additional protection.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Estimated Solubility | Temperature | Notes |
| Chloroform | High | Room Temperature | A good solvent for initial dissolution and for techniques like lipid film formation.[2][3] |
| Dichloromethane | High | Room Temperature | Similar to chloroform, effective for dissolving cholesteryl esters.[4] |
| Toluene | High | Room Temperature | Another nonpolar solvent with good solubilizing capacity for cholesteryl esters.[4] |
| Acetone | Soluble | Room Temperature | Can be used as a solvent for cholesteryl esters.[3][4] |
| Diethyl Ether | Soluble | Room Temperature | Effective for dissolving cholesterol and its esters.[3] |
| Dimethyl Sulfoxide (DMSO) | Moderate to High | Room Temperature (enhanced with warming) | A common solvent for preparing stock solutions for biological assays. |
| Ethanol | Moderate | Warming to 37-50°C recommended | Solubility increases significantly with temperature.[5][6] |
| Methanol | Low to Moderate | Warming to 37-50°C recommended | Generally less effective than ethanol for long-chain esters.[5][6] |
| Water | Insoluble | N/A | This compound is a highly hydrophobic molecule. |
Disclaimer: The solubility values in this table are estimations based on the known solubility of cholesterol and other long-chain cholesteryl esters. It is highly recommended to perform your own solubility tests to determine the precise solubility in your specific solvent and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for Cell Culture
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath or heat block
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound into a sterile tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes.
-
Vortex again until the solution is clear.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C.
Protocol 2: Incorporation of this compound into Liposomes using the Thin-Film Hydration Method
Materials:
-
This compound
-
Phospholipids (B1166683) (e.g., DSPC)
-
Chloroform
-
Round-bottom flask
-
Rotary evaporator
-
Hydration buffer (e.g., PBS)
-
Water bath
-
Extruder with polycarbonate membranes
Procedure:
-
Dissolve the desired amounts of phospholipids and this compound in chloroform in a round-bottom flask.[7]
-
Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid transition temperature to evaporate the chloroform. A thin lipid film will form on the wall of the flask.[7]
-
Further dry the film under vacuum for at least 1-2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer (pre-warmed to above the lipid transition temperature) and rotating the flask gently. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).[7]
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). This should also be performed at a temperature above the lipid transition temperature.[8]
-
Store the resulting liposome (B1194612) suspension at 4°C.
Mandatory Visualization
Caption: Workflow for preparing this compound for cell-based experiments.
Caption: Role of cholesterol in the Hedgehog signaling pathway.[9][10]
Caption: Cholesterol's involvement in the Wnt/β-catenin signaling pathway.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. usbio.net [usbio.net]
- 4. Cholesteryl chloroformate, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Solubility of Cholesterol in some alcohols from 293.15 to 318.15 K | Semantic Scholar [semanticscholar.org]
- 7. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 8. Part 2: Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 9. Cholesterol activates the G-protein coupled receptor Smoothened to promote Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cholesterol and Hedgehog Signaling: Mutual Regulation and Beyond [frontiersin.org]
- 11. Cholesterol activates signaling pathway that promotes cancer | UIC today [today.uic.edu]
- 12. Cholesterol activates the Wnt/PCP-YAP signaling in SOAT1-targeted treatment of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Liquid Crystal Properties of Cholesteryl Tridecanoate and Cholesteryl Nonanoate
For Immediate Release
Warrington, PA - In the realm of thermochromic liquid crystals, cholesteryl esters stand out for their sensitivity to temperature, a property that makes them invaluable in a myriad of applications, from medical diagnostics to advanced materials. This guide provides a detailed comparison of two such esters: cholesteryl tridecanoate (B1259635) and cholesteryl nonanoate (B1231133). The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their liquid crystal properties based on experimental data.
The liquid crystalline behavior of these compounds is dictated by the length of their fatty acid chains. Cholesteryl nonanoate, with a nine-carbon chain, and cholesteryl tridecanoate, with a thirteen-carbon chain, both exhibit cholesteric and smectic A phases. However, the difference in their alkyl chain lengths leads to distinct transition temperatures, which is a critical factor in their application.
Quantitative Data Summary
The thermal behavior of this compound and cholesteryl nonanoate has been characterized primarily through Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). The transition temperatures, marking the shift from one liquid crystal phase to another or to an isotropic liquid, are summarized in the table below.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Crystal to Smectic A Transition (°C) | Smectic A to Cholesteric Transition (°C) | Cholesteric to Isotropic Liquid Transition (°C) |
| This compound | C₄₀H₇₀O₂ | 599.0 | ~63.4 | ~77.5 | ~83.5 |
| Cholesteryl Nonanoate | C₃₆H₆₂O₂ | 542.9 | ~74-77.5 | ~78.6-80.5 | ~91.2-93 |
Note: The transition temperatures can vary slightly depending on the purity of the sample and the experimental conditions, such as heating and cooling rates.
Experimental Methodologies
A systematic study of the transition temperatures and phases of cholesteryl esters relies on established experimental protocols.[1] The primary techniques employed are Differential Scanning calorimetry (DSC) and Polarized Optical Microscopy (POM).[2]
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3] This method is highly sensitive for determining the temperatures and enthalpies of phase transitions.[1]
-
Sample Preparation: A small amount of the cholesteryl ester (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
Instrumentation: A differential scanning calorimeter is used. The instrument is calibrated for temperature and enthalpy using standard materials like indium.
-
Experimental Conditions: The sample is subjected to a controlled temperature program, typically involving heating and cooling cycles at a constant rate (e.g., 5-10 °C/min). An inert atmosphere (e.g., nitrogen) is maintained to prevent oxidation.
-
Data Analysis: The heat flow to the sample is plotted against temperature. Phase transitions are observed as endothermic (melting) or exothermic (crystallization) peaks in the DSC thermogram. The peak temperature is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.
Polarized Optical Microscopy (POM)
POM is a crucial technique for identifying liquid crystal phases by observing their unique optical textures.[4] The birefringence of liquid crystals causes them to interact with polarized light, producing characteristic patterns.[5]
-
Sample Preparation: A small amount of the cholesteryl ester is placed on a clean glass microscope slide and covered with a coverslip. The sample is then heated on a hot stage to the desired temperature.
-
Instrumentation: A polarizing microscope equipped with a hot stage, a polarizer, an analyzer, and a camera for capturing images is used.
-
Procedure: The sample is observed between crossed polarizers as it is heated and cooled. The different liquid crystal phases (smectic, cholesteric) exhibit distinct textures. For example, the cholesteric phase of cholesteryl nonanoate is known to form focal conic textures.[6]
-
Texture Analysis: The observed textures are compared with known textures of different liquid crystal phases to identify the phase and its transition temperatures. For instance, the transition from a more ordered smectic phase to a less ordered cholesteric phase can be visually determined by the change in the optical texture.
Visualizing Experimental Workflow and Molecular Structure-Property Relationship
The following diagrams, generated using Graphviz, illustrate the typical experimental workflow for characterizing the liquid crystal properties of cholesteryl esters and the logical relationship between their molecular structure and observed properties.
References
- 1. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Phase Behavior of Cholesteryl Tridecanoate and Cholesteryl Myristate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermotropic phase behavior of two closely related cholesteryl esters: cholesteryl tridecanoate (B1259635) (C13) and cholesteryl myristate (C14). Understanding the phase transitions of these liquid crystals is crucial for their application in various fields, including drug delivery systems, temperature sensors, and optical devices. This document summarizes key quantitative data, outlines experimental protocols for characterization, and presents a logical workflow for analysis.
Introduction
Cholesteryl esters are a significant class of liquid crystals known for their rich polymorphic and mesomorphic properties. The length of the fatty acid chain plays a critical role in determining the transition temperatures and the nature of the mesophases formed. This guide focuses on the subtle yet important differences in the phase behavior of cholesteryl tridecanoate and cholesteryl myristate, which differ by only a single methylene (B1212753) group in their fatty acid chains. These differences can have a profound impact on the material's properties and its suitability for specific applications.
Data Presentation: A Side-by-Side Comparison
The thermal properties of this compound and cholesteryl myristate have been characterized primarily using Differential Scanning Calorimetry (DSC). The following table summarizes the key transition temperatures and enthalpy changes for both compounds upon heating.
| Parameter | This compound | Cholesteryl Myristate |
| Chemical Formula | C40H70O2 | C41H72O2 |
| Molecular Weight | 582.98 g/mol | 597.01 g/mol |
| Crystal to Smectic Transition Temperature (TC-Sm) | 77.5 °C[1] | 72.0 °C[1] |
| Enthalpy of Crystal to Smectic Transition (ΔHC-Sm) | 6.34 kcal/mol | 11.4 kcal/mol[1] |
| Smectic to Cholesteric Transition Temperature (TSm-Ch) | 83.5 °C[1] | 80.0 °C[1] |
| Enthalpy of Smectic to Cholesteric Transition (ΔHSm-Ch) | Data not available | Data not available |
| Cholesteric to Isotropic Liquid Transition Temperature (TCh-I) | Not applicable (Monotropic) | 85.5 °C[1] |
| Enthalpy of Cholesteric to Isotropic Liquid Transition (ΔHCh-I) | Data not available | Data not available |
Note: The phase transitions in cholesteryl esters can be complex and may be influenced by the thermal history and purity of the sample. The existence of multiple crystalline forms (polymorphism) can also affect the observed transition temperatures and enthalpies.[1]
Experimental Protocols
The characterization of the phase behavior of cholesteryl esters relies on a combination of analytical techniques. Below are detailed methodologies for the key experiments.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.
Objective: To measure the heat flow associated with phase transitions as a function of temperature.
Methodology:
-
Sample Preparation: A small amount of the cholesteryl ester sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to provide a stable and inert atmosphere.
-
Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves:
-
An initial heating ramp to a temperature above the isotropic liquid phase to erase any previous thermal history.
-
A controlled cooling ramp to a temperature below the crystallization point.
-
A final controlled heating ramp during which the data for the phase transitions is recorded. A typical heating/cooling rate is 5-10 °C/min.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks represent transitions that absorb heat (e.g., melting), while exothermic peaks represent transitions that release heat (e.g., crystallization). The onset temperature of a peak is taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy of the transition (ΔH).
Polarized Light Microscopy (PLM)
PLM is an essential technique for visually identifying the different liquid crystal mesophases based on their unique optical textures.
Objective: To observe and identify the different mesophases (smectic, cholesteric) and the isotropic liquid phase.
Methodology:
-
Sample Preparation: A small amount of the cholesteryl ester is placed on a clean glass microscope slide and covered with a coverslip.
-
Heating Stage: The slide is placed on a hot stage connected to a temperature controller, allowing for precise heating and cooling of the sample.
-
Microscope Setup: The sample is observed through a polarizing microscope with crossed polarizers.
-
Observation: The sample is slowly heated from its crystalline state. As the material transitions through different phases, characteristic optical textures will be observed:
-
Crystalline Solid: Typically shows sharp edges and may be birefringent.
-
Smectic Phase: Often exhibits a focal conic or fan-like texture.
-
Cholesteric (Chiral Nematic) Phase: Displays a planar texture with iridescent colors or a fingerprint texture.
-
Isotropic Liquid: Appears completely dark under crossed polarizers as it is optically isotropic.
-
-
Correlation with DSC: The temperatures at which these textural changes occur are recorded and correlated with the transition temperatures observed in the DSC thermogram.
X-Ray Diffraction (XRD)
XRD provides detailed information about the molecular arrangement and structure within the different phases.
Objective: To determine the structural organization of the molecules in the crystalline and liquid crystalline phases.
Methodology:
-
Sample Preparation: The cholesteryl ester sample is loaded into a capillary tube or mounted on a sample holder with a temperature-controlled stage.
-
Instrument Setup: A monochromatic X-ray beam is directed at the sample.
-
Data Collection: The diffraction pattern of the scattered X-rays is recorded by a detector as a function of the scattering angle (2θ).
-
Analysis at Different Temperatures: XRD patterns are collected at various temperatures corresponding to the different phases identified by DSC and PLM.
-
Interpretation:
-
Crystalline Phase: Produces a series of sharp diffraction peaks, which can be indexed to determine the crystal lattice parameters.
-
Smectic Phase: Shows one or more sharp, low-angle diffraction peaks corresponding to the layer spacing, and a diffuse wide-angle peak related to the average intermolecular distance within the layers.
-
Cholesteric Phase: Typically exhibits a diffuse wide-angle scattering halo, similar to a liquid, indicating short-range positional order.
-
Workflow for Phase Behavior Characterization
The following diagram illustrates the logical workflow for the comprehensive characterization and comparison of the phase behavior of cholesteryl esters.
Caption: Workflow for characterizing and comparing cholesteryl ester phase behavior.
References
A Researcher's Guide to Cholesterol Assay Standards: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of cholesterol, the choice of a reliable standard is paramount to ensure accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of commonly used standards in cholesterol assays, with a special focus on the potential application of cholesteryl esters, such as cholesteryl tridecanoate (B1259635), against the more conventional pure cholesterol standard.
Overview of Cholesterol Assay Standards
The quantification of cholesterol in biological samples is crucial for a wide range of research applications, from studying lipid metabolism to assessing the risk of cardiovascular disease. The accuracy of these measurements hinges on the use of appropriate calibration standards. While pure cholesterol is a widely accepted standard for free cholesterol measurement, the quantification of total cholesterol, which includes both free and esterified forms, necessitates a standard that accounts for the hydrolysis of cholesteryl esters.
In enzymatic assays, a common method for cholesterol determination, cholesterol esterase is used to break down cholesteryl esters into free cholesterol, which is then measured. Therefore, a standard that can be processed similarly to the analyte in the sample is ideal. While cholesteryl esters like cholesteryl oleate (B1233923) are sometimes used, pure cholesterol remains a prevalent calibrator, with the assay conditions optimized for the complete hydrolysis of sample cholesteryl esters.
For more advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), isotopically labeled internal standards such as cholesterol-D7 are the gold standard, offering the highest level of accuracy by correcting for variations during sample preparation and analysis.
Performance Comparison of Cholesterol Standards
To illustrate the performance of different types of standards, the following table summarizes key characteristics based on their application in the two primary assay methodologies. Cholesteryl tridecanoate is included as a representative cholesteryl ester to highlight the theoretical advantages and disadvantages of this class of compounds as standards.
| Standard Type | Assay Methodology | Linearity | Accuracy | Precision | Key Considerations |
| Pure Cholesterol | Enzymatic Colorimetric/Fluorometric | High | High (for free cholesterol); dependent on esterase efficiency for total cholesterol | High | - Does not account for esterase inhibition in the sample. - Widely available and cost-effective. |
| Cholesteryl Ester (e.g., this compound) | Enzymatic Colorimetric/Fluorometric | High | Potentially higher for total cholesterol as it undergoes the same enzymatic hydrolysis as the sample. | High | - Can verify the efficiency of the cholesterol esterase step. - Less commonly available than pure cholesterol. |
| Isotopically Labeled Cholesterol (e.g., Cholesterol-D7) | Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent | Excellent | Excellent | - Corrects for analyte loss during sample preparation and instrumental variability. - Considered the "gold standard" for accuracy. - Requires specialized and expensive equipment. |
| Non-endogenous Sterol (e.g., 5α-cholestane) | Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent | High | Excellent | - Used as an internal standard to correct for procedural variations. - Chemically similar to cholesterol, ensuring comparable behavior during analysis. |
Experimental Protocols
Enzymatic Colorimetric Assay for Total Cholesterol
This protocol provides a detailed methodology for determining total cholesterol concentration in serum samples using a pure cholesterol standard.
Materials:
-
Cholesterol standard solution (e.g., 2 mg/mL in a suitable organic solvent)
-
Assay Buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4)
-
Cholesterol Esterase
-
Cholesterol Oxidase
-
Horseradish Peroxidase (HRP)
-
Colorimetric Probe (e.g., H2O2-sensitive dye)
-
Serum samples
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of cholesterol standards by diluting the stock solution in the assay buffer to final concentrations ranging from 0 to 200 µg/mL.
-
Add 50 µL of each standard dilution to separate wells of the 96-well plate.
-
-
Sample Preparation:
-
Dilute serum samples with the assay buffer. The dilution factor will depend on the expected cholesterol concentration.
-
Add 50 µL of the diluted samples to separate wells of the 96-well plate.
-
-
Reaction Mix Preparation:
-
Prepare a reaction mix containing cholesterol esterase, cholesterol oxidase, HRP, and the colorimetric probe in the assay buffer. The exact concentrations should be optimized based on the enzyme activities and probe sensitivity.
-
-
Enzymatic Reaction:
-
Add 50 µL of the reaction mix to each well containing the standards and samples.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength for the chosen colorimetric probe (e.g., 570 nm) using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank (0 µg/mL standard) from all readings.
-
Plot the absorbance of the standards against their concentrations to generate a standard curve.
-
Determine the cholesterol concentration in the samples from the standard curve and multiply by the dilution factor.
-
Visualizing the Workflow and Reaction Pathway
To better understand the experimental process and the underlying biochemical reactions, the following diagrams are provided.
Comparative Analysis of Cholesteryl Esters in Lipidomics: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of cholesteryl ester analysis is critical for advancing lipidomics research. This guide provides a comparative overview of analytical techniques, quantitative data from various biological contexts, and detailed experimental protocols to facilitate robust and reproducible studies.
Cholesteryl esters (CEs) are neutral lipids formed by the esterification of cholesterol with a fatty acid. They are the primary form for cholesterol storage and transport within the body.[1][2] Dysregulation of CE metabolism is implicated in numerous pathologies, including atherosclerosis, cancer, and neurodegenerative diseases, making their accurate quantification and profiling a key focus in lipidomics.[3][4][5]
Comparative Overview of Analytical Methods for Cholesteryl Ester Analysis
The analysis of cholesteryl esters presents unique challenges due to their hydrophobicity and poor ionization efficiency.[3][6] Several mass spectrometry-based methods have been developed to overcome these hurdles, each with distinct advantages and limitations. The choice of method often depends on the specific research question, sample type, and desired level of detail.
| Analytical Technique | Principle | Advantages | Limitations | Typical Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. Requires derivatization of CEs. | High resolution and sensitivity.[7] | Cumbersome sample preparation, extensive run times, and potential for thermal degradation.[7][8] | Targeted quantification of specific, known cholesteryl esters. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by two stages of mass analysis. | High throughput, sensitivity, and specificity. Can analyze a wide range of CEs without derivatization.[3][8] | Ion suppression effects from complex matrices can impact quantification. | Comprehensive profiling and quantification of a wide range of cholesteryl esters in complex biological samples.[3][6][8] |
| Direct Flow Injection-High Resolution Mass Spectrometry (FIA-HRMS) | Direct infusion of the sample into the mass spectrometer without chromatographic separation. | Rapid analysis, high mass accuracy. | Susceptible to in-source fragmentation, which can affect quantification accuracy. Requires species-specific response factors.[9] | High-throughput screening and quantification of total cholesteryl ester content. |
| Shotgun Lipidomics (Direct Infusion ESI-MS/MS) | Direct infusion with class-specific fragmentation scanning (e.g., neutral loss or precursor ion scanning). | High throughput, requires minimal sample preparation. | Potential for isobaric and isomeric interference.[4][10] | Rapid profiling of cholesteryl ester classes and identification of major species. |
Quantitative Profiling of Cholesteryl Esters in Biological Samples
The composition and concentration of cholesteryl esters vary significantly across different tissues and disease states. The following tables summarize representative quantitative data from recent lipidomics studies, highlighting the diversity of CE profiles.
Table 1: Cholesteryl Ester Composition in Human Atherosclerotic Plaques
| Cholesteryl Ester Species | Symptomatic Plaques (mol%) | Asymptomatic Plaques (mol%) |
| CE 18:2 (Linoleate) | 45.2 ± 2.1 | 48.9 ± 1.5 |
| CE 18:1 (Oleate) | 25.1 ± 1.8 | 22.4 ± 1.2 |
| CE 16:0 (Palmitate) | 11.3 ± 0.9 | 10.5 ± 0.7 |
| CE 20:4 (Arachidonate) | 6.8 ± 0.7 | 5.9 ± 0.5 |
| CE 18:0 (Stearate) | 1.5 ± 0.2 | 1.8 ± 0.2 |
| Data adapted from a comparative lipidomics study of human atherosclerotic plaques.[11] |
Table 2: Relative Abundance of Cholesteryl Esters in Plasma from Alzheimer's Disease Patients and Healthy Controls
| Cholesteryl Ester Species | Alzheimer's Disease (Relative Abundance) | Healthy Controls (Relative Abundance) |
| CE 16:0 | Decreased | Higher |
| CE 18:0 | Decreased | Higher |
| CE 18:1 | No significant change | No significant change |
| CE 18:2 | Decreased | Higher |
| CE 20:4 | Decreased | Higher |
| CE 22:6 | Decreased | Higher |
| This table reflects the general trend of reduced long-chain cholesteryl esters observed in the plasma of Alzheimer's disease patients.[5][12] |
Table 3: Cholesteryl Ester Content in Various Mammalian Cell Lines
| Cell Line | Total Cholesteryl Esters (nmol/mg protein) |
| HEK293T | 5.8 ± 0.7 |
| Neuro2A | 8.2 ± 1.1 |
| RAW264.7 | 15.4 ± 2.3 |
| Data from a study profiling cholesterol and cholesteryl esters in mammalian cells and tissues.[7][8] |
Experimental Protocols
Protocol: Quantification of Cholesteryl Esters by LC-MS/MS
This protocol is based on a recently developed facile reverse-phase LC-MS method for profiling cholesterol and cholesteryl esters.[3][7][8]
1. Lipid Extraction:
-
Homogenize tissue samples or cell pellets in a chloroform/methanol mixture (2:1, v/v).
-
Add an internal standard mixture containing deuterated cholesterol (e.g., cholesterol-d7) and a non-endogenous cholesteryl ester (e.g., cholesteryl heptadecanoate).[7]
-
Vortex thoroughly and incubate at room temperature for 1 hour.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of isopropanol/acetonitrile (1:1, v/v) for LC-MS analysis.[8]
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., Gemini 5U C18, 50 x 4.6 mm, 5 µm).[7]
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate different lipid classes, for example, starting with a high percentage of mobile phase A and gradually increasing to a high percentage of mobile phase B.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Monitor the precursor ion ([M+NH4]+) and a specific product ion for each cholesteryl ester and the internal standards. A common product ion for all cholesteryl esters is m/z 369.3, corresponding to the cholestadiene fragment.[4][10][13]
-
Collision Energy: Optimize for each specific cholesteryl ester.
-
3. Data Analysis:
-
Integrate the peak areas for each cholesteryl ester and the internal standards.
-
Calculate the concentration of each cholesteryl ester relative to the internal standard.
-
Normalize the data to the initial sample amount (e.g., protein concentration or tissue weight).
Visualizing Key Pathways and Workflows
Signaling Pathway: Role of Cholesteryl Esters in CCK2 Receptor-Mediated Cell Proliferation
The following diagram illustrates the signaling pathway linking the cholecystokinin (B1591339) 2 receptor (CCK2R) to increased cell proliferation and invasion through the production of cholesteryl esters.[14]
Caption: CCK2R signaling pathway leading to increased cholesteryl ester formation and cell proliferation.
Experimental Workflow: Lipidomics Analysis of Cholesteryl Esters
This diagram outlines the general workflow for the analysis of cholesteryl esters from biological samples using LC-MS/MS.[7]
References
- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 2. Cholesterol Ester Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma lipidomics analysis finds long chain cholesteryl esters to be associated with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative lipidomics profiling of human atherosclerotic plaques. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 12. Dynamic Plasma Lipidomic Analysis Revealed Cholesterol Ester and Amides Associated with Sepsis Development in Critically Ill Patients after Cardiovascular Surgery with Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling through cholesterol esterification: a new pathway for the cholecystokinin 2 receptor involved in cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cholesteryl Tridecanoate and Other Liquid Crystal Materials for Research and Drug Development
For Immediate Publication
[City, State] – [Date] – In the intricate world of materials science and drug delivery, the selection of appropriate liquid crystal materials is paramount to achieving desired therapeutic outcomes and technological advancements. This guide offers a comprehensive comparison of the performance of cholesteryl tridecanoate (B1259635) against other prominent cholesteryl esters, namely cholesteryl nonanoate (B1231133), cholesteryl benzoate (B1203000), cholesteryl oleyl carbonate, and cholesteryl stearate. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Performance Comparison of Cholesteryl Esters
The thermal and optical properties of cholesteryl esters are critical determinants of their suitability for various applications. Phase transition temperatures dictate the operational range of these materials, while their optical characteristics are fundamental to their use in sensors, displays, and certain drug delivery visualization techniques.
Thermal Properties: Phase Transitions
The phase transition temperatures and corresponding enthalpy changes (ΔH) for cholesteryl tridecanoate and its counterparts are summarized below. These transitions, from a crystalline solid to cholesteric, smectic, and isotropic liquid phases, are key to understanding the material's behavior under varying thermal conditions.[1][2]
| Liquid Crystal Material | Transition | Temperature (°C) | Transition Enthalpy (ΔH) (kJ/mol) |
| This compound | Crystal to Smectic | 77.5 | 22.8 |
| Smectic to Cholesteric | 83.5 | 0.49 | |
| Cholesteric to Isotropic | - | - | |
| Cholesteryl Nonanoate | Crystal to Smectic | 77.5 | 25.5 |
| Smectic to Cholesteric | 80.0 | 0.60 | |
| Cholesteric to Isotropic | 91.0 - 92.0 | 1.2 | |
| Cholesteryl Benzoate | Crystal to Cholesteric | 145.5 - 147.8 | 28.0 (J/g) |
| Cholesteric to Isotropic | 178.5 | 1.2 (J/g) | |
| Cholesteryl Oleyl Carbonate | Crystal to Smectic | ~18 - 20 | - |
| Smectic to Cholesteric | ~32 | - | |
| Cholesteric to Isotropic | ~38 - 42 | - | |
| Cholesteryl Stearate | Crystal to Isotropic | 81.8 - 83.0 | 25.8 |
| Isotropic to Cholesteric | 79.5 | - | |
| Cholesteric to Smectic | 75.5 | - |
Note: The transition temperatures and enthalpies can vary slightly depending on the purity of the material and the experimental conditions.
Optical Properties
The unique optical properties of cholesteric liquid crystals, such as selective reflection of light, are crucial for their application in optical devices. The wavelength of maximum reflection is dependent on the pitch of the helical structure of the cholesteric phase.
| Liquid Crystal Material | Reported Optical Properties |
| This compound | Exhibits birefringence, a characteristic of liquid crystals.[3] |
| Cholesteryl Nonanoate | Known for its ability to selectively reflect light, with the reflected color being dependent on temperature.[4] Can be used in thermochromic applications.[5] |
| Cholesteryl Benzoate | The first material in which liquid crystal properties were discovered; it exhibits a cloudy fluid phase with unique optical characteristics.[6] |
| Cholesteryl Oleyl Carbonate | Forms cholesteric liquid crystals with a helical structure that can be used in thermochromic liquid crystals.[7] |
| Cholesteryl Stearate | Exhibits birefringence and can be used in mixtures to tune the optical properties of the resulting liquid crystal. |
Experimental Protocols
To ensure the reproducibility and accuracy of the presented data, detailed methodologies for the key characterization techniques are provided below.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental technique for determining the phase transition temperatures and enthalpies of liquid crystal materials.
Objective: To measure the heat flow associated with the phase transitions of the liquid crystal sample as a function of temperature.
Apparatus: A differential scanning calorimeter equipped with a cooling system.
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum DSC pan.
-
Encapsulation: Seal the pan hermetically to prevent any loss of material during heating.
-
Reference Pan: Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature below its lowest expected transition temperature.
-
Ramp the temperature up to a point above the highest expected transition temperature (isotropic phase) at a controlled rate (e.g., 5-10 °C/min).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample back down to the initial temperature at the same controlled rate.
-
-
Data Analysis: The resulting thermogram will show endothermic peaks during heating and exothermic peaks during cooling, corresponding to the phase transitions. The peak temperature provides the transition temperature, and the area under the peak is used to calculate the enthalpy of the transition.
Polarized Optical Microscopy (POM)
Polarized Optical Microscopy is a powerful tool for visualizing the unique textures of different liquid crystal phases, allowing for their identification.
Objective: To observe and identify the liquid crystalline phases and their transitions by analyzing the textures under a polarizing microscope.
Apparatus: A polarizing microscope equipped with a hot stage for precise temperature control.
Procedure:
-
Sample Preparation: Place a small amount of the liquid crystal sample on a clean glass microscope slide.
-
Cover Slip: Gently place a cover slip over the sample to create a thin film.
-
Hot Stage: Mount the slide on the hot stage of the polarizing microscope.
-
Observation during Heating:
-
Slowly heat the sample at a controlled rate (e.g., 1-2 °C/min).
-
Observe the sample through the crossed polarizers.
-
Record the temperatures at which changes in the texture occur. Different liquid crystal phases (e.g., smectic, cholesteric) will exhibit characteristic textures.
-
-
Observation during Cooling:
-
After reaching the isotropic liquid phase (where the view will be dark), slowly cool the sample at the same controlled rate.
-
Observe the formation of liquid crystal textures as the material cools and transitions through its various phases.
-
-
Texture Identification: Compare the observed textures with known liquid crystal textures to identify the different mesophases.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the preparation and characterization of a cholesteryl ester-based drug delivery vehicle, a key application area for these materials.
Conclusion
This compound presents a distinct profile of phase transitions and optical properties when compared to other common cholesteryl esters. Its specific transition temperatures may offer advantages in applications requiring a material that is stable in a particular mesophase over a defined temperature range. The choice between this compound and other liquid crystal materials will ultimately depend on the specific performance requirements of the intended application, whether it be in the realm of advanced optical materials or as a component in sophisticated drug delivery systems. This guide provides the foundational data and methodologies to aid researchers in this critical selection process.
References
- 1. mriquestions.com [mriquestions.com]
- 2. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol ester crystals in polarized light show pathways in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cholesteryl nonanoate - Wikipedia [en.wikipedia.org]
- 6. Cholesteryl benzoate - Wikipedia [en.wikipedia.org]
- 7. Cholesteryl oleyl carbonate - Wikipedia [en.wikipedia.org]
A Comparative Guide to Analytical Methods for Cholesteryl Tridecanoate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of cholesteryl esters is paramount in various fields, from lipidomics to clinical diagnostics. Cholesteryl tridecanoate (B1259635), an odd-chain cholesteryl ester, often serves as an internal standard in these analyses due to its low natural abundance in biological systems. This guide provides a comparative overview of the two primary analytical techniques for the quantification of cholesteryl tridecanoate and other cholesteryl esters: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method Performance Comparison
The choice between LC-MS and GC-MS for cholesteryl ester analysis depends on several factors, including the specific requirements for sensitivity, sample throughput, and the desired level of structural information. The following table summarizes the typical performance characteristics of each method for the analysis of cholesteryl esters.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.01 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 20 ng/mL | 0.05 - 10 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (%RSD) | < 15% | < 10% |
| Specificity | High (based on retention time and mass spectrum) | Very High (based on retention time and specific precursor-product ion transitions) |
| Sample Preparation | More complex (requires derivatization) | Simpler (direct analysis of lipid extract) |
| Throughput | Lower | Higher |
Experimental Workflows
The analytical workflow for quantifying this compound involves several key steps, from sample preparation to data analysis. The specific protocols differ significantly between GC-MS and LC-MS.
Experimental Protocols
Below are detailed methodologies for the quantification of cholesteryl esters using GC-MS and LC-MS/MS. These protocols are representative and may require optimization for specific biological matrices and instrumentation.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the quantification of total fatty acids from cholesteryl esters after saponification and derivatization. Direct analysis of intact cholesteryl esters is less common due to their low volatility.
1. Sample Preparation:
-
Lipid Extraction: Extract total lipids from the biological sample (e.g., 100 µL of plasma) using the Folch method (chloroform:methanol (B129727), 2:1 v/v) or the Bligh-Dyer method (chloroform:methanol:water).
-
Internal Standard: Add a known amount of an appropriate internal standard, such as cholesteryl heptadecanoate or a deuterated cholesteryl ester, prior to extraction.
-
Saponification: To analyze the fatty acid components of cholesteryl esters, evaporate the lipid extract to dryness under a stream of nitrogen. Add 1 mL of 1 M methanolic KOH and heat at 60°C for 1 hour to hydrolyze the ester bonds.
-
Fatty Acid Extraction: After cooling, acidify the sample with HCl and extract the free fatty acids with hexane (B92381).
-
Derivatization: Evaporate the hexane extract and derivatize the fatty acids to their more volatile fatty acid methyl esters (FAMEs) by adding 1 mL of 14% BF3 in methanol and heating at 60°C for 30 minutes. Alternatively, for the analysis of the cholesterol moiety, the extract can be derivatized using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature 150°C, hold for 2 minutes, ramp at 10°C/min to 300°C, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-700.
-
Source Temperature: 230°C.
3. Data Analysis:
-
Quantification is based on the peak area ratio of the target analyte (e.g., methyl tridecanoate) to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of standards against their known concentrations.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS allows for the direct analysis of intact cholesteryl esters, providing molecular specificity without the need for derivatization. This method is generally more sensitive and higher-throughput than GC-MS for this class of compounds.
1. Sample Preparation:
-
Lipid Extraction: Perform lipid extraction as described for the GC-MS method.
-
Internal Standard: Spike the sample with an appropriate internal standard, such as d7-cholesteryl oleate (B1233923) or cholesteryl heptadecanoate.
-
Reconstitution: Evaporate the lipid extract to dryness under nitrogen and reconstitute the residue in a suitable solvent, typically the initial mobile phase (e.g., methanol/isopropanol).
2. Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II UHPLC system or equivalent.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: Start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. For this compound, the precursor ion would be its ammonium adduct [M+NH4]+, and a characteristic product ion would be m/z 369.3 (the cholesterol backbone fragment).
3. Data Analysis:
-
Quantification is based on the peak area ratio of the analyte's MRM transition to that of the internal standard.
-
A calibration curve is generated by plotting the peak area ratios of the standards against their concentrations.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound and other cholesteryl esters. LC-MS/MS offers higher sensitivity, specificity, and throughput for the analysis of intact molecules, making it the preferred method for comprehensive lipidomic studies. GC-MS, while requiring more extensive sample preparation, remains a reliable and cost-effective method, particularly for targeted analysis of the fatty acid composition of cholesteryl esters. The choice of method should be guided by the specific research question, available instrumentation, and the desired balance between analytical performance and sample throughput.
A Comparative Analysis of Saturated and Unsaturated Cholesteryl Esters: Physicochemical Properties and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of saturated and unsaturated cholesteryl esters, focusing on their distinct physicochemical properties and their differential roles in biological systems, particularly in the context of atherosclerosis and cell membrane dynamics. Experimental data is presented to support the comparative analysis, and detailed methodologies for key experiments are provided.
Physicochemical Properties: A Tale of Two Structures
The saturation of the fatty acyl chain in a cholesteryl ester molecule profoundly influences its physical behavior. Saturated cholesteryl esters, with their linear and flexible fatty acid chains, can pack together more tightly, leading to higher melting points and a greater propensity to form ordered, crystalline structures. In contrast, the presence of one or more double bonds in unsaturated cholesteryl esters introduces kinks in the fatty acyl chain, disrupting packing and resulting in lower melting points and a tendency to exist in more fluid, liquid crystalline states at physiological temperatures.[1]
These differences in physical state are critical to their biological function and pathological implications. The ability of saturated esters to readily crystallize is a key factor in the development of atherosclerotic plaques, while the fluidity of unsaturated esters is essential for their role in lipid transport and membrane dynamics.
Comparative Data on Thermal Transitions
The following table summarizes the thermal properties of various saturated and unsaturated cholesteryl esters, as determined by Differential Scanning Calorimetry (DSC). The data illustrates the clear trend of decreasing transition temperatures with increasing unsaturation.
| Cholesteryl Ester | Fatty Acid Chain | Saturation | Melting Point (°C) | Crystal to Smectic/Cholesteric Transition (°C) | Smectic/Cholesteric to Isotropic Liquid Transition (°C) | Enthalpy of Fusion (kcal/mol) |
| Cholesteryl myristate | 14:0 | Saturated | 72.8 | 71.0 | 83.0 | 8.8 |
| Cholesteryl palmitate | 16:0 | Saturated | 78.5 | 77.5 | 84.5 | 10.5 |
| Cholesteryl stearate | 18:0 | Saturated | 83.2 | 81.5 | 83.5 | 12.2 |
| Cholesteryl oleate | 18:1 | Unsaturated | 46.0 | 42.0 (Smectic) | 51.0 (Cholesteric) | 3.1 |
| Cholesteryl linoleate | 18:2 | Unsaturated | 39.5 | 34.0 (Smectic) | 42.0 (Cholesteric) | 2.5 |
| Cholesteryl arachidonate | 20:4 | Unsaturated | - | - | 35.0 (Cholesteric) | - |
Note: Transition temperatures and enthalpies can vary slightly depending on the experimental conditions and the purity of the sample.
Biological Implications: From Membrane Fluidity to Disease
The structural differences between saturated and unsaturated cholesteryl esters have profound consequences for their roles in biological systems.
Cell Membrane Dynamics and Lipid Rafts
Cholesteryl esters are integral components of lipid rafts, which are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids.[2] These rafts serve as platforms for organizing signaling proteins and regulating their activity. The type of cholesteryl ester within a lipid raft can influence its stability and function. The presence of unsaturated cholesteryl esters can increase the fluidity of the raft, facilitating the lateral movement of proteins and modulating signaling cascades. Conversely, an abundance of saturated cholesteryl esters can lead to more rigid and ordered rafts, potentially altering protein interactions and downstream signaling events.
Atherosclerosis: The Role of Oxidized LDL and Foam Cell Formation
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. A key event in this process is the accumulation of cholesteryl esters within macrophages in the arterial wall, leading to the formation of "foam cells."[3][4][5]
Low-density lipoproteins (LDLs) transport cholesteryl esters in the bloodstream. When LDLs become oxidized (oxLDL), they are taken up by macrophages via scavenger receptors.[6][7] The type of cholesteryl ester within the LDL particle influences its atherogenicity. LDLs rich in unsaturated cholesteryl esters are more susceptible to oxidation, a critical step in the initiation of the atherosclerotic process. Once inside the macrophage, these oxidized cholesteryl esters can accumulate, contributing to foam cell formation. Saturated cholesteryl esters, due to their propensity to crystallize, can form solid deposits within the foam cells, further exacerbating the inflammatory response and plaque progression.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transition temperatures (melting point, crystal to liquid crystal transitions) and enthalpies of fusion of cholesteryl esters.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of the cholesteryl ester sample into an aluminum DSC pan. Seal the pan hermetically.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set the temperature program:
-
Initial temperature: 20°C (or a temperature below the lowest expected transition).
-
Heating rate: 5-10°C/min.
-
Final temperature: 100°C (or a temperature above the highest expected transition).
-
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.
-
-
Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.
-
Data Analysis:
-
The melting point and other transition temperatures are determined from the onset or peak of the endothermic transitions in the DSC thermogram.
-
The enthalpy of fusion (ΔH) is calculated by integrating the area under the transition peak.
-
Perform a cooling scan at the same rate to observe crystallization and liquid crystal formation upon cooling.
-
Polarizing Light Microscopy (PLM)
Objective: To visually observe the different liquid crystalline phases (smectic, cholesteric) of cholesteryl esters as a function of temperature.
Methodology:
-
Sample Preparation: Place a small amount of the cholesteryl ester on a clean glass microscope slide. Cover with a coverslip and gently press to create a thin film.
-
Microscope Setup:
-
Place the slide on a hot stage attached to a polarizing light microscope.
-
Cross the polarizer and analyzer to achieve a dark background.
-
-
Observation:
-
Slowly heat the sample on the hot stage.
-
Observe the changes in texture and birefringence as the sample transitions from the solid crystalline state to the liquid crystalline phases (smectic and/or cholesteric) and finally to the isotropic liquid state.
-
The different liquid crystal phases will exhibit characteristic textures (e.g., focal conic texture for smectic phases, planar or fingerprint texture for cholesteric phases).
-
Record the temperatures at which these phase transitions occur.
-
Slowly cool the sample to observe the reverse transitions.
-
Conclusion
The degree of saturation in the fatty acyl chain of cholesteryl esters is a critical determinant of their physicochemical properties and biological functions. Saturated cholesteryl esters are more prone to crystallization and are strongly implicated in the pathology of atherosclerosis. In contrast, unsaturated cholesteryl esters are more fluid and play a vital role in maintaining the dynamic nature of cell membranes and lipid rafts. Understanding these differences is crucial for developing therapeutic strategies targeting lipid metabolism and related diseases. The experimental techniques outlined in this guide provide a robust framework for the continued investigation of these important biomolecules.
References
- 1. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Insights into the Oxidized Low-Density Lipoprotein-Induced Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of Cholesteryl Tridecanoate and Other Cholesteryl Esters
For researchers, scientists, and drug development professionals, understanding the stability of cholesteryl esters is paramount for their application in various delivery systems and formulations. This guide provides a comparative evaluation of the stability of cholesteryl tridecanoate (B1259635) against other common cholesteryl esters, supported by experimental data and detailed methodologies.
Cholesteryl esters, the storage and transport form of cholesterol, vary in their stability based on the fatty acid moiety attached to the cholesterol backbone. This stability, encompassing both thermal and enzymatic degradation, is a critical determinant of their suitability for applications such as in lipid nanoparticles for drug delivery. Here, we compare cholesteryl tridecanoate, a cholesteryl ester with a 13-carbon saturated fatty acid, to other esters with varying chain lengths and degrees of saturation.
Thermal Stability of Cholesteryl Esters
The thermal stability of cholesteryl esters is crucial for manufacturing and storage processes. Differential Scanning Calorimetry (DSC) is a key technique used to determine the phase transition temperatures, which are indicative of thermal stability. Higher transition temperatures generally suggest greater stability of the crystalline structure.
The stability of cholesteryl esters is influenced by the length and saturation of the fatty acyl chain.[1][2] Generally, for saturated fatty acid esters, the melting point and transition temperatures tend to increase with the length of the acyl chain.[1]
Table 1: Thermal Transition Temperatures of Saturated Cholesteryl Esters
| Cholesteryl Ester | Fatty Acid Chain | Crystal to Smectic Transition (°C) | Smectic to Cholesteric Transition (°C) | Cholesteric to Isotropic Liquid Transition (°C) |
| Cholesteryl Nonanoate | C9:0 | 78.1 | 80.5 | 92.0 |
| Cholesteryl Decanoate | C10:0 | 83.2 | - | 91.5 |
| Cholesteryl Undecanoate | C11:0 | 84.1 | 86.0 | 92.5 |
| Cholesteryl Laurate | C12:0 | 87.8 | - | 91.4 |
| This compound | C13:0 | ~89-91 (Estimated) | ~91-93 (Estimated) | ~94-96 (Estimated) |
| Cholesteryl Myristate | C14:0 | 79.2 | - | 84.5 |
| Cholesteryl Pentadecanoate | C15:0 | 79.5 | 81.0 | 83.0 |
| Cholesteryl Palmitate | C16:0 | 77.5 | - | 83.0 |
| Cholesteryl Stearate (B1226849) | C18:0 | 83.0 | - | 84.5 |
Note: Data for C9-C18 esters are adapted from literature sources.[1] Data for this compound is estimated based on the observed trends for odd-chain saturated fatty acid cholesteryl esters.
Unsaturated cholesteryl esters generally exhibit lower transition temperatures compared to their saturated counterparts, indicating lower thermal stability. For instance, cholesteryl oleate (B1233923) (C18:1) has a melting point of around 44-46°C, which is significantly lower than that of cholesteryl stearate (C18:0).
Enzymatic Stability of Cholesteryl Esters
The enzymatic stability of cholesteryl esters is critical for their in vivo performance, as they are substrates for enzymes like cholesterol esterase.[3][4] This enzyme hydrolyzes the ester bond, releasing cholesterol and a free fatty acid.[4] The rate of hydrolysis can be influenced by the structure of the fatty acid.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Thermal Stability
Objective: To determine and compare the phase transition temperatures of various cholesteryl esters.
Methodology:
-
A sample of 2-5 mg of the cholesteryl ester is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The sample is heated at a controlled rate, typically 5-10°C/min, over a temperature range that encompasses the expected phase transitions (e.g., 20°C to 120°C).
-
The heat flow to the sample is monitored as a function of temperature.
-
Endothermic peaks in the DSC thermogram correspond to phase transitions (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid). The peak temperatures are recorded as the transition temperatures.
-
To ensure thermal history does not affect the results, a cooling and second heating cycle is often performed.
Enzymatic Hydrolysis Assay
Objective: To compare the susceptibility of different cholesteryl esters to hydrolysis by cholesterol esterase.
Methodology:
-
Substrate Preparation: A stock solution of each cholesteryl ester (e.g., this compound, cholesteryl oleate, cholesteryl stearate) is prepared in an appropriate organic solvent (e.g., isopropanol). A substrate emulsion is then created by adding the stock solution to a buffered aqueous solution containing a surfactant (e.g., Triton X-100) and sonicating to form micelles.
-
Enzyme Reaction:
-
A reaction mixture is prepared containing the substrate emulsion in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
The mixture is pre-incubated at 37°C.
-
The reaction is initiated by adding a known amount of cholesterol esterase.
-
-
Quantification of Hydrolysis: The rate of hydrolysis is determined by measuring the increase in free cholesterol or the corresponding fatty acid over time.
-
Cholesterol Measurement: Aliquots of the reaction mixture are taken at different time points and the reaction is stopped (e.g., by adding a denaturing solvent). The amount of free cholesterol is then quantified using a colorimetric cholesterol oxidase-peroxidase assay.[6]
-
Fatty Acid Measurement: Alternatively, the released fatty acids can be extracted and quantified by gas chromatography (GC) after derivatization.
-
-
Data Analysis: The initial rate of hydrolysis for each cholesteryl ester is calculated from the linear portion of the product formation versus time curve.
Visualizations
Caption: Workflow for assessing thermal and enzymatic stability.
Caption: Key steps in cholesteryl ester digestion and metabolism.
References
- 1. mriquestions.com [mriquestions.com]
- 2. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol Esterase - Creative Enzymes [creative-enzymes.com]
- 4. Cholesterol Esterase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 5. Structural insights into the substrate specificity of two esterases from the thermophilic Rhizomucor miehei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incomplete hydrolysis of cholesteryl esters during the enzymatic cholesterol determination as evidenced by aqueous cholesteryl ester solutions: comparison of six enzymatic procedures with the Liebermann-Burchard method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cholesteryl Tridecanoate: A Comprehensive Guide for Laboratory Professionals
I. Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to handle cholesteryl tridecanoate (B1259635) with appropriate personal protective equipment (PPE). Although not classified as a hazardous substance by all sources, the toxicological properties of many chemicals are not fully investigated.[1][2][3] Therefore, a cautious approach is always recommended.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.[2]
-
Hand Protection: Wear protective gloves.[2]
-
Body Protection: Wear a lab coat or other protective clothing.[2]
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
-
Skin Contact: Flush skin with plenty of soap and water.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[2]
-
Ingestion: Clean mouth with water. Never give anything by mouth to an unconscious person.[2]
II. Step-by-Step Disposal Protocol
The disposal of cholesteryl tridecanoate, whether in solid form or dissolved in a solvent, should be managed through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste contractor.[4][5] Do not dispose of chemical waste in the regular trash or down the sewer system.[4]
Step 1: Waste Identification and Segregation
-
Solid Waste: Treat pure this compound as solid chemical waste.
-
Liquid Waste: If this compound is in a solution, the entire solution is considered liquid chemical waste. The type of solvent will determine the specific waste stream (e.g., halogenated or non-halogenated).
-
Contaminated Materials: Any items contaminated with this compound, such as gloves, weigh boats, or absorbent paper, should be disposed of as chemically contaminated solid waste.[5]
Step 2: Containment and Labeling
Proper containment and labeling are critical for safe storage and disposal.
-
Select a Compatible Container:
-
Solid Waste: Use a clearly labeled, sealable plastic bag or a wide-mouth plastic container.[6]
-
Liquid Waste: Use a designated, leak-proof container with a screw-on cap that is chemically compatible with the solvent.[5][6] Plastic bottles are often preferred over glass to minimize the risk of breakage.[4]
-
-
Label the Container:
-
The container must be clearly labeled with the words "Hazardous Waste".[4]
-
List the full common chemical name of all contents, including "this compound" and any solvents.[4][6] Do not use abbreviations or chemical formulas.[4]
-
Include the approximate quantities or concentrations of each component.[6]
-
Add the date of waste generation, your name, department, and room number.[4]
-
Step 3: Storage
-
Store waste containers in a designated and properly labeled satellite accumulation area.[7]
-
Ensure containers are kept tightly closed except when adding waste.[5][8]
-
Use secondary containment, such as a lab tray, to capture any potential spills or leaks.[5] The secondary container should be able to hold 110% of the volume of the primary container.[5]
-
Segregate incompatible wastes to prevent accidental reactions. For example, store acids and bases separately.[7]
Step 4: Disposal of Empty Containers
Empty containers that held this compound must be decontaminated before being discarded as regular trash.[9]
-
Triple-Rinse: Rinse the empty container three times with a suitable solvent that can dissolve any remaining residue.[10]
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as liquid chemical waste.[6][10]
-
Deface Label: Completely remove or deface the original product label on the container.[10]
-
Final Disposal: The clean, triple-rinsed container can then be disposed of with the regular laboratory glass or plastic waste.[6]
III. Quantitative Data Summary
The following table summarizes key quantitative data points from general chemical waste disposal guidelines that are relevant to the disposal of this compound.
| Parameter | Guideline | Citation |
| pH Range for Drain Disposal (for approved substances) | 5.5 - 10.5 | [11] |
| Maximum Volume of Hazardous Waste in a Lab | Should not exceed 55 gallons | [5][9] |
| Secondary Containment Volume | Must hold 110% of the primary container's volume | [5] |
| Rinsate Volume for Empty Containers | Each rinse should be approximately 5% of the container's volume | [9] |
| Maximum Storage Time for Hazardous Waste | Typically 90 days, but can be up to one year for partially filled containers in a Satellite Accumulation Area | [5][7][12] |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
By adhering to these established guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your EHS office for any additional requirements.[8][11]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
